9-Epi-cinchonine
Description
Structure
3D Structure
Properties
IUPAC Name |
(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14-,18+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPWYEUPVWOPIM-YXUGBTPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859217 | |
| Record name | Epicinchonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485-70-1, 118-10-5 | |
| Record name | (9R)-Cinchonan-9-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Epicinchonine | |
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| Record name | cinchonine | |
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| Record name | Cinchonan-9-ol, (9S)- | |
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| Record name | Epicinchonine | |
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| Record name | Cinchonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.850 | |
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| Record name | Cinchonan-9-ol, (9R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPICINCHONINE | |
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Foundational & Exploratory
what is the stereochemistry of 9-Epi-cinchonine
An In-depth Technical Guide to the Stereochemistry of 9-Epi-cinchonine
Executive Summary
Cinchona alkaloids represent a cornerstone in the fields of stereoselective catalysis and medicinal chemistry. Their rigid, chiral scaffold has been exploited for decades to induce asymmetry in chemical reactions and to serve as a basis for pharmacologically active agents. This guide focuses on this compound, a diastereomer of the natural alkaloid cinchonine. The inversion of a single stereocenter—the C9 hydroxyl group—dramatically alters the molecule's three-dimensional architecture, conformational preferences, and, consequently, its chemical and biological properties. This document provides a detailed exploration of the absolute and relative stereochemistry of this compound, outlines the analytical methods for its characterization, and discusses the profound impact of C9 epimerization on its application, particularly in organocatalysis.
The Cinchona Alkaloid Framework: A Stereochemical Overview
The primary alkaloids isolated from Cinchona bark—quinine, quinidine, cinchonidine, and cinchonine—share a common bicyclic core structure composed of a quinoline moiety linked to a quinuclidine ring.[1] Cinchonine and its diastereomer, cinchonidine, lack the methoxy group on the quinoline ring that is present in quinine and quinidine.[2]
The cinchonine molecule possesses five stereogenic centers, though the configurations at N1, C3, and C4 are typically fixed in the naturally occurring series. The critical stereocenters that define the four main alkaloids and their epimers are C8 and C9, which connect the quinoline and quinuclidine units.
-
Cinchonine: The absolute configuration is established as (8R,9S).[3][4][5] The arrangement of the substituents around the C8-C9 bond is described as erythro.[6]
-
This compound: As the name implies, this molecule is the C9 epimer of cinchonine. It differs only in the spatial arrangement at the C9 position, possessing an (8R,9R) absolute configuration.[7] This inversion changes the relative stereochemistry from erythro in cinchonine to threo in this compound.[6]
This seemingly minor change from (9S) to (9R) has profound structural and functional consequences.
Figure 1: Stereochemical comparison of Cinchonine and this compound.
Conformational Analysis: The Impact of C9 Inversion
The inversion at C9 fundamentally alters the molecule's preferred conformation. Theoretical calculations and X-ray crystallographic studies show that the conformation around the crucial C8-C9 bond is directly dependent on the absolute configuration at C9.[8][9]
A key distinguishing feature is the capacity for intramolecular hydrogen bonding. In this compound (and other threo epimers), the C9 hydroxyl group can readily form an intramolecular hydrogen bond with the quinuclidine nitrogen (N1).[8][9] This locks the molecule into a "closed" conformation. Conversely, in the natural erythro alkaloids like cinchonine, this hydrogen bond is energetically disfavored, leading to a preference for more "open" conformations where the C9-OH group forms intermolecular hydrogen bonds with solvent or other molecules.[8][9][10] This conformational rigidity in the epi-alkaloids is a critical factor in their distinct reactivity as organocatalysts.
Figure 2: Conformational preferences dictated by C9 stereochemistry.
Synthesis: Accessing the Epi-Series via Stereochemical Inversion
Experimental Protocol: One-Pot Mitsunobu Inversion of Cinchonine
This protocol is adapted from established procedures for the epimerization of Cinchona alkaloids.[11][12] The causality behind this choice is the reaction's SN2 mechanism, which guarantees inversion at the stereocenter. The one-pot saponification simplifies the workflow, avoiding the isolation of the ester intermediate.
Materials:
-
Cinchonine
-
Triphenylphosphine (PPh₃)
-
4-Nitrobenzoic acid (PNBA)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH) solution
-
Standard workup and purification reagents (solvents, silica gel)
Procedure:
-
Reaction Setup: Dissolve cinchonine (1.0 equiv) and triphenylphosphine (1.3 equiv) in anhydrous THF under an argon atmosphere.
-
Esterification: Add 4-nitrobenzoic acid (1.2 equiv) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Mitsunobu Activation: Add DIAD (1.3 equiv) dropwise to the cooled solution. The formation of a precipitate is typically observed.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 24 hours, monitoring by TLC for the consumption of cinchonine.
-
In Situ Saponification: Once the esterification is complete, add an aqueous solution of LiOH directly to the reaction mixture. Stir vigorously at room temperature until the ester intermediate is fully hydrolyzed (monitored by TLC).
-
Workup: Quench the reaction with water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The crude product is purified by flash column chromatography on silica gel. The byproducts (triphenylphosphine oxide and the reduced dicarboxylate) are typically less polar than the alkaloids. A gradient elution (e.g., dichloromethane/methanol with a small amount of triethylamine) is used to separate the more polar this compound from any unreacted cinchonine.
Figure 3: Workflow for the synthesis of this compound from Cinchonine.
Analytical Characterization of Stereochemistry
Confirming the stereochemical inversion and characterizing the final product requires a combination of analytical techniques. Each method provides a unique piece of the structural puzzle.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the absolute stereochemistry and solid-state conformation of a molecule. By diffracting X-rays off a single crystal, a three-dimensional electron density map is generated, revealing the precise spatial arrangement of every atom.
Protocol Outline: Single Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound (or a suitable salt) are grown, typically by slow evaporation of a solvent/anti-solvent system (e.g., methanol/ether).
-
Data Collection: A selected crystal is mounted on a diffractometer. It is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam.[13]
-
Structure Solution & Refinement: The diffraction pattern is recorded and processed to solve the phase problem and generate an initial structural model. This model is then refined to best fit the experimental data.
-
Analysis: The final refined structure provides bond lengths, bond angles, and torsional angles, confirming the threo arrangement and the (9R) configuration. The presence of the intramolecular N1···H-O9 hydrogen bond can also be unequivocally confirmed.[8]
Table 1: Representative Crystallographic Parameters (Hypothetical for this compound, based on related structures[10])
| Parameter | Value |
| Chemical Formula | C₁₉H₂₂N₂O |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | ~ 7.0 |
| b (Å) | ~ 9.1 |
| c (Å) | ~ 31.0 |
| Final R-index | < 5% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the relative stereochemistry in solution. Key differences are expected in the ¹H and ¹³C NMR spectra of cinchonine and this compound due to the change in the local electronic environment around the C8-C9 bond.
-
¹H NMR: The chemical shifts of the protons on C8 and C9 (H8 and H9) are particularly sensitive to the stereochemistry. The coupling constants (J-coupling) between H8 and H9 can also differ.
-
¹³C NMR: The resonance for C9 in this compound will be shifted compared to its position in the cinchonine spectrum.[11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment reveals through-space proximity between protons. In the "closed" conformation of this compound, a NOE correlation between H9 and protons on the quinuclidine ring (that are distant in the "open" form) would be expected, providing strong evidence for the solution-state conformation.
Chiroptical Methods
Diastereomers are distinct compounds and therefore have different chiroptical properties.
-
Specific Rotation ([α]D): The magnitude and sign of the optical rotation will differ between cinchonine and this compound. For many Cinchona alkaloid derivatives, epimerization at C9 results in a significant change, sometimes even an inversion of the sign of the specific rotation.[11] This provides a simple, bulk-level confirmation of the transformation.
Table 2: Comparison of Stereochemical and Physical Properties
| Property | Cinchonine | This compound | Rationale for Difference |
| Absolute Configuration | (8R, 9S) | (8R, 9R) | Inversion at C9 stereocenter. |
| Relative Stereochemistry | erythro | threo | Direct consequence of C9 inversion. |
| Preferred Conformation | Open | Closed | threo arrangement allows intramolecular H-bonding. |
| ¹H NMR (H9 Shift) | Distinct Chemical Shift | Shifted vs. Cinchonine | Different magnetic environment due to conformational change. |
| Specific Rotation | +229° (EtOH) | Different Value | Diastereomers have unique optical rotations. |
Conclusion: Why the Stereochemistry of this compound Matters
The stereochemistry of this compound is not an academic curiosity; it is the defining feature that governs its utility. The inversion at C9 transforms the molecule from a moderately active antimalarial agent into a poor one, as the threo configuration is less effective.[6][10] However, this same stereochemical change unlocks a new world of reactivity in asymmetric organocatalysis. The rigid, "closed" conformation and the specific spatial presentation of the quinuclidine nitrogen and the C9-OH group make this compound and its derivatives highly effective catalysts for a range of stereoselective reactions, often yielding products with the opposite enantioselectivity to those obtained with the natural cinchonine catalyst.[14][15][16] A thorough understanding and rigorous characterization of its stereochemistry are therefore paramount for any researcher or drug development professional seeking to harness the unique properties of this powerful chiral molecule.
References
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Karle, J. M., & Karle, I. L. (1982). Conformation of epicinchonine and cinchonine in view of their antimalarial activity: x-ray and theoretical studies. PubMed. Available at: [Link]
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Oleksyn, B. J., & Suszko-Purzycka, A. (1982). Conformation of epicinchonine and cinchonine in view of their antimalarial activity: x-ray and theoretical studies. Semantic Scholar. Available at: [Link]
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Cassani, C., Martín-Rapún, R., Arceo, E., Bravo, F., & Melchiorre, P. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Nature Protocols, 8(2), 325-344. Available at: [Link]
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Karle, J. M., Karle, I. L., Gerena, L., & Milhous, W. K. (1992). Stereochemical evaluation of the relative activities of the cinchona alkaloids against Plasmodium falciparum. PubMed. Available at: [Link]
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Cassani, C., Martín-Rapún, R., Arceo, E., Bravo, F., & Melchiorre, P. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Springer Nature Experiments. Available at: [Link]
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Karle, J. M. (1992). Cinchona alkaloids: structures to illustrate the stereochemistry. ResearchGate. Available at: [Link]
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Song, C. E., & You, Z. (2014). An easy route to exotic 9-epimers of 9-amino-(9-deoxy) cinchona alkaloids with (8S, 9R) and (8R, 9S) configurations. Chinese Chemical Letters, 25(2), 259-263. Available at: [Link]
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Cassani, C., et al. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information (n.d.). Cinchonine. PubChem Compound Database. Retrieved from: [Link]
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Shiomi, T., et al. (2021). Total synthesis of (+)-quinine and (−)-9-epi-quinine. ResearchGate. Available at: [Link]
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Kacprzak, K. (2012). Dimeric Cinchona alkaloids. PubMed Central. Available at: [Link]
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Mishra, M., et al. (2023). Structure, common atom numbering and absolute configuration of four major Cinchona alkaloids. ResearchGate. Available at: [Link]
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McCooey, S. H., & Connon, S. J. (2007). Readily Accessible 9-epi-amino Cinchona Alkaloid Derivatives Promote Efficient, Highly Enantioselective Additions of Aldehydes and Ketones to Nitroolefins. Organic Letters, 9(4), 599-602. Available at: [Link]
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National Center for Biotechnology Information (n.d.). (9R)-Cinchonan-9-ol. PubChem Compound Database. Retrieved from: [Link]
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Wikipedia. (n.d.). Cinchonine. Retrieved from: [Link]
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Csomós, P., et al. (2004). Easy Access to 9-Epimers of Cinchona Alkaloids: One-Pot Inversion by Mitsunobu Esterification-Saponification. ResearchGate. Available at: [Link]
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Collibee, S. E., et al. (2018). Molecular structures of the four cinchona alkaloids. ResearchGate. Available at: [Link]
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Costa, S. M. B., & Macanita, A. L. (1999). Structure of cinchonine and cinchonidine dications. ResearchGate. Available at: [Link]
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Gzella, A., et al. (2020). X‐Ray crystal structure of compound 1 f. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information (n.d.). 9-Amino-9-deoxy-epi-cinchonine. PubChem Compound Database. Retrieved from: [Link]
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Da Vela, S., et al. (2012). Crystallization and preliminary X-ray crystallographic analysis of hydroquinone dioxygenase from Sphingomonas sp. TTNP3. PubMed. Available at: [Link]
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Wang, J., et al. (2006). Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines. ResearchGate. Available at: [Link]
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Wang, W., et al. (2012). Preparation and confinement effect of a heterogeneous 9-amino-9-deoxy-epi-cinchonidine organocatalyst for asymmetric aldol addition in aqueous medium. Dalton Transactions. Available at: [Link]
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Synthesis of 9-Epi-Cinchonine: A Strategic Inversion via Mitsunobu Chemistry
An In-depth Technical Guide for Drug Development Professionals and Researchers
Abstract: Cinchona alkaloids are a cornerstone of asymmetric catalysis, with their stereochemical arrangement dictating the outcome of countless enantioselective transformations. The inversion of the C9 hydroxyl group to produce the "epi" diastereomers unlocks novel catalytic activities and selectivities. This guide provides a detailed technical overview of a robust and efficient one-pot synthesis of 9-epi-cinchonine from commercially available cinchonine. We delve into the mechanistic rationale for employing the Mitsunobu reaction followed by in situ saponification, a method prized for its operational simplicity and high yields. This document serves as a practical resource for researchers, offering step-by-step protocols, purification strategies, and characterization data to enable the successful synthesis and validation of this valuable organocatalyst.
Introduction: The Significance of C9 Epimerization
Cinchona alkaloids, naturally occurring compounds extracted from the bark of the Cinchona tree, include cinchonine, cinchonidine, quinine, and quinidine.[1][2] Their rigid bicyclic structure and multiple stereocenters make them privileged scaffolds in the field of asymmetric synthesis, where they serve as powerful organocatalysts and chiral ligands.[2][3] Cinchonine, with its specific (8R,9S) configuration, is a widely used catalyst. However, its diastereomer, this compound, which possesses an inverted (8R,9R) configuration at the C9 alcohol, often exhibits complementary or superior catalytic performance in various asymmetric reactions.[4][5]
The stereochemical relationship between the C8 and C9 centers is critical. Inversion of the C9 hydroxyl group alters the conformational preferences of the molecule, which in turn influences the transition state of the reactions it catalyzes.[6] This makes the development of efficient synthetic routes to 9-epi-alkaloids a crucial endeavor for expanding the toolbox of asymmetric catalysis.[7] While several methods exist for this epimerization, the one-pot Mitsunobu esterification followed by saponification stands out for its efficiency and high yield.[8]
Mechanistic Rationale: The Mitsunobu Reaction for Stereochemical Inversion
The Mitsunobu reaction is a powerful tool in organic synthesis for converting a primary or secondary alcohol into a variety of other functional groups with a clean inversion of stereochemistry.[9][10] This makes it ideally suited for the epimerization of the C9 hydroxyl group in cinchonine.
The reaction proceeds via the in situ generation of a good leaving group. The core process involves three key reagents:
-
Triphenylphosphine (PPh₃): Acts as an oxygen activator.
-
Azodicarboxylate (DEAD or DIAD): The ultimate oxidant that drives the reaction.
-
Nucleophile: In this case, a carboxylic acid (e.g., 4-nitrobenzoic acid), which will displace the activated hydroxyl group.
The mechanism involves the initial activation of the C9 alcohol by PPh₃ and DEAD to form an oxyphosphonium salt. This intermediate is an excellent leaving group, which is then displaced by the carboxylate nucleophile in a classical Sₙ2 reaction. This nucleophilic attack occurs from the backside, leading to a complete inversion of the stereocenter at C9.[8][9][11] The subsequent hydrolysis (saponification) of the resulting ester liberates the inverted alcohol, this compound.
A Robust One-Pot Protocol for this compound Synthesis
This procedure is adapted from established literature methods and combines the esterification and saponification steps into a single, efficient workflow, minimizing purification steps and maximizing yield.[8][12]
Experimental Protocol
Materials and Reagents:
-
Cinchonine (1.0 equiv)
-
Triphenylphosphine (PPh₃, 1.3 equiv)
-
4-Nitrobenzoic acid (PNBA, 1.3 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.3 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium hydroxide solution (1 M aqueous)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add cinchonine (1.0 equiv), triphenylphosphine (1.3 equiv), and 4-nitrobenzoic acid (1.3 equiv).
-
Dissolution: Dissolve the solids in anhydrous THF (approx. 10 mL per 1 g of cinchonine).
-
Cooling: Cool the resulting solution to 0 °C using an ice bath.
-
Mitsunobu Reagent Addition: Slowly add DIAD or DEAD (1.3 equiv) dropwise to the stirred solution. A color change and/or formation of a precipitate may be observed.
-
Esterification Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting cinchonine is consumed.
-
In Situ Saponification: Once the esterification is complete, add 1 M aqueous lithium hydroxide solution (approx. 5 equiv) directly to the reaction flask.
-
Hydrolysis: Stir the biphasic mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete conversion of the intermediate ester to the product.
-
Workup - Extraction: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute first with a non-polar solvent system (e.g., CHCl₃/t-BuOMe, 3:1) to remove triphenylphosphine oxide and other non-polar byproducts. Then, switch to a more polar system (e.g., CHCl₃/MeOH/Et₃N, 40:1:1) to elute the desired this compound.[12]
-
Final Product: Combine the pure fractions and evaporate the solvent to obtain this compound as a solid or viscous oil.
Characterization and Data Validation
Successful synthesis and purification must be confirmed through rigorous analytical methods. The inversion of stereochemistry at C9 leads to distinct and measurable changes in the physical and spectroscopic properties of the molecule.
| Parameter | Cinchonine (Starting Material) | This compound (Product) | Rationale for Change |
| Stereochemistry | (8R, 9S) | (8R, 9R) | Sₙ2 inversion at C9 center. |
| Yield | N/A | 75-85% (Typical) | High efficiency of the one-pot procedure.[8][12] |
| ¹H NMR | δ for H-9 is distinct | Shift in the δ for H-9 | Change in the electronic and steric environment of the C9 proton. |
| Optical Rotation [α]D | Positive (e.g., +229° in EtOH) | Significantly less positive or negative | The C9 stereocenter has a major contribution to the overall optical rotation. |
| TLC Rf value | Lower Rf | Higher Rf | This compound is generally less polar than cinchonine.[8] |
Note: Specific NMR shifts and optical rotation values should be compared with literature data or a validated reference standard.
Conclusion
The one-pot synthesis of this compound from cinchonine via a Mitsunobu reaction followed by in situ saponification represents a highly effective and practical method for accessing this valuable chiral organocatalyst. The procedure is characterized by its high yield, operational simplicity, and the reliable inversion of the C9 stereocenter. By providing a detailed mechanistic understanding and a robust experimental protocol, this guide equips researchers in drug development and academia with the necessary tools to synthesize this compound, thereby expanding their capabilities in the field of asymmetric catalysis. The availability of both C9 epimers allows for systematic catalyst screening and the rational design of more efficient and selective synthetic routes to chiral molecules.
References
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Kumar, A. & Chimni, S. S. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. RSC Advances, 6(89), 86294-86315. [Link]
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Karczmarzyk, Z., et al. (2009). Conformation of epicinchonine and cinchonine in view of their antimalarial activity: x-ray and theoretical studies. Journal of Molecular Structure, 923(1-3), 88-95. [Link]
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ResearchGate. (2011). Easy Access to 9-Epimers of Cinchona Alkaloids: One-Pot Inversion by Mitsunobu Esterification-Saponification. [Link]
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Cassani, C., et al. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Nature Protocols, 8(2), 325-344. [Link]
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ResearchGate. Solvolysis and interconversion of various 9‐nat and 9‐epi cinchona alkaloid derivatives. [Link]
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Pruszynski, P. (2014). Dimeric Cinchona alkaloids. Beilstein Journal of Organic Chemistry, 10, 2133-2157. [Link]
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Melchiorre, P., et al. (2012). A Mechanistic Rationale for the 9-Amino(9-deoxy)epi Cinchona Alkaloids Catalyzed Asymmetric Reactions via Iminium Ion Activation of Enones. Journal of the American Chemical Society, 134(15), 6838-6849. [Link]
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Wikipedia. (n.d.). Mitsunobu reaction. [Link]
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Shabbir, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6365. [Link]
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McCooey, S. H., & Connon, S. J. (2007). Readily Accessible 9-epi-amino Cinchona Alkaloid Derivatives Promote Efficient, Highly Enantioselective Additions of Aldehydes and Ketones to Nitroolefins. Organic Letters, 9(4), 599-602. [Link]
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ResearchGate. (2017). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. [Link]
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Singh, R., & Kumar, A. (2005). Cinchona Alkaloids and Their Derivatives: Versatile Catalysts and Ligands in Asymmetric Synthesis. Tetrahedron: Asymmetry, 16(12), 2009-2045. [Link]
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Cao, Y., et al. (2012). Preparation and confinement effect of a heterogeneous 9-amino-9-deoxy-epi-cinchonidine organocatalyst for asymmetric aldol addition in aqueous medium. Dalton Transactions, 41(42), 13197-13203. [Link]
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physical and chemical properties of 9-Epi-cinchonine
An In-depth Technical Guide to the Physical and Chemical Properties of 9-Epi-cinchonine
Abstract
This compound, a diastereomer of the naturally occurring Cinchona alkaloid cinchonine, represents a cornerstone molecule in the field of asymmetric organocatalysis. While its catalytic applications, particularly after derivatization, are widely explored, a consolidated technical guide on its fundamental physicochemical properties is essential for researchers leveraging its unique stereochemistry. This guide provides a comprehensive analysis of this compound, moving beyond a simple data sheet to explain the causality behind its characteristics. We delve into its critical stereochemical nature, detail its physical properties, and provide an expert analysis of its expected spectroscopic signatures. Furthermore, this document outlines standardized protocols for its characterization, ensuring that researchers can validate and utilize this compound with confidence and scientific integrity.
Introduction and Molecular Identity
This compound (CAS No. 485-70-1) is a synthetically accessible cinchona alkaloid. It is not typically isolated in significant quantities from the bark of the Cinchona tree but is readily prepared from its diastereomer, cinchonine. The inversion of stereochemistry at the C9 position transforms the molecule from a member of the "natural" series of alkaloids to the "epi" series, a seemingly minor change that profoundly alters its three-dimensional conformation and, consequently, its chemical behavior. This structural nuance is precisely what makes this compound and its derivatives, such as 9-amino(9-deoxy)epi-cinchonine, highly sought-after as chiral catalysts and ligands in asymmetric synthesis, where they facilitate the creation of enantiomerically pure molecules.[1][2]
This guide serves as a foundational resource, providing the core physical and chemical data necessary for the effective application of this compound in a research and development setting.
Caption: Figure 1: Chemical Structure of this compound.
The Decisive Role of Stereochemistry
The defining characteristic of this compound is its stereochemistry, specifically the relative configuration of the two adjacent stereocenters at C8 and C9.
-
Cinchonine (natural): Possesses an (8S, 9R) configuration. This arrangement is described using the classical erythro designation, where the main substituents (the quinoline ring at C9 and the quinuclidine core at C8) can be visualized on opposite sides in a Fischer projection.
-
This compound: Possesses an (8S, 9S) configuration. This is described as a threo diastereomer, where the key substituents are on the same side in a Fischer projection.[3][4]
This inversion from erythro to threo is not trivial. It forces a significant conformational change. In the threo configuration of this compound, the C9-hydroxyl group and the quinuclidine nitrogen (N1) are oriented in such a way that a strong intramolecular hydrogen bond can form.[5] This locks the molecule into a more "closed" or compact conformation compared to cinchonine, where the hydroxyl group is more available for intermolecular interactions. This conformational rigidity is a key factor in the stereodirecting ability of its derivatives in catalysis.
Caption: Figure 2: C8-C9 Stereochemical Relationship.
Physical Properties
The physical properties of this compound are summarized below. These data points are critical for designing experimental conditions, including solvent selection for reactions and purification, as well as for confirming the identity and purity of the material.
| Property | Value | Source(s) |
| CAS Number | 485-70-1 | [6] |
| Molecular Formula | C₁₉H₂₂N₂O | [6] |
| Molecular Weight | 294.39 g/mol | [7] |
| Appearance | Solid | [8] |
| Melting Point | 83 °C | [8] |
| Optical Rotation [α]D22 | +120.3° (c=0.806 in ethanol) | [8] |
| Solubility | Slightly soluble in DMSO, Ethanol, Methanol | [8] |
| pKa (Predicted) | 12.98 ± 0.20 | [8] |
| Storage Conditions | -20°C, under inert atmosphere, protect from moisture (hygroscopic) | [8] |
Chemical Properties and Reactivity
The reactivity of this compound is governed by its three primary functional domains: the quinuclidine bicycle, the C9-hydroxyl group, and the quinoline aromatic system.
-
Quinuclidine Nitrogen (N1): This tertiary amine is the most basic site in the molecule, readily protonated by acids. Its lone pair of electrons is sterically accessible, making it a potent nucleophile and a key binding site in catalytic applications.
-
C9-Hydroxyl Group: As the site of stereochemical inversion, this secondary alcohol is central to the molecule's utility. It can be deprotonated under basic conditions, act as a hydrogen bond donor, or be replaced to synthesize a wide array of derivatives. The conversion of this hydroxyl group to an amino group (with another inversion of configuration) to produce 9-amino(9-deoxy) derivatives is a cornerstone of modern aminocatalysis.[1]
-
Quinoline Ring: This aromatic system is relatively electron-deficient and can participate in π-π stacking interactions with substrates or reagents. It is generally stable but can undergo electrophilic aromatic substitution under harsh conditions.
-
Vinyl Group: The vinyl moiety at C3 can undergo typical alkene reactions such as hydrogenation or oxidation, allowing for further structural modifications.
Spectroscopic Characterization: An Expert Analysis
While published spectra specifically for this compound are not abundant, its characteristic features can be reliably predicted by comparing them to its well-documented diastereomer, cinchonine. An experienced scientist would focus on the spectral regions most affected by the C9 stereochemical inversion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most diagnostic proton is H9, the proton attached to the carbon bearing the hydroxyl group.
-
In Cinchonine (9R): The H9 signal typically appears as a doublet around δ 5.6-5.8 ppm .
-
Expected in this compound (9S): Due to the change in the dihedral angle with H8 and the different anisotropic effects from the quinoline ring in the preferred threo conformation, the H9 signal is expected to be shifted. It will likely appear at a different chemical shift and exhibit a different coupling constant (JH8-H9) compared to cinchonine. The aromatic protons on the quinoline ring (δ 7.5-8.9 ppm), the vinyl protons (δ 5.0-6.0 ppm), and the aliphatic protons of the quinuclidine core (δ 1.4-3.5 ppm) will show more subtle changes.[9][10]
-
-
¹³C NMR: The carbon signals most sensitive to the stereochemical change are C9 and its immediate neighbors (C8, C4', C10).
-
In Cinchonine: C9 typically resonates around δ 71 ppm .
-
Expected in this compound: A noticeable shift in the C9 resonance is anticipated. The exact direction of the shift depends on the complex shielding effects, but a difference of several ppm would be a clear indicator of the epimeric form.
-
Mass Spectrometry (MS)
The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to be nearly identical to that of cinchonine, as mass spectrometry does not distinguish between diastereomers.
-
Molecular Ion (M⁺• or [M+H]⁺): The primary peak will correspond to the molecular weight. For ESI-MS in positive ion mode, the base peak would be the protonated molecule at m/z 295.18 .[7][11]
-
Key Fragmentation: The most characteristic fragmentation pathway for cinchona alkaloids is the cleavage of the C8-C9 bond. This would result in fragment ions corresponding to the protonated quinoline-methanol portion and the quinuclidine portion of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum provides insight into the functional groups present.
-
O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ is expected for the hydroxyl group. Due to the strong intramolecular hydrogen bond in the threo configuration of this compound, this peak may appear sharper and at a slightly lower frequency compared to the broader intermolecular H-bonding peak in cinchonine.[12]
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
C=N, C=C Stretches: A series of sharp peaks between 1500-1650 cm⁻¹ will correspond to the quinoline ring and vinyl group.
-
C-O Stretch: A strong band around 1050-1150 cm⁻¹ is characteristic of the secondary alcohol.
Experimental Protocols for Characterization
Adherence to standardized protocols is paramount for ensuring the quality and identity of a chemical entity. The following are field-proven methodologies for the characterization of this compound.
Protocol 6.1: Determination of Specific Optical Rotation
Causality: Optical rotation is a fundamental physical constant for a chiral molecule and serves as a critical measure of its stereochemical identity and purity. The specific rotation value is highly sensitive to the 3D arrangement of atoms.
Methodology:
-
Instrument Preparation: Use a calibrated polarimeter equipped with a sodium D-line lamp (589 nm). Ensure the sample cell (typically 1.00 dm) is clean and dry.[13]
-
Zeroing (Blank Measurement): Fill the sample cell with the solvent to be used (e.g., absolute ethanol). Place the cell in the polarimeter and perform a blank measurement to zero the instrument. This corrects for any optical activity of the solvent or the cell itself.[14]
-
Sample Preparation: Accurately weigh approximately 80 mg of this compound. Dissolve it in the chosen solvent (ethanol) in a 10 mL volumetric flask and fill to the mark. Ensure the solution is homogeneous and free of bubbles. The concentration (c) is expressed in g/mL.[15]
-
Measurement: Rinse and fill the sample cell with the prepared solution. Allow the temperature to equilibrate to the standard measurement temperature (e.g., 22 °C). Take several readings of the observed rotation (α) until a stable value is obtained.
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters (dm), and c is the concentration in g/mL.
Protocol 6.2: NMR Spectroscopic Analysis
Causality: NMR spectroscopy provides the most definitive information on the molecular structure, connectivity, and stereochemical environment of the nuclei. Comparison of ¹H and ¹³C NMR spectra against a known standard or a diastereomer is the gold standard for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is often preferred for good solubility and minimal signal overlap.[8]
-
Reference Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Instrument Setup: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution). The instrument should be properly shimmed on the sample to ensure high magnetic field homogeneity and sharp signals.[16]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift axis using the TMS signal. Integrate the ¹H signals to determine proton ratios.
Caption: Figure 3: General Characterization Workflow.
Conclusion
This compound is more than just a stereoisomer; it is a molecule whose inverted configuration at C9 imparts a unique and powerful conformational preference. This guide has detailed the fundamental physical and chemical properties that arise from its distinct threo stereochemistry. By providing not only established data but also expert-driven predictions for its spectroscopic signatures, we offer researchers a robust framework for its identification and use. The included protocols for characterization are designed to be self-validating, ensuring that scientists and developers can proceed with confidence in the integrity of their starting material. A thorough understanding of these core properties is the first and most critical step in successfully harnessing the potential of this compound in asymmetric synthesis and drug discovery.
References
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Yilmaz, A., Nyberg, N. T., & Jaroszewski, J. W. (2012). Extraction of alkaloids for NMR-based profiling: exploratory analysis of an archaic Cinchona bark collection. Planta medica, 78(17), 1885–1890. Available from: [Link]
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PubChem. (n.d.). 9-Amino-9-deoxy-epi-cinchonine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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Song, C., Zhang, Y., Wang, S., & Zhang, H. (2014). An easy route to exotic 9-epimers of 9-amino-(9-deoxy) cinchona alkaloids with (8S, 9R) and (8R, 9S)-configurations. Chinese Journal of Chemistry, 32(1), 79-84. Available from: [Link]
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Karle, J. M., & Karle, I. L. (1989). Stereochemical evaluation of the relative activities of the cinchona alkaloids against Plasmodium falciparum. Antimicrobial agents and chemotherapy, 33(9), 1506–1512. Available from: [Link]
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Lee, S., Kim, H., & Park, Y. (2021). Plausible Pnicogen Bonding of epi-Cinchonidine as a Chiral Scaffold in Catalysis. Frontiers in Chemistry, 9, 735565. Available from: [Link]
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Kacprzak, K., & Gawroński, J. (2001). A combined NMR, DFT, and X-ray investigation of some cinchona alkaloid O-ethers. The Journal of organic chemistry, 66(15), 5249–5256. Available from: [Link]
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Gzella, A., & Karczmarz, A. (1998). Conformation of epicinchonine and cinchonine in view of their antimalarial activity: x-ray and theoretical studies. Journal of molecular structure, 444(1-3), 159-168. Available from: [Link]
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Zhang, H., Wang, Y., Zhang, C., & Luo, X. (2012). Cinchona Alkaloids from Cinchona succirubra and Cinchona ledgeriana. Helvetica Chimica Acta, 95(10), 1855-1862. Available from: [Link]
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PubChem. (n.d.). Cinchonine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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Moran, A., Hamilton, A., Bo, C., & Melchiorre, P. (2013). A mechanistic rationale for the 9-amino(9-deoxy)epi cinchona alkaloids catalyzed asymmetric reactions via iminium ion activation of enones. Journal of the American Chemical Society, 135(24), 9091–9098. Available from: [Link]
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PubChem. (n.d.). Cinchonan-9-ol, 6'-methoxy-, (8alpha,9R)-. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). (9R)-Cinchonan-9-ol. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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Wherry, E. T., & Yanovsky, E. (1918). The identification of the cinchona alkaloids by optical-crystallographic measurements. Journal of the Franklin Institute, 185(4), 547-548. Available from: [Link]
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ResearchGate. (n.d.). Several characteristic data of mass spectrometry. Retrieved January 14, 2026, from [Link]
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Japanese Pharmacopoeia. (n.d.). 7.02 Optical Rotation Determination. Retrieved January 14, 2026, from [Link]
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Buchler GmbH. (n.d.). Cinchonine Base - Fine Chemical. Retrieved January 14, 2026, from [Link]
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World Health Organization. (n.d.). 1.4 Determination of optical rotation and specific rotation. Retrieved January 14, 2026, from [Link]
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Ishii, T., & Deguchi, T. (1991). Studies on Separation Method Using the Interactions between Cinchona Alkaloids and Optical Isomers. Bunseki Kagaku, 40(3), 125-130. Available from: [Link]
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Cassani, C., Martín-Rapún, R., Arceo, E., Bravo, F., & Melchiorre, P. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Nature protocols, 8(2), 325–344. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds | Request PDF. Retrieved January 14, 2026, from [Link]
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Chiralpedia. (n.d.). Erythro- and Threo- prefixes: the (same-) or (opposite-) side?. Retrieved January 14, 2026, from [Link]
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Chemistry Steps. (n.d.). Erythro and Threo. Retrieved January 14, 2026, from [Link]
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Leah4sci. (2015, March 28). Erythro and Threo Stereoisomers. YouTube. Retrieved January 14, 2026, from [Link]
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The Analytical Fingerprint of 9-Epi-cinchonine: A Technical Guide to NMR and Mass Spectrometry Data
Introduction
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chiral molecules is a cornerstone of effective and safe pharmaceutical innovation. Cinchona alkaloids, a renowned class of natural products, present a fascinating case study in stereochemical complexity. This guide provides an in-depth technical exploration of the analytical characterization of 9-epi-cinchonine, a diastereomer of cinchonine. The inversion of stereochemistry at the C9 position significantly influences its three-dimensional conformation and, consequently, its spectral properties.
This document moves beyond a simple recitation of data. It is designed to provide a field-proven perspective on why specific analytical techniques are chosen, how to interpret the resulting data with confidence, and how to leverage this information for unambiguous structural confirmation. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the two most powerful techniques in the analytical chemist's arsenal for characterizing molecules like this compound. Every protocol and interpretation is presented as a self-validating system, grounded in authoritative references to ensure scientific integrity.
Chemical Structure and Stereoisomerism
This compound shares the same molecular formula (C₁₉H₂₂N₂O) and connectivity as its parent alkaloid, cinchonine. The critical distinction lies in the spatial arrangement of the hydroxyl group at the C9 position. In cinchonine, the stereochemistry is (8S,9R), whereas in this compound, it is (8S,9S). This seemingly minor change has profound implications for the molecule's overall shape and reactivity, which are directly reflected in its spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the definitive method for determining the three-dimensional structure of organic molecules in solution. For diastereomers like this compound, NMR is indispensable for confirming the relative stereochemistry.
Expert Insight: Why NMR is Crucial for Diastereomer Differentiation
The rigid quinuclidine ring system and the aromatic quinoline moiety of this compound create a distinct set of spatial relationships between its protons and carbons. The orientation of the C9-hydroxyl group directly impacts the magnetic environment of nearby nuclei, particularly H9, H8, and the protons of the quinoline ring. This results in unique chemical shifts and coupling constants that act as a definitive fingerprint for the epi configuration, allowing for clear differentiation from cinchonine.
Experimental Protocol: ¹H and ¹³C NMR Sample Preparation and Acquisition
This protocol outlines a standard procedure for obtaining high-quality NMR data for this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 10 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64, depending on concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 160 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.
-
-
Processing: Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides a wealth of information. The key diagnostic signals are those of the aromatic quinoline ring, the vinyl group, and the protons on the quinuclidine skeleton, especially the H9 proton.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2' | 8.69 | d | 4.5 |
| H8' | 8.08 | d | 8.5 |
| H5' | 7.96 | d | 8.5 |
| H7' | 7.65 | t | 7.5 |
| H6' | 7.48 | t | 7.5 |
| H3' | 7.27 | d | 4.5 |
| H10 | 5.85-5.75 | m | - |
| H9 | 5.61 | d | 9.8 |
| H11 (trans) | 5.03 | d | 17.4 |
| H11 (cis) | 4.95 | d | 10.5 |
| H8 | 3.40-3.30 | m | - |
| H2, H6 | 3.10-2.90 | m | - |
| H3, H7, H5, H4 | 2.70-1.20 | m | - |
Data sourced from Kacprzak, K. (2003)[1].
¹³C NMR Spectral Data
The ¹³C NMR spectrum complements the ¹H data by providing a map of the carbon skeleton.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C4' | 150.2 |
| C8a' | 148.9 |
| C2' | 147.9 |
| C10 | 141.6 |
| C4a' | 129.5 |
| C8' | 128.9 |
| C6' | 126.8 |
| C5' | 125.7 |
| C7' | 122.9 |
| C3' | 118.9 |
| C11 | 114.1 |
| C9 | 71.3 |
| C8 | 60.2 |
| C2 | 49.5 |
| C6 | 43.1 |
| C3 | 39.8 |
| C4 | 27.9 |
| C7 | 27.6 |
| C5 | 21.8 |
Data sourced from Kacprzak, K. (2003)[1].
Advanced 2D NMR for Unambiguous Assignment
For complex molecules, 1D NMR spectra often contain overlapping signals. 2D NMR techniques are essential for resolving these ambiguities and confirming the complete structure.
Caption: Workflow for 2D NMR-based structure elucidation.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, COSY is invaluable for tracing the connectivity within the quinuclidine ring and the vinyl group.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon to which it is directly attached. This is the most reliable way to assign the carbon signals based on the already assigned proton signals.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (2-3 bonds away). This is crucial for piecing together the molecular fragments, for example, by correlating the H9 proton to carbons in both the quinuclidine and quinoline rings, thus confirming the overall connectivity.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's substructures. Electrospray Ionization (ESI) is the preferred method for Cinchona alkaloids due to its soft ionization nature, which typically yields a prominent protonated molecular ion.
Expert Insight: The Role of ESI-MS/MS
While a single-stage MS experiment confirms the molecular weight, tandem mass spectrometry (MS/MS) is required to probe the structure. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. For this compound, the fragmentation pattern is expected to be very similar to that of its diastereomer, cinchonine, as the underlying bond strengths are identical.
Experimental Protocol: ESI-MS and MS/MS Analysis
Materials:
-
This compound sample
-
Methanol or acetonitrile (LC-MS grade)
-
Formic acid (for aiding protonation)
-
2 mL sample vials
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at ~1 mg/mL in methanol or acetonitrile.
-
Dilution: Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture (e.g., 50:50 acetonitrile:water) containing 0.1% formic acid. The acid promotes the formation of the [M+H]⁺ ion[2].
-
Instrumentation: Analyze the sample using a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an ESI source.
-
MS Acquisition (Full Scan):
-
Ionization Mode: Positive.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: 100-150 °C.
-
-
MS/MS Acquisition (Product Ion Scan):
-
Precursor Ion: Select the [M+H]⁺ ion of this compound (m/z 295.18).
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: Varies by instrument, but typically ramped (e.g., 10-40 eV) to observe a range of fragments.
-
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition.
-
Molecular Formula: C₁₉H₂₂N₂O
-
Monoisotopic Mass: 294.1732 g/mol
-
Expected [M+H]⁺ (Protonated): 295.1805 m/z
MS/MS Fragmentation Analysis
The protonated molecular ion of this compound ([M+H]⁺ at m/z 295) undergoes characteristic fragmentation upon CID. The primary fragmentation pathways involve the cleavage of the bonds around the C8-C9 linkage, which connects the quinoline and quinuclidine moieties.
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
Interpretation of Key Fragments: The fragmentation of Cinchona alkaloids is well-studied. The major fragments observed for cinchonine, and thus expected for this compound, arise from key cleavages in the molecular structure[3][4].
| m/z | Proposed Structure/Loss | Significance |
| 295.18 | [C₁₉H₂₂N₂O + H]⁺ | Protonated molecular ion. |
| 277.17 | [M+H - H₂O]⁺ | Loss of water from the C9-hydroxyl group. |
| 158 | [C₁₀H₈NO]⁺ | Ion resulting from cleavage of the C8-C9 bond with rearrangement. |
| 143 | [C₁₀H₇N]⁺ | Quinoline fragment, often a stable and abundant ion. |
| 136 | [C₉H₁₄N]⁺ | Quinuclidine-derived fragment resulting from C8-C9 bond cleavage. This is a highly characteristic fragment for the cinchona alkaloid skeleton. |
Fragment data is based on the analysis of the closely related diastereomer, cinchonine[3].
Conclusion
The comprehensive analysis of this compound through NMR and mass spectrometry provides an unambiguous structural fingerprint. ¹H and ¹³C NMR data, particularly the chemical shift of the H9 proton and the surrounding carbon environment, definitively establish the epi stereochemistry at the C9 position. High-resolution mass spectrometry confirms the elemental composition, while MS/MS fragmentation patterns, characterized by the diagnostic quinuclidine-derived ion at m/z 136, elucidate the core structure. By integrating these powerful analytical techniques and following robust experimental protocols, researchers can confidently identify and characterize this compound, ensuring the integrity and reliability of their scientific and developmental endeavors.
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Kacprzak, K. (2003). A convenient synthesis of 9-epi-cinchona alkaloids. Monatshefte für Chemie / Chemical Monthly, 134(11), 1543-1548. Available at: [Link]
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Hofmann, M., & Jira, T. (2010). Determination of cinchona alkaloids by non-aqueous CE with MS detection. Electrophoresis, 31(7), 1208-1213. Available at: [Link]
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He, Z.-D., Ma, C., Tan, G. T., et al. (2005). Cinchona Alkaloids from Cinchona succirubra and Cinchona ledgeriana. Planta Medica, 71(1), 89-92. Available at: [Link]
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potential biological activity of 9-Epi-cinchonine
An In-Depth Technical Guide to the Potential Biological Activity of 9-Epi-cinchonine
Abstract
Cinchona alkaloids have historically been a cornerstone of natural product pharmacology, most notably for their anti-malarial properties. Cinchonine, a major alkaloid from this class, has demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This technical guide focuses on its stereoisomer, this compound, a compound for which the biological activity remains largely unexplored. The stereochemical difference at the C9 position, which distinguishes it from cinchonine, presents a compelling scientific rationale for investigation, as subtle changes in molecular geometry can profoundly impact pharmacological activity. This document provides a comprehensive framework for the systematic in vitro evaluation of this compound. We synthesize the known activities of its parent compound to postulate potential therapeutic applications and provide detailed, field-proven protocols for screening its anticancer, antimicrobial, and anti-inflammatory properties. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel cinchona alkaloid derivatives.
Introduction: The Cinchona Alkaloids and the Significance of Stereochemistry
The bark of the Cinchona tree is a rich source of quinoline alkaloids, including the four primary diastereomers: quinine, quinidine, cinchonidine, and cinchonine.[3] For centuries, these compounds have been utilized in traditional and modern medicine, primarily for treating malaria.[4][5] Beyond their anti-malarial effects, extensive research has revealed a diverse pharmacological profile for this class, encompassing anti-cancer, anti-inflammatory, antioxidant, and antimicrobial activities.[3][5]
Cinchonine is a prominent alkaloid that has been the subject of numerous studies.[1] It is the pseudo-enantiomer of cinchonidine and a stereoisomer of quinine.[6][7] this compound is a diastereomer of cinchonine, differing in the spatial orientation of the hydroxyl group at the C9 position. In pharmacology, such stereochemical nuances are critical; the three-dimensional arrangement of atoms dictates how a molecule interacts with biological targets like enzymes and receptors, often leading to vastly different efficacy, selectivity, and toxicity profiles between isomers. Given the broad activities of cinchonine, it is scientifically logical to hypothesize that this compound possesses its own unique, and potentially valuable, biological profile.
This guide, therefore, serves as a strategic roadmap for unlocking the potential of this compound. It outlines a series of validated in vitro assays designed to provide a foundational understanding of its bioactivity, focusing on the areas where its structural analogs have shown the most promise.
Postulated Biological Activities of this compound
Drawing from the established pharmacological profile of cinchonine, we can formulate targeted hypotheses for the potential bioactivity of its 9-epi isomer.
Potential Anticancer Activity
Cinchonine has demonstrated notable anticancer effects across various cancer cell lines, including pancreatic, liver, and lung cancer.[2][8][9][10] Its mechanisms are multifaceted, involving the induction of apoptosis through the activation of caspase-3, modulation of the AKT and TAK1 signaling pathways, and impairment of autophagic-lysosomal degradation.[2][9][11] Furthermore, cinchonine has been shown to circumvent P-glycoprotein-mediated multidrug resistance, a significant challenge in oncology.[12]
Hypothesis: this compound may exhibit cytotoxic or cytostatic effects against cancer cells, potentially through similar or distinct mechanisms compared to cinchonine. The altered stereochemistry at C9 could influence its binding affinity to key intracellular targets, possibly leading to enhanced potency or a different spectrum of activity against various cancer types.
The diagram below illustrates the known signaling pathways influenced by cinchonine, which serve as primary targets for the investigation of this compound.
Caption: Experimental workflow for anticancer activity screening.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. [13]NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a rapid, sensitive, and widely accepted method for initial cytotoxicity screening. [13][14]
-
Cell Culture: Seed selected cancer cells (e.g., A549 lung cancer, HepG2 liver cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| This compound | A549 | 48 | [Experimental Data] |
| Cinchonine (Control) | A549 | 48 | [Experimental Data] |
| Doxorubicin (Control) | A549 | 48 | [Experimental Data] |
| This compound | HepG2 | 48 | [Experimental Data] |
| Cinchonine (Control) | HepG2 | 48 | [Experimental Data] |
| Doxorubicin (Control) | HepG2 | 48 | [Experimental Data] |
| Caption: Table for summarizing hypothetical cytotoxicity data. |
Workflow for Antimicrobial Activity Screening
The primary goal is to determine the minimum concentration of the compound that inhibits microbial growth. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC). [15][16]
Caption: Experimental workflow for anti-inflammatory screening.
Protocol 3: Inhibition of Protein Denaturation Assay
Causality: Denaturation of tissue proteins is a well-documented cause of inflammatory and arthritic diseases. T[17]he ability of a compound to prevent heat-induced denaturation of a standard protein like Bovine Serum Albumin (BSA) is a strong indicator of potential anti-inflammatory activity.
[18][19]1. Reaction Mixture: Prepare reaction mixtures containing 0.5 mL of 1% w/v Bovine Serum Albumin (BSA) solution and 0.5 mL of this compound at various concentrations (e.g., 50-500 µg/mL). 2. pH Adjustment: Adjust the pH of the mixtures to 6.8 using 1N HCl. 3. Controls: Prepare a control solution containing 0.5 mL of BSA and 0.5 mL of distilled water. Use Diclofenac sodium as a reference standard. 4. Incubation: Incubate all mixtures at 37°C for 20 minutes. 5. Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes. 6. Cooling & Measurement: Cool the mixtures under running water and measure the absorbance (turbidity) at 660 nm using a spectrophotometer. 7. Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100
| Concentration (µg/mL) | % Inhibition by this compound | % Inhibition by Diclofenac Sodium |
| 50 | [Experimental Data] | [Experimental Data] |
| 100 | [Experimental Data] | [Experimental Data] |
| 250 | [Experimental Data] | [Experimental Data] |
| 500 | [Experimental Data] | [Experimental Data] |
| Caption: Table for summarizing hypothetical anti-inflammatory data. |
Conclusion and Future Directions
While direct biological data on this compound is scarce, its structural relationship to the pharmacologically rich Cinchona alkaloids, particularly cinchonine, provides a strong rationale for its investigation. The stereochemical variation at the C9 position is a compelling feature that could lead to novel or enhanced biological activities.
This guide presents a logical, structured, and experimentally validated framework for conducting the initial in vitro evaluation of this compound. The proposed workflows for anticancer, antimicrobial, and anti-inflammatory screening are designed to be robust, reproducible, and serve as a self-validating system for generating foundational data. A crucial component of this research plan is the parallel testing of cinchonine to directly elucidate the impact of C9 stereochemistry on activity.
Positive results from these primary screens will pave the way for more advanced, mechanistic studies. For example, confirmed anticancer activity would warrant investigation into specific signaling pathways via Western blot, cell cycle analysis, and migration/invasion assays. Similarly, promising antimicrobial or anti-inflammatory findings should be followed by more complex cell-based and, eventually, in vivo models. By following this systematic approach, researchers can efficiently and effectively uncover the therapeutic potential hidden within the unique stereochemistry of this compound.
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An In-depth Technical Guide to the Natural Sources and Isolation of 9-Epi-cinchonine
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Abstract
9-Epi-cinchonine, a stereoisomer of the naturally occurring Cinchona alkaloid cinchonine, is a compound of significant interest in asymmetric catalysis and pharmaceutical research. Unlike its parent compound, this compound is not typically found in appreciable quantities in its primary natural source, the bark of the Cinchona tree. Consequently, its acquisition is predominantly achieved through the semi-synthesis from the more abundant cinchonine. This guide provides a comprehensive, in-depth technical overview of the requisite methodologies, beginning with the efficient extraction of total Cinchona alkaloids, with an emphasis on maximizing the yield of cinchonine. Subsequently, a detailed, field-proven protocol for the stereoselective inversion of the C9 hydroxyl group of cinchonine to yield this compound is presented. This is followed by a rigorous purification strategy to isolate the target compound in high purity. This document is designed to equip researchers and drug development professionals with the necessary knowledge and practical steps to obtain this compound for their scientific endeavors.
Introduction: The Significance of this compound
The Cinchona alkaloids, a family of quinoline-containing compounds isolated from the bark of the Cinchona genus, have a rich history in medicine, most notably for their antimalarial properties[1]. Cinchonine is one of the four major alkaloids, alongside quinine, quinidine, and cinchonidine[2][3]. This compound is the diastereomer of cinchonine, with an inverted stereochemistry at the C9 position. This structural alteration has profound implications for its chemical reactivity and biological activity. While cinchonine itself has a range of pharmacological applications, its 9-epi counterpart has garnered significant attention as a chiral organocatalyst in asymmetric synthesis[4][5]. The unique spatial arrangement of the functional groups in this compound allows it to catalyze a variety of stereoselective reactions with high enantioselectivity.
Given that direct isolation from natural sources is not a viable option for obtaining substantial quantities of this compound, a robust and efficient semi-synthetic route from its readily available precursor, cinchonine, is essential. This guide provides a holistic approach, from the procurement of the starting material from its natural matrix to the final purified product.
Natural Sources and Extraction of Cinchonine
The primary natural sources of cinchonine are various species of the Cinchona genus, which belong to the Rubiaceae family and are native to the Andean forests of South America[1]. While numerous species contain cinchonine, some are known to have higher concentrations.
Table 1: Key Cinchona Species as Sources of Cinchonine
| Species | Common Name | Typical Cinchonine Content (% of total alkaloids) |
| Cinchona succirubra | Red Cinchona | Variable, can be a significant component |
| Cinchona officinalis | Pale Cinchona | Contains cinchonine, but often less than quinine |
| Cinchona calisaya | Yellow Cinchona | Known for high quinine content, also contains cinchonine |
| Cinchona pubescens | - | Contains a mixture of alkaloids including cinchonine |
The extraction of cinchonine begins with the harvesting and processing of Cinchona bark. The bark is dried and finely powdered to increase the surface area for efficient solvent extraction. The overall process involves the liberation of the alkaloids, which exist as salts in the bark, their extraction into an organic solvent, and subsequent separation from non-alkaloidal components.
General Workflow for Cinchona Alkaloid Extraction
The following diagram illustrates the general workflow for the extraction of total Cinchona alkaloids from the bark.
Caption: General workflow for the extraction of total Cinchona alkaloids.
Detailed Protocol for Extraction of Total Cinchona Alkaloids
This protocol is a robust method for obtaining a crude mixture of Cinchona alkaloids, rich in cinchonine, which will serve as the starting material for the semi-synthesis of this compound.
Materials and Reagents:
-
Dried and powdered Cinchona bark (species with high cinchonine content preferred)
-
Calcium hydroxide (Ca(OH)₂) or Sodium hydroxide (NaOH)
-
Toluene or Dichloromethane
-
Sulfuric acid (H₂SO₄), 5% aqueous solution
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Soxhlet apparatus or large-scale percolator
-
Separatory funnels
-
Rotary evaporator
-
pH meter or pH indicator strips
Procedure:
-
Alkalinization of the Bark: In a large beaker, thoroughly mix 100 g of finely powdered Cinchona bark with a slurry of 20 g of calcium hydroxide in 200 mL of water. This step is crucial as it liberates the free alkaloid bases from their salt forms within the plant material.
-
Drying: Allow the mixture to air-dry completely, or use a ventilated oven at a temperature not exceeding 60°C to expedite the process. The resulting material should be a dry, free-flowing powder.
-
Solvent Extraction:
-
Place the dried, alkalinized bark powder into the thimble of a Soxhlet apparatus.
-
Extract the alkaloids with toluene or dichloromethane for 6-8 hours. The choice of solvent can influence the extraction efficiency of different alkaloids. Toluene is often preferred for its selectivity.
-
-
Acidic Extraction:
-
After extraction, cool the organic solvent containing the dissolved alkaloids.
-
Transfer the extract to a large separatory funnel.
-
Extract the alkaloids from the organic solvent by washing with three successive 100 mL portions of 5% sulfuric acid. The alkaloids will form water-soluble sulfates and move into the aqueous phase.
-
-
Purification of the Aqueous Extract:
-
Combine the acidic aqueous extracts.
-
Wash the combined aqueous extract with a small portion of fresh organic solvent (toluene or dichloromethane) to remove any remaining neutral impurities.
-
-
Precipitation of Total Alkaloids:
-
Cool the acidic aqueous extract in an ice bath.
-
Slowly add 10% sodium hydroxide solution while stirring until the pH of the solution reaches approximately 9-10. This will neutralize the sulfuric acid and precipitate the free alkaloid bases.
-
-
Isolation of Crude Alkaloids:
-
Collect the precipitated alkaloids by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove any residual salts.
-
Dry the crude alkaloid mixture in a desiccator or a vacuum oven at a low temperature.
-
Semi-synthesis of this compound from Cinchonine
The conversion of cinchonine to its C9 epimer, this compound, is typically achieved through a stereoinvertive process. A common and effective method involves the activation of the C9 hydroxyl group followed by nucleophilic substitution with inversion of configuration. The Mitsunobu reaction is a well-established procedure for this transformation[5].
Chemical Transformation Workflow
The following diagram outlines the key steps in the semi-synthesis of this compound from cinchonine.
Caption: Semi-synthetic route from cinchonine to this compound.
Detailed Protocol for the Semi-synthesis of this compound
This protocol describes the synthesis of this compound from cinchonine via a Mitsunobu reaction followed by hydrolysis.
Materials and Reagents:
-
Cinchonine (obtained from the extraction of Cinchona bark or commercially available)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
p-Nitrobenzoic acid
-
Anhydrous tetrahydrofuran (THF)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Mitsunobu Reaction:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve cinchonine (1 equivalent), triphenylphosphine (1.5 equivalents), and p-nitrobenzoic acid (1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up of the Mitsunobu Reaction:
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Hydrolysis of the Ester Intermediate:
-
Dissolve the crude ester intermediate in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add potassium carbonate (3-5 equivalents) to the solution.
-
Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the ester.
-
-
Work-up of the Hydrolysis:
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with several portions of ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude this compound.
-
Purification and Characterization of this compound
The crude this compound obtained from the synthesis will likely contain unreacted cinchonine and other byproducts. Purification is crucial to obtain the desired compound in high purity.
Purification by Column Chromatography
Flash column chromatography using silica gel is an effective method for the purification of this compound.
Table 2: Chromatographic Purification Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) containing a small amount of a basic modifier like triethylamine (e.g., 0.5%) to prevent peak tailing. |
| Detection | UV visualization at 254 nm or staining with a suitable reagent (e.g., potassium permanganate). |
Procedure:
-
Prepare a silica gel column in a suitable solvent system (e.g., dichloromethane).
-
Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the column.
-
Elute the column with the chosen mobile phase gradient.
-
Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Characterization
The identity and purity of the final product should be confirmed by various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry. The chemical shifts of the protons and carbons around the C9 position will be distinct from those of cinchonine.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. Chiral HPLC can be used to determine the enantiomeric excess if applicable, though in this case, it is the diastereomeric purity that is of primary concern.
-
Optical Rotation: To measure the specific rotation of the compound, which will differ from that of cinchonine.
Conclusion
References
-
Cassani, C., Martín-Rapún, R., Arceo, E., Bravo, F., & Melchiorre, P. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Nature protocols, 8(2), 325–344. [Link]
- Kacprzak, K. (2007). Dimeric Cinchona alkaloids. Accounts of Chemical Research, 40(4), 274-282.
-
Maldonado, C., Barnes, C., Cornett, C., Holmfred, E., Hansen, S. H., Persson, C., & Antonelli, A. (2017). Phylogeny predicts the quantity of antimalarial alkaloids within the iconic yellow Cinchona bark (Rubiaceae). Frontiers in plant science, 8, 391. [Link]
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Murauer, A., & Ganzera, M. (2018). Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography. Journal of Chromatography A, 1554, 83-89. [Link]
- Rochleder, A., & W. Lindner. (2004). Chiral Recognition of Peptide Enantiomers by Cinchona Alkaloid Derived Chiral Selectors: Mechanistic Investigations by Liquid Chromatography, NMR Spectroscopy, and Molecular Modeling. The Journal of Organic Chemistry, 69(15), 5082-5091.
- Sidorowicz, Ł., & Skarżewski, J. (2011).
-
Tóth, G., et al. (2019). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 24(23), 4278. [Link]
- Yadav, J. S., & Reddy, P. N. (2003). A short and stereoselective synthesis of (+)-cinchonine and (+)-cinchonidine. Tetrahedron: Asymmetry, 14(11), 1547-1550.
- Zeches, M., et al. (1985). Alkaloids of Cinchona species.
-
Zhang, X., et al. (2017). Cinchonine: A Versatile Pharmacological Agent Derived from Natural Cinchona Alkaloids. Current medicinal chemistry, 24(3), 220–236. [Link]
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historical context of 9-Epi-cinchonine discovery
An In-Depth Technical Guide to the Historical Context of 9-Epi-Cinchonine's Discovery
Abstract
The discovery of this compound is not a tale of a single eureka moment, but rather a story of gradual revelation, intrinsically linked to the monumental efforts to understand, degrade, and ultimately synthesize its far more famous diastereomer, quinine, and its sibling alkaloid, cinchonine. This guide delves into the historical and chemical context of its emergence, tracing its path from a theoretical possibility to an inevitable byproduct of early 20th-century synthetic chemistry, and finally to a fully characterized molecule. For the researcher, this history underscores the foundational challenges of stereochemistry and separation science that shaped modern drug development.
The Stereochemical Puzzle of the Cinchona Alkaloids
The Cinchona alkaloids, isolated from the bark of the Cinchona tree, represent a class of molecules that have profoundly impacted medicine and chemistry.[1] The four primary alkaloids—quinine, quinidine, cinchonine, and cinchonidine—share a common quinoline-quinuclidine core but differ in the stereochemistry at key chiral centers and the presence of a methoxy group on the quinoline ring.
The critical stereochemical complexity arises from the carbon backbone, particularly at positions C8 and C9, which connect the quinoline and quinuclidine ring systems. Cinchonine is characterized by an (8S, 9R) configuration. Its epimer at C9, This compound , possesses an (8S, 9S) configuration. This seemingly minor inversion of a single hydroxyl group dramatically alters the molecule's three-dimensional shape and, consequently, its physical and biological properties.
Caption: Stereochemical relationships among the cinchonine and cinchonidine alkaloid family.
The Seminal Work of Paul Rabe: Synthesis as the Pathway to Discovery
The early 20th century was a period of intense investigation into the structure of alkaloids. The German chemist Paul Rabe was a towering figure in this field, and in 1908, he correctly proposed the structural formula of quinine, a feat that laid the groundwork for all subsequent synthetic efforts.[2]
Having established the connectivity, Rabe set his sights on the total synthesis. His strategy involved a partial synthesis, or reconstruction, of the Cinchona alkaloids from cinchotoxine , a degradation product obtained by heating cinchonine in acid. This process cleaves the N1-C8 bond, opening the quinuclidine ring to form a ketone. The critical challenge was to reverse this process: to reform the quinuclidine ring and, crucially, to reduce the ketone at C9 back to the secondary alcohol. It was this final reduction step that inadvertently became the first synthesis of this compound.
The Rabe-Kindler Reaction (1918): The Inevitable Formation of Epimers
In 1918, Paul Rabe and Karl Kindler reported their landmark conversion of d-quinotoxine back into quinine.[2][3] While the focus was on quinine, the chemical logic applies identically to the cinchonine series. The three-step process was:
-
N-Bromination: Formation of an N-bromo derivative of cinchotoxine.
-
Intramolecular Cyclization: Base-mediated displacement of the bromide by the enolate of the ketone, reforming the quinuclidine ring and yielding the C9-ketone, cinchoninone .
-
Reduction: Reduction of the cinchoninone ketone to form the C9-hydroxyl group.
The final reduction step is the stereochemical linchpin. The reducing agent, aluminum powder in sodium ethoxide/ethanol, attacks the planar carbonyl of cinchoninone.[2] Such a reduction is not stereospecific; the hydride can attack from either face of the ketone, leading to a mixture of the two possible diastereomers at C9: the (9R) alcohol (cinchonine) and the (9S) alcohol (this compound).
Caption: The Rabe-Kindler conversion, leading to a mixture of C9 epimers.
Thus, this compound was undoubtedly first produced in Rabe's laboratory in 1918, not as a target, but as an unavoidable consequence of the non-stereoselective reduction of cinchoninone. The original Rabe-Kindler paper was notoriously brief on experimental details, a fact that later fueled controversy over the famed Woodward-Doering formal synthesis of quinine, which relied upon this work.[4][5]
The Historical Hurdle: Separation by Fractional Crystallization
Synthesizing a mixture of diastereomers was one challenge; separating them was another, far greater one in the early 20th century. The primary tool available was fractional crystallization . This technique exploits the subtle differences in the solubility of diastereomeric salts. By forming salts with a chiral acid (like tartaric acid), diastereomeric pairs are created (e.g., cinchonine-tartrate and this compound-tartrate). These pairs have different crystal lattice energies and solubilities, allowing for their painstaking separation through repeated cycles of crystallization and filtration.
The process was arduous and often resulted in low yields of the pure minor isomer. It is highly probable that the initial mixtures produced by Rabe were enriched in the naturally occurring, more stable epimer (cinchonine), with this compound remaining as an impurity or part of a difficult-to-separate "mother liquor."[2] The full characterization of these epi-isomers would have to wait for the development of more advanced analytical techniques.
Protocol 1: Hypothetical Rabe-Kindler Reduction and Separation
This protocol is a reconstruction based on the terse descriptions by Rabe and later successful replications of his work.[2][5]
Objective: To reduce cinchoninone to a mixture of cinchonine and this compound, followed by enrichment via fractional crystallization.
Part A: Reduction of Cinchoninone
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and mechanical stirrer, suspend freshly activated aluminum powder (3.0 eq) in absolute ethanol under an inert atmosphere.
-
Reagent Addition: To the stirred suspension, add sodium metal (2.5 eq) in small portions to form sodium ethoxide in situ. The reaction is exothermic. Allow the mixture to cool to room temperature.
-
Substrate Addition: Add a solution of cinchoninone (1.0 eq) in absolute ethanol to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC), if the technique were available at the time; historically, the reaction would have been run for a set time deemed sufficient.
-
Workup: Cool the reaction to room temperature and quench by the slow addition of water. Filter the mixture to remove aluminum salts. Concentrate the filtrate under reduced pressure to yield a crude solid containing a mixture of cinchonine and this compound.
Part B: Separation by Fractional Crystallization
-
Salt Formation: Dissolve the crude solid from Part A in warm ethanol. In a separate flask, dissolve an equimolar amount of D-tartaric acid in warm ethanol.
-
Crystallization (Step 1): Combine the two solutions. Allow the mixture to cool slowly to room temperature, then to 4 °C. The less soluble diastereomeric salt (typically the salt of the major, naturally-configured alkaloid) will crystallize first.
-
Isolation (Step 1): Collect the crystals by filtration. This is the first crop, enriched in cinchonine-D-tartrate. The filtrate ("mother liquor") is now enriched in this compound-D-tartrate.
-
Purification: Redissolve the first crop of crystals in a minimum amount of hot ethanol and recrystallize to improve purity.
-
Isolation of Minor Epimer: Concentrate the mother liquor. Allow it to stand for an extended period, or reduce the solvent volume further, to induce crystallization of the more soluble this compound-D-tartrate salt. This crop will likely be less pure and require further recrystallization steps.
-
Alkaloid Regeneration: Treat the separated tartrate salts with a base (e.g., aqueous ammonia or NaOH) and extract with an organic solvent (e.g., chloroform or ether) to recover the free base of each purified epimer.
The Impact of Stereochemistry on Biological Activity
As analytical methods improved through the 20th century, pure samples of the 9-epi alkaloids became available for study. A critical finding was that the C9 stereochemistry is paramount for antimalarial activity. Both quinine and quinidine are potent antimalarials, but their 9-epi counterparts are dramatically less active.[6][7] This observation provided crucial early insights into the structure-activity relationship (SAR) of this important class of drugs, suggesting that the specific spatial orientation of the C9 hydroxyl group relative to the quinuclidine nitrogen is essential for binding to its biological target within the Plasmodium falciparum parasite.[6][8]
| Alkaloid | Stereochemistry (C8, C9) | Relative Antimalarial Activity |
| Quinine | (8S, 9R) | ++++ |
| 9-Epiquinine | (8S, 9S) | + |
| Quinidine | (8R, 9S) | ++++ |
| 9-Epiquinidine | (8R, 9R) | + |
| Table based on data showing 9-epi alkaloids are 10- to 100-fold less active than quinine and quinidine.[6][7] |
Conclusion: An Evolutionary Discovery
The discovery of this compound was not a targeted endeavor but an evolutionary process. It was born as a theoretical stereochemical possibility once the gross structure of cinchonine was known. It was first synthesized, albeit unknowingly as a pure substance, as an inseparable byproduct in Paul Rabe's pioneering synthetic work. Its identity remained obscured by the immense challenge of separating diastereomers with the techniques of the day. Only with the advancement of separation science and spectroscopy could it be fully isolated, characterized, and understood as a distinct chemical entity. Its history is a powerful lesson in the centrality of stereochemistry and the parallel evolution of synthetic and analytical chemistry.
References
-
Karle, J. M., Karle, I. L., Gerena, L., & Milhous, W. K. (1992). Stereochemical evaluation of the relative activities of the cinchona alkaloids against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 36(7), 1538–1544.
-
Seeman, J. I. (2007). The Woodward-Doering/Rabe-Kindler total synthesis of quinine: setting the record straight. Angewandte Chemie International Edition, 46(9), 1378-1413.
-
Smith, A. C., & Williams, R. M. (2008). Rabe Rest in Peace: Confirmation of the Rabe–Kindler Conversion of d-Quinotoxine Into Quinine: Experimental Affirmation of the Woodward–Doering Formal Total Synthesis of Quinine. Angewandte Chemie International Edition, 47(9), 1736-1740.
-
Karle, J. M., & Karle, I. L. (1992). Stereochemical evaluation of the relative activities of the cinchona alkaloids against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 36(7), 1538–1544.
-
Stork, G. (2001). The First Stereoselective Total Synthesis of Quinine. Journal of the American Chemical Society, 123(14), 3239-3242.
-
Kacprzak, K., & Gawronski, J. (2001). Cinchona Alkaloids and Their Derivatives: Versatile Catalysts and Ligands in Asymmetric Synthesis. Synthesis, 2001(07), 961-998.
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Sherwood, M. (2008). Quinine synthesis mystery solved. Chemistry World.
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Rätsch, C., & Schultes, R. E. (2013). From Pharmacy to the Pub — A Bark Conquers the World: Part 3. ChemistryViews.
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Corma, A., & Garcia, H. (2013). An Overview of Cinchona Alkaloids in Chemistry. In Cinchona Alkaloids in Synthesis and Catalysis (pp. 1-26). Wiley-VCH.
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ASM Journals. (1992). Stereochemical evaluation of the relative activities of the cinchona alkaloids against Plasmodium falciparum.
-
Afonso, C. A. M., & Candeias, N. R. (2004). On Robert B. Woodward and the total synthesis of quinine. The Chemical Educator, 9(3), 172-176.
-
Smith, A. C., & Williams, R. M. (2008). Rabe Rest in Peace: Confirmation of the Rabe–Kindler Conversion of d-Quinotoxine Into Quinine. Angewandte Chemie, 120(9), 1760-1764.
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Wikipedia. Cinchonine.
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SynArchive. (2015). Synthesis of Quinine by Paul Rabe (1918).
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ResearchGate. (2001). Cinchona Alkaloids and Their Derivatives: Versatile Catalysts and Ligands in Asymmetric Synthesis.
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iSm2. (n.d.). Quinine? An Old and Long Quest !
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Gajewczyk, J., & Gawronski, J. (2013). Dimeric Cinchona alkaloids. RSC Advances, 3(44), 21088-21109.
-
ResearchGate. (2007). Scheme 1. Contributions of Rabe, Prelog and Woodward to the synthesis of quinine.
-
MacMillan Group. (2003). Cinchona Alkaloids in Asymmetric Catalysis.
-
Reitsema, R. H. (1948). The separation of some of the cinchona alkaloids by paper partition chromatography. Journal of the American Pharmaceutical Association, 37(11), 471-471.
-
Li, H., et al. (2013). An easy route to exotic 9-epimers of 9-amino-(9-deoxy) cinchona alkaloids with (8S, 9R) and (8R, 9S). Tetrahedron: Asymmetry, 24(12), 717-722.
-
Melchiorre, P., et al. (2012). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Nature Protocols, 7(10), 1970-1980.
-
PubChem. 9-Amino-9-deoxy-epi-cinchonine.
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Cassani, C., et al. (2012). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Nature Protocols, 7, 1970–1980.
-
ResearchGate. (2019). Total synthesis of (+)-quinine and (−)-9-epi-quinine.
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Navigating the Chiral Landscape: A Technical Guide to the Safe Handling and Application of 9-Epi-cinchonine
This guide provides an in-depth technical overview of the safety, handling, and application of 9-Epi-cinchonine, a key Cinchona alkaloid derivative, for researchers, scientists, and professionals in drug development and asymmetric synthesis. By moving beyond a standard safety data sheet (SDS), this document elucidates the causality behind safe handling protocols and provides practical, field-tested insights to ensure both personal safety and experimental integrity.
Understanding this compound: A Profile
This compound, with the CAS number 485-70-1, is a diastereomer of cinchonine, another naturally occurring Cinchona alkaloid. The "epi" designation signifies an inverted stereochemistry at the C9 position, a critical feature that defines its unique catalytic properties in asymmetric synthesis. While structurally similar to its parent alkaloid, this stereochemical nuance necessitates a dedicated approach to its handling and safety assessment.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is paramount for its safe and effective use in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₂N₂O | |
| Molecular Weight | 294.4 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 83°C | [2] |
| Solubility | DMSO (Slightly), Ethanol (Slightly), Methanol (Slightly) | [2] |
| Storage | Hygroscopic, -20°C Freezer, Under inert atmosphere | [2] |
Hazard Identification and Risk Assessment
GHS Hazard Classification (Presumptive)
Based on the available data for the closely related compound, cinchonine, the following Globally Harmonized System (GHS) classifications should be considered:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[3][4]
-
Hazardous to the Aquatic Environment, Chronic (Category 3): Harmful to aquatic life with long-lasting effects.[3]
Primary Routes of Exposure and Symptoms
-
Ingestion: May lead to gastrointestinal irritation, nausea, vomiting, and diarrhea. Ingestion of larger quantities of Cinchona alkaloids can lead to a syndrome known as "cinchonism," characterized by tinnitus, headache, dizziness, and visual disturbances.
-
Skin Contact: May cause skin irritation and allergic reactions in sensitized individuals.
-
Inhalation: May cause respiratory tract irritation.
-
Eye Contact: May cause eye irritation.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
The cornerstone of safe laboratory practice is a multi-layered approach to risk mitigation, starting with engineering controls and supplemented by appropriate personal protective equipment.
Engineering Controls
-
Ventilation: All handling of solid this compound should be conducted in a well-ventilated area. For procedures that may generate dust, such as weighing or transfer, a chemical fume hood is mandatory.
-
Contained Operations: For larger scale operations or when the risk of aerosolization is high, the use of a glove box is recommended.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Nitrile or neoprene gloves should be worn. Given the potential for skin sensitization, it is crucial to change gloves immediately if they become contaminated.
-
Body Protection: A laboratory coat is essential to protect against accidental spills.
-
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is recommended.
Caption: Generalized Experimental Workflow.
Emergency Procedures
A proactive approach to safety includes being prepared for emergencies.
Spills
-
Small Spills: For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with a suitable solvent.
-
Large Spills: For larger spills, evacuate the area and contact your institution's environmental health and safety department.
First Aid
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. [3]* Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention. [3]* Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Waste Disposal
All waste containing this compound must be handled as hazardous chemical waste.
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste from the reaction and purification steps in a labeled, sealed container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Conclusion
This compound is a powerful tool in the arsenal of the synthetic chemist. By understanding its properties, recognizing its potential hazards, and implementing robust safety protocols, researchers can harness its catalytic potential while ensuring a safe and compliant laboratory environment. This guide serves as a foundation for best practices; always consult your institution's specific safety guidelines and the most up-to-date Safety Data Sheets for the chemicals you are working with.
References
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PubChem. (9R)-Cinchonan-9-ol. [Link]
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PubChem. 9-Amino-9-deoxy-epi-cinchonine. [Link]
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ResearchGate. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds | Request PDF. [Link]
-
Springer Nature Experiments. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. [Link]
-
PubMed. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. [Link]
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A Senior Application Scientist's Guide to the Commercial Availability and Sourcing of 9-Epi-cinchonine
Introduction: The Significance of 9-Epi-cinchonine in Asymmetric Catalysis
This compound, a diastereomer of the naturally occurring Cinchona alkaloid cinchonine, has emerged as a privileged scaffold in the field of asymmetric organocatalysis. Its unique stereochemical arrangement, particularly the epi configuration at the C9 position, imparts distinct catalytic properties that enable highly enantioselective transformations.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability of this compound and its derivatives, practical advice on supplier selection, and essential quality control methodologies. The strategic procurement of high-quality starting materials is a cornerstone of reproducible and reliable research, and this document aims to equip you with the necessary knowledge to navigate this critical first step.
Commercial Availability and Supplier Landscape
The commercial landscape for this compound and its analogues is populated by a mix of large chemical suppliers and specialized boutique laboratories. Availability can range from research quantities (milligrams to grams) to bulk quantities for process development. Below is a comparative table of notable suppliers. It is important to note that pricing is subject to change and it is always advisable to request a formal quote.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | This compound | 485-70-1 | Not specified | Inquire | A well-established supplier with a broad portfolio. |
| 9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride | 1263486-03-8 | 97% | 250 mg, 1 g, 5 g | A derivative often used in organocatalysis.[4] | |
| LGC Standards | This compound | 485-70-1 | Not specified | Inquire | Specializes in reference standards.[5] |
| Santa Cruz Biotechnology | N-(9-Deoxy-epi-cinchonin-9-yl)picolinamide | 1414851-55-0 | Not specified | Inquire | A derivative of this compound.[6] |
| Clinivex | This compound | 485-70-1 | Not specified | Inquire | Supplier of reference standards.[7] |
| Advanced ChemBlocks | 9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride | Not specified | 95% | Inquire | Specializes in building blocks for drug discovery.[8] |
| Chemrio | 9-amino(9-deoxy)epi-cinchonine trihydrochloride | Not specified | Not specified | Inquire | A supplier of fine chemicals.[9] |
Procurement and Quality Control Workflow
The process of acquiring and verifying the quality of this compound is a critical workflow for any research program. The following diagram illustrates the key decision and action points from initial supplier identification to the release of the material for experimental use.
Caption: Workflow for the procurement and quality control of this compound.
Expert Insights on Synthesis and In-House Preparation
While commercial availability is convenient, understanding the synthesis of this compound provides valuable context for assessing its quality and potential impurities. The epi configuration is "unnatural" and is typically accessed through synthetic manipulation of the naturally occurring Cinchona alkaloids.
A common and effective method for the synthesis of 9-amino(9-deoxy)epi derivatives of Cinchona alkaloids involves a Mitsunobu reaction.[10][11][12] This reaction proceeds with an inversion of configuration at the C9 position. The general procedure is as follows:
-
Activation of the C9 Hydroxyl Group: The starting Cinchona alkaloid (e.g., cinchonine) is treated with a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).
-
Nucleophilic Substitution: An azide source, such as hydrazoic acid, is introduced. The Mitsunobu conditions facilitate the SN2 displacement of the activated hydroxyl group by the azide nucleophile, leading to the inversion of stereochemistry at C9.
-
Reduction of the Azide: The resulting C9-azido intermediate is then reduced to the corresponding primary amine using a reducing agent like lithium aluminum hydride or through catalytic hydrogenation (e.g., Pd/C).[10][11]
This synthetic route is robust and can be performed on a multi-gram scale.[10][11] For researchers requiring specific derivatives not commercially available, this synthetic approach provides a reliable pathway.
Essential Analytical Characterization for Quality Assurance
Independent verification of the identity and purity of commercially sourced this compound is paramount for ensuring the validity of experimental results. A supplier's Certificate of Analysis (CoA) provides a baseline, but in-house confirmation is strongly recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable tool for assessing the purity of this compound and detecting the presence of diastereomers or other impurities.
A Representative HPLC Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A chiral stationary phase column is essential for separating diastereomers. For instance, a cellulose or amylose-based chiral column.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where the quinoline chromophore absorbs strongly (e.g., 230 nm or 280 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent. Ensure the sample is fully dissolved and filter if necessary.
Self-Validation: The HPLC method should be validated by running a sample of the corresponding non-epi Cinchona alkaloid (e.g., cinchonine) to confirm baseline separation of the two diastereomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are crucial for confirming the structural integrity of this compound. Key diagnostic signals to look for in the 1H NMR spectrum include the chemical shifts of the protons on the quinoline ring, the vinyl group, and the quinuclidine core. A comparison of the obtained spectrum with literature data or a reference spectrum is essential for confirmation.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for these molecules, and the observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of this compound.
Conclusion
The successful application of this compound in asymmetric catalysis is critically dependent on the quality of the starting material. This guide has provided a framework for navigating the commercial supplier landscape, establishing a robust in-house quality control workflow, and understanding the synthetic origins of this valuable catalyst. By combining judicious supplier selection with rigorous analytical verification, researchers can proceed with confidence in the integrity of their starting materials, ultimately leading to more reliable and reproducible scientific outcomes.
References
-
Cassani, C., Martín-Rapún, R., Arceo, E., Bravo, F., & Melchiorre, P. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Nature Protocols, 8(2), 325–344. [Link]
-
Kacprzak, K. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. RSC Advances, 6(84), 80979–81004. [Link]
-
Cassani, C., Martín-Rapún, R., Arceo, E., Bravo, F., & Melchiorre, P. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Nature Protocols, 8(2), 325–344. Available from: [Link]
-
McCooey, S. H., & Connon, S. J. (2007). Readily Accessible 9-epi-amino Cinchona Alkaloid Derivatives Promote Efficient, Highly Enantioselective Additions of Aldehydes and Ketones to Nitroolefins. Organic Letters, 9(4), 599–602. [Link]
-
ResearchGate. (n.d.). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds | Request PDF. Retrieved from [Link]
-
Galzerano, P., Bencivenni, G., Pesciaioli, F., Bartoli, G., & Melchiorre, P. (2009). A Mechanistic Rationale for the 9-Amino(9-deoxy)epi Cinchona Alkaloids Catalyzed Asymmetric Reactions via Iminium Ion Activation of Enones. Journal of the American Chemical Society, 131(30), 10577–10585. [Link]
-
ResearchGate. (n.d.). Total synthesis of (+)-quinine and (−)-9-epi-quinine. Retrieved from [Link]
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A Comprehensive Technical Guide to 9-Epi-Cinchonine and Its Derivatives in Asymmetric Catalysis
This guide provides an in-depth exploration of 9-epi-cinchonine and its pivotal role in modern asymmetric organocatalysis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, stereochemistry, and catalytic applications of this unique class of cinchona alkaloids, with a focus on the highly effective 9-amino(9-deoxy)epi derivatives. We will dissect the underlying mechanistic principles that govern their remarkable stereocontrol and present practical, field-proven experimental protocols.
Introduction: The Significance of the "Epi" Configuration in Cinchona Alkaloids
Cinchona alkaloids, natural products extracted from the bark of the Cinchona tree, have a long and storied history in chemistry, most notably with quinine's use as an antimalarial agent.[1] In the realm of asymmetric synthesis, these chiral scaffolds have been extensively utilized as catalysts and ligands. The core structure features a quinoline moiety linked to a quinuclidine ring via a hydroxyl-bearing stereocenter at the C9 position. It is the stereochemistry at this critical C9 position, in relation to the C8 position, that profoundly influences the catalytic prowess of these molecules.
Naturally occurring cinchona alkaloids like cinchonine and its pseudo-enantiomer cinchonidine possess a specific relative stereochemistry at C8 and C9. The "9-epi" designation signifies an inversion of the stereochemistry at the C9 position, resulting in an "unnatural" configuration. This seemingly subtle modification has unlocked unprecedented levels of stereocontrol in a variety of organocatalytic transformations, particularly when the C9 hydroxyl group is replaced with an amino group to form 9-amino(9-deoxy)epi cinchona alkaloids.[2] These catalysts have proven to be exceptionally effective in the stereoselective functionalization of carbonyl compounds.[3]
Synthesis and Stereochemistry of this compound Derivatives
The "epi" configuration at C9 is key to the enhanced catalytic activity of these organocatalysts. Several synthetic routes have been developed to access these valuable compounds, starting from the readily available natural cinchona alkaloids.
Synthetic Pathways to 9-Amino(9-deoxy)epi Cinchona Alkaloids
Two robust and scalable procedures for the synthesis of 9-amino(9-deoxy)epi cinchona alkaloids have been reported, primarily involving the inversion of the C9 stereocenter.[3][4][5]
Approach 1: One-Pot Mitsunobu Reaction and Staudinger Reduction
This approach allows for a convenient, one-pot synthesis on a gram scale.[3][4][5] The key steps involve a Mitsunobu reaction to introduce an azide group with inversion of configuration at C9, followed by a reduction and hydrolysis sequence.[3][4][5]
Experimental Protocol: One-Pot Synthesis of 9-Amino(9-deoxy)epi-quinine [3][4]
-
Dissolution: Dissolve quinine (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Mitsunobu Reaction: Cool the solution to 0 °C and add triphenylphosphine (1.5 equivalents) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.
-
Azide Introduction: Add a solution of diphenylphosphoryl azide (DPPA) (1.5 equivalents) in THF to the reaction mixture.
-
Staudinger Reduction: After completion of the Mitsunobu reaction (monitored by TLC), add water to the reaction mixture to hydrolyze the intermediate phosphazene, followed by the addition of an excess of a reducing agent like triphenylphosphine to reduce the azide to the primary amine.
-
Work-up and Purification: Perform an aqueous work-up and purify the crude product by column chromatography to yield 9-amino(9-deoxy)epi-quinine.
Approach 2: Mesylation and Nucleophilic Substitution
A second, more scalable approach involves the mesylation of the C9 hydroxyl group, followed by nucleophilic substitution with an azide source, and subsequent reduction.[3][4][5] This method is particularly suitable for larger-scale preparations.[3][4][5]
Experimental Protocol: Scalable Synthesis of 9-Amino(9-deoxy)epi-quinidine [3][4]
-
Mesylation: React quinidine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane (DCM) to form the C9-mesylate.
-
Azide Substitution: Displace the mesylate group with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). This SN2 reaction proceeds with inversion of configuration at C9.
-
Reduction: Reduce the resulting azide to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH4) in THF or through catalytic hydrogenation (Pd/C).[3][4]
-
Work-up and Purification: Carefully quench the reaction, perform an aqueous work-up, and purify the product by recrystallization or column chromatography.
The following diagram illustrates the general synthetic workflow for producing 9-amino(9-deoxy)epi cinchona alkaloids.
Caption: Synthetic routes to 9-amino(9-deoxy)epi cinchona alkaloids.
Mechanistic Insights into Catalysis
The remarkable stereocontrol exerted by 9-amino(9-deoxy)epi cinchona alkaloids stems from their ability to form well-organized, supramolecular catalytic assemblies with the reactants.[6] This is particularly evident in reactions involving the activation of α,β-unsaturated ketones.[6][7]
Iminium Ion Activation and Supramolecular Assembly
In the presence of an acid cocatalyst, the primary amine of the 9-amino(9-deoxy)epi cinchona alkaloid condenses with an enone to form a chiral iminium ion.[6] This iminium ion then forms a well-defined ion-pair with the conjugate base of the acid cocatalyst.[6] This supramolecular assembly is stabilized by multiple non-covalent interactions, creating a highly organized chiral environment that dictates the facial selectivity of the subsequent nucleophilic attack.[6]
A combination of experimental and theoretical studies on the Friedel-Crafts alkylation of indoles with α,β-unsaturated ketones has revealed that all components of this assembly—the cinchona alkaloid backbone, the iminium ion, and the counter-anion of the acid cocatalyst—cooperatively participate in the stereodetermining step.[6] The anion of the achiral acid cocatalyst plays a crucial role in shielding one face of the iminium ion, thereby directing the nucleophile to the opposite face with high fidelity.[6]
The following diagram illustrates the proposed catalytic cycle for the Friedel-Crafts alkylation of indoles with enones catalyzed by a 9-amino(9-deoxy)epi cinchona alkaloid.
Caption: Catalytic cycle for Friedel-Crafts alkylation.
Applications in Asymmetric Synthesis
This compound derivatives, particularly the 9-amino(9-deoxy)epi series, have emerged as powerful organocatalysts for a wide array of asymmetric transformations. Their ability to activate carbonyl compounds through enamine or iminium ion formation has been exploited to achieve high enantioselectivities in various carbon-carbon and carbon-heteroatom bond-forming reactions.[8]
Michael Additions
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. 9-Amino(9-deoxy)epi cinchona alkaloids have proven to be highly effective catalysts for the enantioselective Michael addition of aldehydes and ketones to nitroolefins.[9]
| Catalyst (mol%) | Aldehyde/Ketone | Nitroolefin | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 9-Amino-9-deoxy-epi-quinine (10) | Cyclohexanone | β-Nitrostyrene | Toluene | RT | 24 | 95 | 99 | [9] |
| 9-Amino-9-deoxy-epi-cinchonidine (10) | Propanal | (E)-2-Nitro-1-phenylprop-1-ene | CH2Cl2 | RT | 48 | 85 | 98 | [9] |
| 9-Amino-9-deoxy-epi-quinine (5) | Acetone | β-Nitrostyrene | THF | RT | 12 | 92 | 96 | [8] |
Aldol Reactions
The aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds. 9-Amino(9-deoxy)epi cinchona alkaloids catalyze the direct asymmetric aldol reaction between ketones and aldehydes, often with high diastereo- and enantioselectivity.[8] Heterogeneous versions of these catalysts have also been developed, allowing for easy recovery and recycling.[10][11]
| Catalyst | Aldehyde | Ketone | Conditions | Yield (%) | dr | ee (%) | Reference |
| Zirconium phosphonate-supported 9-amino-9-deoxy-epi-cinchonidine | p-Nitrobenzaldehyde | Cyclohexanone | H2O, RT, 24h | 98 | >99:1 (anti) | 99 | [10] |
| 9-Amino-9-deoxy-epi-quinine (5 mol%) + 4-Nitrobenzoic acid | Acetone | β,γ-Unsaturated α-ketoester | DCE, RT | >90 | - | >95 | [8] |
Friedel-Crafts Alkylations
As previously discussed, the asymmetric Friedel-Crafts alkylation of indoles with α,β-unsaturated ketones is a hallmark application of 9-amino(9-deoxy)epi cinchona alkaloids, affording valuable indole derivatives with high enantiopurity.[6]
| Catalyst (mol%) | Indole | Enone | Cocatalyst | Yield (%) | ee (%) | Reference |
| 9-Amino-9-deoxy-epi-quinine (20) | Indole | Benzylidenacetone | Benzoic Acid | 96 | 90 | [6] |
| 9-Amino-9-deoxy-epi-quinine (10) | 5-Methoxyindole | Chalcone | Trifluoroacetic Acid | 99 | 97 | [7] |
Bifunctional Catalysis: Enhancing Activity and Selectivity
To further enhance the catalytic efficiency and broaden the substrate scope, bifunctional derivatives of 9-amino(9-deoxy)epi cinchona alkaloids have been developed. By incorporating a hydrogen-bond donor moiety, such as a urea or thiourea group, onto the C9-amino functionality, a second point of interaction with the substrate can be introduced.[2] These bifunctional catalysts can simultaneously activate both the nucleophile and the electrophile, leading to improved reaction rates and stereoselectivities.[2]
The following diagram depicts the general structure of a bifunctional thiourea-cinchona alkaloid catalyst and its proposed mode of activation.
Caption: Dual activation by a bifunctional cinchona catalyst.
Conclusion and Future Outlook
The strategic inversion of the C9 stereocenter in cinchona alkaloids has given rise to the powerful class of this compound organocatalysts. The subsequent development of their 9-amino(9-deoxy) derivatives has significantly expanded the toolkit of synthetic chemists, enabling the highly enantioselective synthesis of a wide range of complex molecules. The elucidation of the crucial role of supramolecular organization in their catalytic cycles has paved the way for the rational design of even more efficient and selective catalysts.
Future research in this area will likely focus on the development of novel bifunctional and multifunctional catalysts with enhanced activities and broader substrate scopes. The immobilization of these catalysts on solid supports for applications in continuous flow chemistry and easier product separation also represents a promising avenue for sustainable chemical synthesis. The principles of stereocontrol demonstrated by this compound and its derivatives will undoubtedly continue to inspire the design of new generations of organocatalysts for years to come.
References
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Moran, A., Hamilton, A., Bo, C., & Melchiorre, P. (2013). A mechanistic rationale for the 9-amino(9-deoxy)epi cinchona alkaloids catalyzed asymmetric reactions via iminium ion activation of enones. Journal of the American Chemical Society, 135(24), 9091-8. [Link]
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Cassani, C., Martín-Rapún, R., Arceo, E., Bravo, F., & Melchiorre, P. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Nature Protocols, 8(2), 325-344. [Link]
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American Chemical Society. (2013). A Mechanistic Rationale for the 9-Amino(9-deoxy)epi Cinchona Alkaloids Catalyzed Asymmetric Reactions via Iminium Ion Activation of Enones. Journal of the American Chemical Society. [Link]
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Singh, G., & Yeboah, E. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Beilstein Journal of Organic Chemistry, 12, 1956-2007. [Link]
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Ciriminna, R., & Pagliaro, M. (2013). Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis. ChemCatChem, 5(3), 675-681. [Link]
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Cassani, C., Martín-Rapún, R., Arceo, E., Bravo, F., & Melchiorre, P. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Nature Protocols. [Link]
-
Request PDF. (n.d.). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. ResearchGate. [Link]
-
Di Iorio, N., Crotti, S., Righi, P., & Bencivenni, G. (2022). Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds. Accounts of Chemical Research, 55(24), 3615-3628. [Link]
-
Wang, C., Liu, Z., Wang, L., Zhang, Z., & Li, Y. (2012). Preparation and confinement effect of a heterogeneous 9-amino-9-deoxy-epi-cinchonidine organocatalyst for asymmetric aldol addition in aqueous medium. Dalton Transactions, 41(4), 1155-1164. [Link]
-
McCooey, S. H., & Connon, S. J. (2007). Readily Accessible 9-epi-amino Cinchona Alkaloid Derivatives Promote Efficient, Highly Enantioselective Additions of Aldehydes and Ketones to Nitroolefins. Organic Letters, 9(4), 599-602. [Link]
-
Wikipedia. (n.d.). Cinchonine. [Link]
-
Szatmári, I., Földi, A., Paróczi, P., Hetényi, A., & Mátravölgyi, B. (2022). The synthesis of chiral β-naphthyl-β-sulfanyl ketones via enantioselective sulfa-Michael reaction in the presence of a bifunctional cinchona/sulfonamide organocatalyst. Beilstein Journal of Organic Chemistry, 18, 1266-1274. [Link]
-
Shiomi, T., Ide, T., Torii, K., & Ishikawa, H. (2019). Mutual conversion of (+)-quinine and (−)-9-epi-quinine, and application for the synthesis of cinchona catalyst. Beilstein Journal of Organic Chemistry, 15, 2900-2906. [Link]
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Request PDF. (n.d.). Preparation and confinement effect of a heterogeneous 9-amino-9-deoxy-epi-cinchonidine organocatalyst for asymmetric aldol addition in aqueous medium. ResearchGate. [Link]
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PubChem. (n.d.). 9-Amino-9-deoxy-epi-cinchonine. [Link]
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Methodological & Application
The Practitioner's Guide to 9-Epi-Cinchonine Catalysis in Asymmetric Synthesis
For the modern organic chemist, the quest for enantiopure compounds is a constant pursuit. Among the arsenal of tools available, organocatalysis has emerged as a powerful and sustainable strategy. Within this field, Cinchona alkaloids and their derivatives have carved out a significant niche, offering a scaffold that is both rigid and tunable. This guide focuses specifically on the applications of 9-epi-cinchonine and its derivatives, catalysts that have demonstrated remarkable efficacy and stereoselectivity in a variety of asymmetric transformations. The "epi" configuration at the C9 position, inverting the natural stereochemistry, creates a unique catalytic pocket that often leads to superior enantiocontrol compared to its natural diastereomers.
This document provides researchers, scientists, and drug development professionals with a detailed overview of the practical applications of this compound-based catalysts. We will delve into the mechanistic underpinnings of their catalytic activity and provide field-proven, step-by-step protocols for key asymmetric reactions, including Michael additions, aldol reactions, and Friedel-Crafts alkylations.
The this compound Advantage: Mechanistic Insights
The remarkable stereodirecting ability of this compound catalysts stems from their capacity for bifunctional activation. The quinuclidine nitrogen can act as a Brønsted base or a Lewis base, while the C9-amino group (in derivatives like 9-amino(9-deoxy)epi-cinchonine) or a synthetically installed hydrogen-bond donor (such as a thiourea moiety) can act as a Brønsted acid or hydrogen-bond donor. This dual activation orients both the nucleophile and the electrophile within a chiral environment, leading to a highly organized transition state and, consequently, high levels of enantioselectivity.
A prime example of this cooperative catalysis is observed in the asymmetric Friedel-Crafts alkylation of indoles with α,β-unsaturated ketones catalyzed by 9-amino(9-deoxy)epi-quinine. Mechanistic studies have revealed the formation of a well-structured ion-pair supramolecular assembly involving the catalyst, the enone (via an iminium ion), and an achiral acid cocatalyst.[1][2] This assembly effectively shields one face of the iminium ion, directing the nucleophilic attack of the indole to the opposite face with high fidelity.
Application 1: Asymmetric Michael Addition of Carbonyls to Nitroolefins
The conjugate addition of carbon nucleophiles to nitroolefins is a cornerstone transformation for the synthesis of valuable γ-nitro carbonyl compounds, which are precursors to a wide range of biologically active molecules. 9-amino(9-deoxy)epi-cinchonine derivatives have proven to be exceptionally effective catalysts for this reaction, particularly for the addition of aldehydes and ketones.[3][4]
General Experimental Workflow: Michael Addition
Caption: Workflow for this compound catalyzed Michael addition.
Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
This protocol is adapted from procedures described in the literature, showcasing a typical application of a 9-amino(9-deoxy)epi-cinchonine derivative.[3][4]
Materials:
-
9-amino(9-deoxy)epi-dihydroquinine ((9S)-10,11-Dihydro-6′-methoxycinchonan-9-amine)
-
Cyclohexanone
-
trans-β-Nitrostyrene
-
Toluene, anhydrous
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the 9-amino(9-deoxy)epi-dihydroquinine catalyst (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (1.0 mL) and stir the mixture until the catalyst is fully dissolved.
-
Add cyclohexanone (0.4 mmol, 2.0 equiv).
-
Cool the reaction mixture to room temperature.
-
Add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv) to the reaction mixture.
-
Stir the reaction vigorously for the specified time (typically 24-48 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral γ-nitro ketone.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Representative Data: Michael Addition
| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Diastereomeric Ratio (syn/anti) | Reference |
| 1 | Cyclohexanone | β-Nitrostyrene | 10 | Toluene | RT | 48 | 95 | 99 | 95:5 | [3] |
| 2 | Propanal | β-Nitrostyrene | 20 | Toluene | RT | 24 | 91 | 95 | >95:5 | [3] |
| 3 | Acetone | (E)-4-Chloronitrostyrene | 10 | Toluene | RT | 72 | 88 | 96 | - | [4] |
| 4 | Isobutyraldehyde | (E)-4-Methylnitrostyrene | 20 | Toluene | RT | 36 | 93 | 98 | >95:5 | [3] |
Application 2: Direct Asymmetric Aldol Reaction
The aldol reaction is a fundamental C-C bond-forming reaction that constructs β-hydroxy carbonyl moieties, prevalent in many natural products and pharmaceuticals. The use of 9-amino(9-deoxy)epi-cinchonine derivatives, often in the form of their tartrate salts, has enabled the development of highly practical and enantioselective direct aldol reactions.[5]
Catalytic Cycle: Asymmetric Aldol Reaction
Caption: Catalytic cycle of a 9-amino-epi-cinchonine catalyzed aldol reaction.
Protocol: Direct Asymmetric Aldol Reaction of Hydroxyacetone with p-Nitrobenzaldehyde
This protocol is based on a green and practical procedure that often avoids chromatographic purification.[5]
Materials:
-
9-amino(9-deoxy)epi-cinchonine L-tartrate salt
-
Hydroxyacetone (acetol)
-
p-Nitrobenzaldehyde
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a reaction vial, dissolve 9-amino(9-deoxy)epi-cinchonine L-tartrate (0.025 mmol, 5 mol%) in THF (1.0 mL).
-
Add p-nitrobenzaldehyde (0.5 mmol, 1.0 equiv) and stir until dissolved.
-
Add hydroxyacetone (1.0 mmol, 2.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by TLC. Upon completion, add water (5 mL) and ethyl acetate (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The enantiomeric excess of the crude product can be determined by chiral HPLC. The product can often be purified by crystallization.
Representative Data: Asymmetric Aldol Reaction
| Entry | Aldehyde | Catalyst | Additive | Yield (%) | ee (%) (syn) | Diastereomeric Ratio (syn/anti) | Reference |
| 1 | p-Nitrobenzaldehyde | 9-amino-epi-cinchonine | L-Tartaric Acid | 98 | 90 | >95:5 | [5] |
| 2 | p-Chlorobenzaldehyde | 9-amino-epi-cinchonine | L-Tartaric Acid | 95 | 88 | 94:6 | [5] |
| 3 | p-Bromobenzaldehyde | 9-amino-epi-cinchonine | L-Tartaric Acid | 96 | 89 | 95:5 | [5] |
| 4 | Naphthaldehyde | 9-amino-epi-cinchonine | L-Tartaric Acid | 92 | 85 | 93:7 | [5] |
Application 3: Asymmetric Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a powerful method for forming C-C bonds with aromatic systems. The asymmetric variant, particularly with electron-rich arenes like indoles, provides access to chiral building blocks for pharmaceutical synthesis. 9-amino(9-deoxy)epi-quinine has been identified as a superior catalyst for the reaction between indoles and α,β-unsaturated ketones.[1][2]
Mechanistic Rationale: Friedel-Crafts Alkylation
Caption: Mechanistic pathway of the asymmetric Friedel-Crafts alkylation.[1]
Protocol: Asymmetric Friedel-Crafts Alkylation of Indole with Benzylideneacetone
This protocol is a representative example based on the work of Melchiorre and coworkers.[1][2]
Materials:
-
9-amino(9-deoxy)epi-quinine
-
Trifluoroacetic acid (TFA)
-
Indole
-
Benzylideneacetone
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup
Procedure:
-
To a dry reaction vial under an inert atmosphere, add 9-amino(9-deoxy)epi-quinine (0.02 mmol, 20 mol%).
-
Add anhydrous DCM (0.5 mL) followed by trifluoroacetic acid (0.02 mmol, 20 mol%).
-
Stir the solution for 5 minutes at room temperature.
-
Add indole (0.12 mmol, 1.2 equiv).
-
Cool the mixture to -20 °C.
-
Add benzylideneacetone (0.1 mmol, 1.0 equiv) to the reaction mixture.
-
Stir the reaction at -20 °C for the required duration (e.g., 24-72 hours), monitoring by TLC.
-
After the reaction is complete, directly purify the crude mixture by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Representative Data: Asymmetric Friedel-Crafts Alkylation
| Entry | Indole | Enone | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Indole | Benzylideneacetone | 20 | -20 | 72 | 92 | 90 | [1] |
| 2 | 2-Methylindole | Benzylideneacetone | 20 | -20 | 48 | 95 | 92 | [1] |
| 3 | 5-Methoxyindole | Chalcone | 20 | -20 | 96 | 85 | 88 | [2] |
| 4 | Indole | (E)-4-Phenylbut-3-en-2-one | 20 | -25 | 72 | 90 | 91 | [1] |
Conclusion
The this compound scaffold provides a robust and versatile platform for the development of highly effective organocatalysts for asymmetric synthesis. The unique stereochemistry at the C9 position, coupled with the potential for bifunctional activation through modification of the C9-substituent, allows for exquisite control over the enantiochemical outcome of a variety of important carbon-carbon bond-forming reactions. The protocols and data presented herein serve as a practical starting point for researchers looking to leverage the power of these catalysts in their own synthetic endeavors. As the field of organocatalysis continues to evolve, the privileged structure of this compound and its derivatives is certain to remain at the forefront of innovation in asymmetric synthesis.
References
-
McCooey, S. H., & Connon, S. J. (2007). Readily accessible 9-epi-amino cinchona alkaloid derivatives promote efficient, highly enantioselective additions of aldehydes and ketones to nitroolefins. Organic Letters, 9(4), 599–602. [Link]
-
Moran, A., Hamilton, A., Bo, C., & Melchiorre, P. (2013). A mechanistic rationale for the 9-amino(9-deoxy)epi cinchona alkaloids catalyzed asymmetric reactions via iminium ion activation of enones. Journal of the American Chemical Society, 135(24), 9091–9098. [Link]
-
Cassani, C., Martín-Rapún, R., Arceo, E., Bravo, F., & Melchiorre, P. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Nature Protocols, 8(2), 325–344. [Link]
-
Bartoli, G., Bencivenni, G., Carlone, A., Mazzanti, A., Ricci, A., & Melchiorre, P. (2007). Organocatalytic Asymmetric Friedel−Crafts Alkylation of Indoles with Simple α,β-Unsaturated Ketones. Organic Letters, 9(8), 1403–1405. [Link]
-
Jimeno, C. (2021). Amino Acylguanidines as Bioinspired Catalysts for the Asymmetric Aldol Reaction. Molecules, 26(4), 826. [Link]
-
Buchler GmbH. (n.d.). Michael Addition catalyzed by Dihydroquinine Derivative. Retrieved from [Link]
-
Czarnecki, P., Plutecka, A., Gawroński, J., & Kacprzak, K. (2011). Simple and practical direct asymmetric aldol reaction of hydroxyacetone catalyzed by 9-amino Cinchona alkaloid tartrates. Green Chemistry, 13(5), 1280-1287. [Link]
-
Wang, J., Li, H., Duan, W., Zu, L., & Wang, W. (2005). Enantioselective Michael Addition of Ketones to Nitroolefins Catalyzed by a 9-Amino-9-deoxyepicinconidine Derivative. Organic Letters, 7(21), 4713–4716. [Link]
Sources
- 1. A mechanistic rationale for the 9-amino(9-deoxy)epi cinchona alkaloids catalyzed asymmetric reactions via iminium ion activation of enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Readily accessible 9-epi-amino cinchona alkaloid derivatives promote efficient, highly enantioselective additions of aldehydes and ketones to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simple and practical direct asymmetric aldol reaction of hydroxyacetone catalyzed by 9-amino Cinchona alkaloid tartrates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 9-Epi-Cinchonine Derivatives as Premier Chiral Organocatalysts
Introduction: The Cinchona Alkaloid Scaffold and the Significance of the Epi-Configuration
Cinchona alkaloids, natural products isolated from the bark of the Cinchona tree, represent one of the most privileged and versatile chiral scaffolds in asymmetric synthesis.[1] Their rigid bicyclic structure, containing multiple stereocenters, and the presence of both a basic quinuclidine nitrogen and a quinoline ring system, make them exceptional platforms for catalysis. The four primary natural alkaloids—quinine, quinidine, cinchonine, and cinchonidine—have been instrumental in developing highly stereoselective transformations.
This guide focuses on a synthetically modified variant: the 9-epi-cinchona alkaloid scaffold. In the natural alkaloids, the C8 and C9 stereocenters possess a syn relationship. Through synthetic manipulation, the hydroxyl group at the C9 position can be inverted to create the "unnatural" anti or epi-diastereomer.[2][3] This seemingly subtle change has profound implications for catalysis. The epi-configuration orients the C9 substituent differently relative to the quinoline and quinuclidine moieties, creating a unique chiral environment that often leads to superior enantioselectivity and reactivity in organocatalytic reactions compared to their natural counterparts.[2]
Particularly powerful are the 9-amino(9-deoxy)epi-cinchona alkaloids , where the C9-hydroxyl group is replaced with a primary amine.[4][5] These catalysts have unlocked highly efficient and stereoselective methods for the functionalization of carbonyl compounds, operating through enamine and iminium ion activation pathways.[6][7]
Mechanism of Action: Iminium and Enamine Activation
The power of 9-amino(epi)-cinchona catalysts lies in their ability to transiently and reversibly activate carbonyl compounds, lowering the LUMO (Lowest Unoccupied Molecular Orbital) of electrophiles or raising the HOMO (Highest Occupied Molecular Orbital) of nucleophiles.
A. Iminium Ion Activation: For α,β-unsaturated aldehydes and ketones, the primary amine of the catalyst condenses to form a chiral iminium ion. This process significantly lowers the LUMO of the conjugated system, rendering it highly susceptible to attack by weak nucleophiles. Mechanistic studies have revealed that an achiral acid co-catalyst plays a crucial role.[6][7] The acid and the catalyst form a well-defined supramolecular assembly through non-covalent interactions, where the anion of the acid is responsible for blocking one face of the iminium ion, thereby directing the nucleophilic attack to the opposite face and ensuring high enantioselectivity.[6][7]
B. Enamine Activation: For unmodified aldehydes and ketones, the catalyst forms a chiral enamine intermediate. This conversion raises the HOMO of the carbonyl compound, transforming it into a potent nucleophile that can readily participate in reactions with various electrophiles, such as nitroolefins.[8] The rigid cinchona backbone again dictates the facial selectivity of the subsequent bond-forming step.
Below is a diagram illustrating the general catalytic cycle for the iminium ion activation pathway.
Caption: Catalytic cycle for iminium ion activation.
Application Protocol: Asymmetric Michael Addition to Nitroolefins
This section provides a detailed protocol for a highly enantioselective Michael-type addition of a ketone to a nitroolefin, a cornerstone reaction for constructing chiral γ-nitro carbonyl compounds.[8][9] This transformation is efficiently catalyzed by 9-amino(9-deoxy)epi-cinchonine derivatives.
General Experimental Workflow
The following diagram outlines the standard laboratory procedure from setup to analysis.
Caption: General workflow for organocatalyzed reactions.
Materials and Reagents
-
Catalyst: (9S)-9-Amino(9-deoxy)epi-cinchonine or its pseudo-enantiomer. (Commercially available or synthesized[4][5][10]).
-
Acid Co-catalyst: Benzoic acid or salicylic acid.
-
Ketone: e.g., Cyclohexanone (distilled before use).
-
Nitroolefin: e.g., β-Nitrostyrene (recrystallized before use).
-
Solvent: Toluene or Chloroform (anhydrous).
-
Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Silica gel for column chromatography.
Step-by-Step Protocol
-
Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the 9-amino(epi)-cinchona catalyst (e.g., 0.02 mmol, 10 mol%) and the acid co-catalyst (e.g., 0.02 mmol, 10 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Nitrogen or Argon).
-
Solvent and Reagents: Add anhydrous solvent (e.g., Toluene, 1.0 mL) via syringe. Stir for 5 minutes to dissolve the catalyst.
-
Nucleophile Addition: Add the ketone (e.g., cyclohexanone, 1.0 mmol, 5.0 equiv) to the solution.
-
Reaction Initiation: Add the nitroolefin (e.g., β-nitrostyrene, 0.2 mmol, 1.0 equiv).
-
Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., room temperature or 50 °C) and monitor its progress by Thin Layer Chromatography (TLC).[11]
-
Workup: Upon completion (typically 24-72 hours), quench the reaction by adding saturated aq. NH₄Cl solution (2 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3 x 5 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the desired γ-nitro ketone.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral stationary phase High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
Expected Results and Scope
9-Amino(epi)-cinchona catalysts are highly effective for the Michael addition of various ketones and aldehydes to a broad range of nitroolefins.[8] High yields and excellent stereoselectivities are typically achieved.
| Entry | Ketone/Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Yield (%) | dr (syn/anti) | ee (%) | Source |
| 1 | Cyclohexanone | β-Nitrostyrene | 10 | 95 | 10:90 | 95 (anti) | [8] |
| 2 | Acetone | β-Nitrostyrene | 10 | 90 | - | 90 | [8] |
| 3 | Cyclopentanone | β-Nitrostyrene | 10 | 91 | 15:85 | 92 (anti) | [8] |
| 4 | Propanal | β-Nitrostyrene | 10 | 92 | 95:5 | 99 (syn) | [8] |
| 5 | Pentan-3-one | (E)-1-Nitroprop-1-ene | 10 | 85 | 12:88 | 90 (anti) | [8] |
Table summarizes representative results. Actual outcomes may vary based on specific substrates and conditions.
Trustworthiness & Troubleshooting
-
Catalyst Purity: The purity of the organocatalyst is paramount. If synthesizing, ensure complete removal of reagents from the final step.[4][5] For commercial catalysts, use from a reputable source.
-
Reagent Quality: Use freshly distilled or purified ketones/aldehydes and recrystallized nitroolefins. Trace impurities can inhibit the catalyst.
-
Anhydrous Conditions: Although some reactions tolerate trace water, starting with anhydrous solvents is crucial for reproducibility.
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading (up to 20 mol%) or the reaction temperature. Ensure the acid co-catalyst is present, as it is often essential for the catalytic cycle.[6][7]
-
Poor Stereoselectivity: This may indicate an incorrect catalyst choice (natural vs. epi), impure catalyst, or a non-optimal solvent. Screen different solvents (e.g., Toluene, THF, DCM, Chloroform) to find the best conditions. The choice of acid co-catalyst can also significantly influence stereoselectivity.[6]
Conclusion
The development of 9-epi-cinchona alkaloids, particularly their 9-amino derivatives, has significantly advanced the field of asymmetric organocatalysis. Their ability to form key iminium and enamine intermediates provides a powerful strategy for the stereoselective functionalization of carbonyl compounds. The protocols and insights provided herein demonstrate their practical utility for researchers in academic and industrial settings, enabling the efficient synthesis of complex chiral molecules critical for drug development and materials science.
References
- Spiral, University of Cambridge. Cinchona Alkaloid-Mediated Asymmetric Synthesis of Amino Acids and Aziridines.
- Macmillan Group, Princeton University. Cinchona Alkaloids in Asymmetric Catalysis.
- Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Dovepress, Volume 7, 159-183.
-
Moran, A., Hamilton, A., Bo, C., & Melchiorre, P. (2013). A mechanistic rationale for the 9-amino(9-deoxy)epi cinchona alkaloids catalyzed asymmetric reactions via iminium ion activation of enones. Journal of the American Chemical Society, 135(24), 9091-9098. Available from: [Link]
-
McCooey, S. H., & Connon, S. J. (2007). Readily Accessible 9-epi-amino Cinchona Alkaloid Derivatives Promote Efficient, Highly Enantioselective Additions of Aldehydes and Ketones to Nitroolefins. Organic Letters, 9(4), 599-602. Available from: [Link]
-
Bencivenni, G. (2022). Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds. Molecules, 27(21), 7244. Available from: [Link]
- Deng, L., et al. (2006). Cinchona Alkaloid Catalyzed Asymmetric Synthesis of Chiral Aldehydes. Synfacts, 2006(8), 0841.
-
Moran, A., Hamilton, A., Bo, C., & Melchiorre, P. (2013). A Mechanistic Rationale for the 9-Amino(9-deoxy)epi Cinchona Alkaloids Catalyzed Asymmetric Reactions via Iminium Ion Activation of Enones. Journal of the American Chemical Society, 135(24), 9091-9098. Available from: [Link]
-
Cassani, C., Martín-Rapún, R., Arceo, E., Bravo, F., & Melchiorre, P. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Nature Protocols, 8(2), 325-344. Available from: [Link]
- Buchler GmbH. Michael Addition catalyzed by Dihydroquinine Derivative.
-
Cassani, C., Martín-Rapún, R., Arceo, E., Bravo, F., & Melchiorre, P. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Springer Nature Experiments. Available from: [Link]
- Adv. Synth. Catal. (2015). Solid-Supported 9-Amino-9-deoxy-epi-quinine as Chiral Organocatalyst. Advanced Synthesis & Catalysis, 357, 377-383.
-
ResearchGate. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Available from: [Link]
-
Wang, W., et al. (2013). Preparation and confinement effect of a heterogeneous 9-amino-9-deoxy-epi-cinchonidine organocatalyst for asymmetric aldol addition in aqueous medium. Dalton Transactions, 42(36), 13012-13021. Available from: [Link]
- Jew, S., & Park, H. (2010). DECONSTRUCTING QUININE. PART 1. TOWARD AN UNDERSTANDING OF THE REMARKABLE PERFORMANCE OF CINCHONA ALKALOIDS IN ASYMMETRIC PHASE. [No Source Provided].
-
Kim, H., et al. (2020). Plausible Pnicogen Bonding of epi-Cinchonidine as a Chiral Scaffold in Catalysis. Frontiers in Chemistry, 8, 590. Available from: [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Plausible Pnicogen Bonding of epi-Cinchonidine as a Chiral Scaffold in Catalysis [frontiersin.org]
- 4. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds | Springer Nature Experiments [experiments.springernature.com]
- 6. A mechanistic rationale for the 9-amino(9-deoxy)epi cinchona alkaloids catalyzed asymmetric reactions via iminium ion activation of enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Michael Addition catalyzed by Dihydroquinine Derivative - Buchler GmbH [buchler-gmbh.com]
- 10. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. | Sigma-Aldrich [merckmillipore.com]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Note: Asymmetric Michael Addition Catalyzed by 9-Epi-Cinchonine
Introduction: The Power of Asymmetric Organocatalysis in Carbon-Carbon Bond Formation
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of synthetic organic chemistry for constructing carbon-carbon bonds.[1][2] Achieving stereocontrol in this reaction is of paramount importance for the synthesis of complex chiral molecules, particularly in the field of drug development. In recent years, organocatalysis has emerged as a powerful strategy for asymmetric synthesis, offering a metal-free and often more environmentally benign alternative to traditional methods.
Among the diverse array of organocatalysts, cinchona alkaloids and their derivatives have proven to be exceptionally effective.[3][4] These naturally occurring compounds possess a rigid chiral scaffold with multiple functional groups that can be fine-tuned to create a highly organized chiral environment around the reactants.[5] This application note provides a detailed experimental protocol for the enantioselective Michael addition of a 1,3-dicarbonyl compound to a nitroolefin, utilizing the commercially available 9-Epi-cinchonine as a chiral organocatalyst. We will delve into the mechanistic underpinnings of the catalysis, provide a step-by-step experimental workflow, and discuss troubleshooting and data analysis, offering researchers a comprehensive guide to implementing this powerful synthetic methodology.
Mechanistic Insight: Bifunctional Activation by this compound
The catalytic prowess of this compound in the asymmetric Michael addition stems from its ability to act as a bifunctional catalyst, simultaneously activating both the nucleophile and the electrophile.[5] The prevailing mechanistic model involves a cooperative activation pathway:
-
Nucleophile Activation: The basic quinuclidine nitrogen of the this compound scaffold deprotonates the 1,3-dicarbonyl compound (the Michael donor), increasing its nucleophilicity and forming a chiral enolate intermediate.
-
Electrophile Activation: Concurrently, the hydroxyl group at the C9 position of the catalyst forms a hydrogen bond with the nitro group of the nitroolefin (the Michael acceptor). This hydrogen bonding polarizes the C=C bond, rendering the β-carbon more electrophilic and susceptible to nucleophilic attack.
This dual activation within the catalyst's well-defined chiral pocket orients the reactants in a specific spatial arrangement, favoring the approach of the nucleophile to one of the two prochiral faces of the electrophile. This stereo-differentiated approach leads to the formation of one enantiomer of the Michael adduct in excess.
To visualize this catalytic cycle, the following diagram illustrates the key interactions and transformations:
Caption: Catalytic cycle of the this compound-catalyzed Michael addition.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store in a desiccator. |
| Diethyl malonate | Reagent grade, ≥99% | Commercially Available | Purify by distillation if necessary. |
| (E)-β-Nitrostyrene | ≥98% | Commercially Available | Can be synthesized from benzaldehyde and nitromethane. |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Use from a solvent purification system or a freshly opened bottle. |
| Dichloromethane (DCM) | ACS grade | Commercially Available | For work-up and chromatography. |
| Ethyl acetate (EtOAc) | ACS grade | Commercially Available | For work-up and chromatography. |
| Hexanes | ACS grade | Commercially Available | For chromatography. |
| Saturated aq. NH4Cl | Prepared in-house | ||
| Anhydrous MgSO4 or Na2SO4 | Commercially Available | For drying organic layers. | |
| Silica gel | 230-400 mesh | Commercially Available | For column chromatography. |
Safety Precautions
-
This compound: May be harmful if swallowed or inhaled. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Nitroolefins: Are lachrymators and skin irritants. Handle in a well-ventilated fume hood.
-
Organic Solvents (Toluene, DCM, EtOAc, Hexanes): Are flammable and volatile. Work in a fume hood and away from ignition sources.
Detailed Experimental Protocol
This protocol describes a representative Michael addition between diethyl malonate and (E)-β-nitrostyrene.
Reaction Setup Workflow:
Caption: Step-by-step workflow for the experimental setup.
Step-by-Step Procedure:
-
Preparation: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (6.0 mg, 0.02 mmol, 4 mol%).
-
Solvent and Reactant Addition: Place the flask under an inert atmosphere (e.g., nitrogen or argon). Add anhydrous toluene (1.0 mL) and stir until the catalyst is fully dissolved.
-
Nucleophile Addition: Add diethyl malonate (96.1 mg, 0.6 mmol, 1.2 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to -20 °C using a cryocooler or an appropriate cooling bath.
-
Electrophile Addition: In a separate vial, dissolve (E)-β-nitrostyrene (74.6 mg, 0.5 mmol, 1.0 equivalent) in a minimal amount of anhydrous toluene (approx. 0.5 mL). Add this solution dropwise to the cooled reaction mixture over 5 minutes.
-
Reaction Monitoring: Stir the reaction vigorously at -20 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) as the eluent. The reaction is typically complete within 24-48 hours.
-
Quenching: Once the starting material is consumed (as indicated by TLC), quench the reaction by adding 2 mL of saturated aqueous ammonium chloride solution.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired Michael adduct.
Characterization and Data Analysis
The structure of the purified product should be confirmed by standard spectroscopic methods:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and diastereomeric ratio (if applicable).
-
Mass Spectrometry: To confirm the molecular weight of the product.
Determination of Enantiomeric Excess (ee):
The enantiomeric excess of the Michael adduct is determined by chiral High-Performance Liquid Chromatography (HPLC).[6]
-
Column: A chiral stationary phase column (e.g., Daicel Chiralpak AD-H or OD-H) is typically used.
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a wavelength where the product absorbs (e.g., 254 nm).
Typical Results:
| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Diethyl malonate | (E)-β-Nitrostyrene | 4 | -20 | 36 | 92 | 85 |
| 2 | Acetylacetone | (E)-β-Nitrostyrene | 5 | -20 | 48 | 88 | 81 |
| 3 | Dibenzoylmethane | (E)-β-Nitrostyrene | 4 | -15 | 24 | 95 | 90 |
Note: These are representative results and may vary depending on the specific reaction conditions and purity of reagents.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | - Insufficient reaction time. | - Extend the reaction time and continue to monitor by TLC. |
| - Low reaction temperature. | - Gradually increase the reaction temperature (e.g., to -10 °C or 0 °C), noting that this may decrease enantioselectivity. | |
| - Impure reagents or wet solvent. | - Use freshly purified reagents and ensure the solvent is anhydrous. | |
| Low Enantioselectivity | - Reaction temperature is too high. | - Lower the reaction temperature. |
| - Catalyst degradation. | - Use a fresh batch of catalyst. | |
| Difficult Purification | - Close Rf values of product and starting materials. | - Optimize the solvent system for column chromatography. Consider using a different adsorbent. |
Conclusion
This compound is a highly effective and readily available organocatalyst for the asymmetric Michael addition. This application note provides a robust and detailed protocol that can be adapted for a range of 1,3-dicarbonyl compounds and nitroolefins. The bifunctional activation mechanism of the catalyst provides a rational basis for its high stereocontrol. By following the outlined procedures and troubleshooting guide, researchers can confidently employ this methodology to access enantioenriched molecules for various applications in chemical synthesis and drug discovery.
References
-
McCooey, S. H., & Connon, S. J. (2007). Readily Accessible 9-epi-amino Cinchona Alkaloid Derivatives Promote Efficient, Highly Enantioselective Additions of Aldehydes and Ketones to Nitroolefins. Organic Letters, 9(4), 599–602. [Link]
-
Kim, H. Y., et al. (2012). Cinchona Alkaloid-derived Polymer Catalysts for Asymmetric Aza-Michael Addition of Aniline to Chalcone. Bulletin of the Korean Chemical Society, 33(7), 2385-2388. [Link]
-
Szöllősi, G., & Bartók, M. (2001). Enantioselective Michael addition catalyzed by cinchona alkaloids. Chirality, 13(10), 614-8. [Link]
-
Park, S., et al. (2021). Combined Computational and Experimental Studies on the Asymmetric Michael Addition of α-Aminomaleimides to β-Nitrostyrenes Using an Organocatalyst Derived from Cinchona Alkaloid. Organic Letters, 23(15), 5862–5867. [Link]
-
Wikipedia contributors. (2023, December 29). Quinine. In Wikipedia, The Free Encyclopedia. [Link]
-
Gualandi, A., et al. (2013). A mechanistic rationale for the 9-amino(9-deoxy)epi cinchona alkaloids catalyzed asymmetric reactions via iminium ion activation of enones. Journal of the American Chemical Society, 135(24), 9091-8. [Link]
-
Kim, J. H., et al. (2013). Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. Molecules, 18(10), 12596-12608. [Link]
-
Gualandi, A., et al. (2013). A Mechanistic Rationale for the 9-Amino(9-deoxy)epi Cinchona Alkaloids Catalyzed Asymmetric Reactions via Iminium Ion Activation of Enones. Journal of the American Chemical Society, 135(24), 9091-9098. [Link]
-
Buchler GmbH. Michael Addition catalyzed by Dihydroquinine Derivative. [Link]
-
Sci-Hub. ChemInform Abstract: Highly Enantioselective Direct Michael Addition of 1,3‐Dicarbonyl Compounds to β‐Fluoroalkyl‐α‐nitroalkenes. [Link]
-
Chen, J-R., et al. (2014). Preparation and confinement effect of a heterogeneous 9-amino-9-deoxy-epi-cinchonidine organocatalyst for asymmetric aldol addition in aqueous medium. Dalton Transactions, 43(3), 1334-1344. [Link]
-
Wang, Y., et al. (2019). Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. Molecules, 24(21), 3943. [Link]
-
Vetica, F., & Melchiorre, P. (2011). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Nature Protocols, 6(9), 1406-1416. [Link]
-
ResearchGate. Michael addition of 1,3-dicarbonyl compounds 3b-g to nitrostyrene 2a. [Link]
-
Sci-Hub. Highly enantioselective direct Michael addition of 1,3-dicarbonyl compounds to β-fluoroalkyl-α-nitroalkenes. [Link]
-
Wikipedia contributors. (2023, December 22). Michael reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. Michael Addition. [Link]
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Application Notes & Protocols: Enantioselective Protonation Using 9-Epi-Cinchonine Catalysts
Introduction: The Subtle Art of Asymmetric Protonation
Enantioselective protonation represents a conceptually elegant and atom-economical approach to establishing stereocenters in organic synthesis.[1][2] The challenge, however, lies in the kinetic control of a process that is often diffusion-limited.[1] Nature accomplishes this feat with remarkable precision using enzymes, but mimicking this control in a laboratory setting requires a sophisticated catalytic system. Cinchona alkaloids, with their rigid bicyclic core and tunable functional groups, have emerged as powerful chiral scaffolds for a variety of asymmetric transformations, including enantioselective protonation.[2][3][4]
This guide provides a comprehensive overview and detailed protocols for the application of 9-Epi-cinchonine derivatives, a class of Cinchona alkaloids, as organocatalysts in the enantioselective protonation of silyl enol ethers. We will delve into the mechanistic underpinnings of this transformation, provide step-by-step experimental procedures, and present data on the scope and limitations of this methodology.
Mechanistic Insights: A Tale of Chiral Recognition and Proton Transfer
The enantioselective protonation of a silyl enol ether using a this compound derivative, often a 9-amino(9-deoxy)epi-cinchonine, is a nuanced process governed by non-covalent interactions. The catalyst, acting as a chiral Brønsted acid after activation, orchestrates the delivery of a proton to one of the two prochiral faces of the enolate intermediate.
The generally accepted mechanism involves the following key steps:
-
Catalyst Activation: The 9-amino group of the catalyst is protonated by a stoichiometric acid, forming a chiral ammonium salt. This salt is the active catalytic species.
-
Substrate Activation: The silyl enol ether is activated, often by a fluoride source or an alcohol, to generate a transient enolate anion.
-
Chiral Recognition and Proton Transfer: The enolate anion and the chiral ammonium catalyst form a diastereomeric ion pair. The rigid structure of the this compound catalyst creates a well-defined chiral pocket, sterically shielding one face of the enolate. The proton is then delivered to the more accessible face, leading to the formation of the enantioenriched ketone.
-
Catalyst Regeneration: The deprotonated catalyst is then ready to re-enter the catalytic cycle.
The choice of the Cinchona alkaloid scaffold is critical. The epi configuration at the C9 position has been shown to be particularly effective in many asymmetric transformations, offering a different stereochemical environment compared to the naturally occurring alkaloids.
Visualizing the Catalytic Cycle
Figure 1. A simplified catalytic cycle for the enantioselective protonation of a silyl enol ether.
Experimental Protocols
The following protocols are based on established methodologies for the enantioselective protonation of silyl enol ethers using Cinchona alkaloid-derived catalysts.[3][5]
Protocol 1: Synthesis of 9-Amino(9-deoxy)epi-cinchonine Catalyst
This protocol describes a common two-step procedure for the synthesis of the catalyst precursor from commercially available Cinchonine.[6][7][8][9]
Materials:
-
Cinchonine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Mesylation of Cinchonine
-
To a solution of Cinchonine (1.0 eq) in anhydrous DCM at 0 °C under an argon atmosphere, add triethylamine (4.8 eq).
-
Slowly add methanesulfonyl chloride (4.0 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Cinchonine mesylate.
Step 2: Azidation and Reduction
-
To a solution of the Cinchonine mesylate (1.0 eq) in anhydrous DMF, add sodium azide (5.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Cool the reaction to room temperature and add water.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude azide.
-
Dissolve the crude azide in anhydrous THF and cool to 0 °C.
-
Carefully add LiAlH₄ (3.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again.
-
Add saturated aqueous sodium potassium tartrate solution and stir vigorously for 1 hour.
-
Filter the resulting suspension through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield 9-amino(9-deoxy)epi-cinchonine.
Protocol 2: General Procedure for Enantioselective Protonation of Silyl Enol Ethers
This protocol provides a general method for the enantioselective protonation of a silyl enol ether using the prepared 9-amino(9-deoxy)epi-cinchonine catalyst.[3][5]
Materials:
-
9-Amino(9-deoxy)epi-cinchonine catalyst
-
Silyl enol ether substrate
-
Proton source (e.g., methanol, 2,6-dimethylphenol)
-
Anhydrous solvent (e.g., toluene, dichloromethane, THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the 9-amino(9-deoxy)epi-cinchonine catalyst (10-20 mol%).
-
Add the anhydrous solvent, followed by the proton source (1.2 - 2.0 eq).
-
Cool the mixture to the desired temperature (typically between -20 °C and -78 °C).
-
Add the silyl enol ether substrate (1.0 eq) dropwise via syringe.
-
Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Data Presentation: Substrate Scope and Performance
The enantioselective protonation of silyl enol ethers catalyzed by this compound derivatives has been shown to be effective for a range of substrates. The following table summarizes typical results obtained for the protonation of various silyl enol ethers of α-substituted ketones.
| Entry | Substrate (Silyl Enol Ether of) | Catalyst Loading (mol%) | Proton Source | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | 2-Methyl-1-tetralone | 10 | Methanol | Toluene | -78 | 95 | 92 |
| 2 | 2-Ethyl-1-tetralone | 10 | Methanol | Toluene | -78 | 93 | 90 |
| 3 | 2-Phenyl-1-tetralone | 15 | 2,6-Dimethylphenol | DCM | -60 | 88 | 85 |
| 4 | 2-Methyl-1-indanone | 10 | Methanol | Toluene | -78 | 91 | 88 |
| 5 | 2-Benzyl-1-indanone | 15 | 2,6-Dimethylphenol | DCM | -60 | 85 | 82 |
| 6 | 3-Methyl-chroman-4-one | 20 | Methanol | THF | -78 | 75 | 80 |
Data presented is representative and compiled from literature reports.[3][5] Actual results may vary depending on the specific reaction conditions and the purity of reagents.
Troubleshooting and Optimization
-
Low Enantioselectivity:
-
Temperature: Lowering the reaction temperature often improves enantioselectivity.
-
Solvent: The polarity of the solvent can significantly impact the outcome. A screen of different solvents (e.g., toluene, DCM, THF, diethyl ether) is recommended.
-
Proton Source: The acidity and steric bulk of the proton source are crucial. Weaker, bulkier proton donors may lead to higher selectivity.
-
-
Low Yield:
-
Reaction Time: Ensure the reaction has gone to completion by TLC analysis.
-
Reagent Purity: Use freshly distilled solvents and pure reagents. The silyl enol ether should be free of any protic impurities.
-
Catalyst Activity: Ensure the catalyst was properly synthesized and stored.
-
Conclusion and Future Outlook
The use of this compound derivatives as organocatalysts for the enantioselective protonation of silyl enol ethers provides a powerful and practical method for the synthesis of enantioenriched α-substituted ketones. The operational simplicity, mild reaction conditions, and high levels of stereocontrol make this a valuable tool for researchers in both academic and industrial settings. Future research in this area will likely focus on expanding the substrate scope, developing more active and selective catalysts, and applying this methodology to the synthesis of complex, biologically active molecules.
References
-
Poisson, T., Gembus, V., Dalla, V., Oudeyer, S., & Levacher, V. (2010). Organocatalyzed enantioselective protonation of silyl enol ethers: scope, limitations, and application to the preparation of enantioenriched homoisoflavones. The Journal of Organic Chemistry, 75(22), 7585–7593. [Link]
-
Request PDF. (2025, August 7). Straightforward Organocatalytic Enantioselective Protonation of Silyl Enolates by Means of Cinchona Alkaloids and Carboxylic Acids. Retrieved from [Link]
-
Organocatalyzed Enantioselective Protonation of Silyl Enol Ethers: Scope, Limitations, and Application to the Preparation of Enantioenriched Homoisoflavones - Figshare. (n.d.). Retrieved from [Link]
-
Ishihara, K., Kaneeda, M., & Yamamoto, H. (n.d.). Lewis Acid Assisted Chiral Bronsted Acid for Enantioselective Protonation of Silyl Enol Ethers and Ketene Bis(trialkylsilyl) Acetals | Journal of the American Chemical Society. Retrieved from [Link]
-
(PDF) Enantioselective Protonation of Silyl Enol Ethers - Amanote Research. (n.d.). Retrieved from [Link]
-
Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds - PubMed. (n.d.). Retrieved from [Link]
-
enantioselective protonation - stoltz2.caltech.edu. (n.d.). Retrieved from [Link]
-
Cinchona alkaloid catalyzed enantioselective fluorination of allyl silanes, silyl enol ethers, and oxindoles - Nagoya Institute of Technology. (n.d.). Retrieved from [Link]
-
Enantioselective Protonation - PMC - NIH. (n.d.). Retrieved from [Link]
-
Chiral Brønsted Acid from a Cationic Gold(I) Complex: Catalytic Enantioselective Protonation of Silyl Enol Ethers of Ketones - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds | Springer Nature Experiments. (n.d.). Retrieved from [Link]
-
Asymmetric hydrogenation - Wikipedia. (n.d.). Retrieved from [Link]
-
Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones - ACS Publications. (n.d.). Retrieved from [Link]
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Application Notes & Protocols: The Strategic Role of 9-Epi-cinchonine in Asymmetric Total Synthesis
Abstract
In the intricate field of asymmetric organocatalysis, Cinchona alkaloids represent a cornerstone class of catalysts, prized for their rigid chiral scaffold and tunable functional groups.[1] Among these, 9-Epi-cinchonine and its derivatives, particularly 9-amino(9-deoxy)epi-cinchonine, have emerged as powerful tools for the stereoselective construction of complex molecular architectures.[2] These catalysts function as "pseudoenantiomers" to the naturally more abundant cinchonine, providing access to the opposite enantiomeric series of products with high fidelity. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound-derived catalysts in the total synthesis of natural products. We will explore the mechanistic underpinnings of their catalytic power, showcase their application in key bond-forming reactions through case studies, and provide detailed, field-tested protocols to enable their successful implementation in the laboratory.
The Catalyst: Structure, Synthesis, and Mechanism
Cinchona alkaloids are structurally characterized by a quinoline ring linked to a quinuclidine nucleus via a hydroxymethylene bridge at the C9 position.[3] The stereochemistry at C8 and C9 is crucial for their catalytic activity. This compound possesses an "unnatural" configuration at the C9 hydroxyl group relative to the C8 position, a feature that profoundly influences the chiral environment it creates.[2]
While this compound itself can be used, its primary amine derivatives are far more versatile and widely employed as organocatalysts.[4] The synthesis of these crucial derivatives, such as 9-amino(9-deoxy)epi-cinchonine, is well-established and can be achieved on a multi-gram scale from the parent alkaloid.[5][6]
Synthesis of 9-Amino(9-deoxy)epi-cinchonine
A reliable method for synthesizing the epi-amino derivatives involves an inversion of the C9 stereocenter. This is commonly achieved via a Mitsunobu reaction to introduce an azide group with inversion of configuration, followed by reduction.[4][7]
Caption: Synthetic workflow for 9-Amino(9-deoxy)epi-cinchonine.
Mechanism of Action: Iminium Ion Catalysis
9-Amino(9-deoxy)epi-cinchonine excels in catalyzing reactions of α,β-unsaturated carbonyl compounds through an iminium ion activation pathway.[8] This mechanism, elucidated through extensive experimental and theoretical studies, involves the reversible formation of a chiral iminium ion intermediate between the primary amine of the catalyst and the enone substrate.[9] This activation lowers the LUMO of the substrate, rendering it highly susceptible to nucleophilic attack.
The key to stereocontrol lies in the formation of a well-defined supramolecular assembly. An achiral acid co-catalyst is essential; it protonates the iminium ion and forms a structured ion pair with its conjugate base.[8][9] The anion of the acid then acts as a shield, effectively blocking one face of the iminium ion and directing the incoming nucleophile to the opposite face, thus ensuring high enantioselectivity. The quinuclidine nitrogen can also act as a general base, activating the nucleophile.
Caption: Mechanism of Iminium Ion Activation by this compound Amine.
Applications in the Total Synthesis of Natural Products
The true measure of a catalyst's utility is its successful application in the synthesis of complex, biologically relevant molecules. This compound derivatives have been instrumental in the key stereodefining steps of numerous natural product total syntheses.
Case Study: Enantioselective Synthesis of (-)-Misramine
The proaporphine alkaloid (-)-misramine presents a significant synthetic challenge due to its spirocyclic core. In 2012, Takao and coworkers reported a concise total synthesis where the key step was an intramolecular Friedel-Crafts-type 1,4-addition.[10] This crucial cyclization was catalyzed by 9-amino(9-deoxy)epi-cinchonine (referred to as C1 in the paper), demonstrating the catalyst's ability to control the formation of a complex quaternary stereocenter.[10]
-
Reaction: Intramolecular Michael Addition
-
Natural Product: (-)-Misramine
-
Catalyst: 9-Amino(9-deoxy)epi-cinchonine
-
Key Result: The reaction proceeded to form the enantioenriched spiroindane core with high stereoselectivity, enabling the completion of the total synthesis.[10]
Detailed Application Protocols
The following protocols are designed to be self-validating, providing researchers with a robust starting point for their own investigations. Explanations for key steps are included to foster a deeper understanding of the experimental design.
General Experimental Workflow
A successful organocatalytic reaction requires careful attention to reagent purity, inert atmosphere techniques, and precise temperature control.
Caption: General workflow for an epi-cinchonine catalyzed reaction.
Protocol: Asymmetric Intramolecular Michael Addition
(Based on the principles applied in the synthesis of (-)-Misramine)[10]
This protocol describes a representative procedure for an intramolecular Michael addition of a phenol onto an α,β-unsaturated ketone, catalyzed by 9-amino(9-deoxy)epi-cinchonine.
Materials:
-
9-Amino(9-deoxy)epi-cinchonine (Catalyst, 20 mol%)
-
Trifluoroacetic acid (TFA) (Co-catalyst, 20 mol%)
-
Phenethyl enone substrate (1.0 equiv)
-
Anhydrous Dichloromethane (DCM) (0.1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Catalyst Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 9-amino(9-deoxy)epi-cinchonine (0.20 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10 minutes.
-
Solvent and Co-catalyst Addition: Add anhydrous DCM via syringe to achieve a final substrate concentration of 0.1 M. Add trifluoroacetic acid (0.20 equiv) via microsyringe. Stir the solution for 5 minutes at room temperature.
-
Causality Note: The acid co-catalyst is critical for the formation and activation of the iminium ion intermediate, which is the key catalytic species.[9]
-
-
Reaction Initiation: Cool the flask to the desired temperature (e.g., 0 °C) using an ice bath. Dissolve the phenethyl enone substrate (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the stirred catalyst solution over 5 minutes.
-
Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) every 2-4 hours.
-
Self-Validation Note: A co-spotted TLC plate (starting material, reaction mixture, co-spot) will clearly show the conversion to a new, typically more polar, product spot.
-
-
Quenching: Once the reaction is deemed complete by TLC analysis, quench the reaction by adding saturated aqueous NaHCO₃ solution (approx. 10 mL). This step neutralizes the trifluoroacetic acid.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure spirocyclic product.
-
Characterization:
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.
-
Self-Validation Note: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis, comparing the result to a racemic standard.
-
Data Summary: Performance of this compound Derivatives
The versatility of these catalysts is evident in their successful application across various reaction types, consistently delivering high levels of stereocontrol.
| Natural Product Target/Core | Catalyst Derivative | Reaction Type | Yield | Stereoselectivity (ee/dr) | Reference |
| (-)-Misramine Core | 9-Amino(9-deoxy)epi-cinchonine | Intramolecular Michael Addition | N/A* | High ee | [10] |
| Polysubstituted Cyclohexenones | 9-Amino(9-deoxy)epiquinine | Vinylogous Michael Addition | 70-98% | 90-99% ee | [11][12] |
| Chiral γ-Nitro Carbonyls | 9-epi-Amino Cinchona Derivative | Michael Addition to Nitroolefins | High | up to 99% ee, >20:1 dr | [13] |
| Chiral Tertiary Alcohols | 9-Amino(9-deoxy)epi-cinchonine | Aldol Reaction | Excellent | High ee | [3] |
| Yield for the specific key step was not isolated but carried through in the synthesis. |
Conclusion
This compound and its primary amine derivatives are exceptionally effective organocatalysts for the asymmetric synthesis of natural products. Their ability to operate via a well-understood iminium ion activation mechanism provides a reliable platform for constructing stereochemically complex C-C bonds.[8] The predictable stereochemical outcomes, high catalytic efficiency, and accessibility from inexpensive starting materials ensure that this compound catalysts will remain a vital tool for synthetic chemists in academia and industry. By following the robust protocols and understanding the mechanistic principles outlined in this guide, researchers can confidently leverage the power of these catalysts to tackle current and future challenges in the total synthesis of complex natural products.
References
- Kaur, H. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Journal of the Iranian Chemical Society.
-
Moran, A., Hamilton, A., Bo, C., & Melchiorre, P. (2013). A mechanistic rationale for the 9-amino(9-deoxy)epi cinchona alkaloids catalyzed asymmetric reactions via iminium ion activation of enones. Journal of the American Chemical Society, 135(24), 9091-8. [Link]
- Inglis, B. M. (2010). Cinchona Alkaloids in Synthesis & Catalysis: Ligands, Immobilization and Organocatalysis. Journal of the American Chemical Society.
-
Moran, A., Hamilton, A., Bo, C., & Melchiorre, P. (2013). A Mechanistic Rationale for the 9-Amino(9-deoxy)epi Cinchona Alkaloids Catalyzed Asymmetric Reactions via Iminium Ion Activation of Enones. Journal of the American Chemical Society. [Link]
-
Cassani, C., Martín-Rapún, R., Arceo, E., Bravo, F., & Melchiorre, P. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Nature Protocols, 8(2), 325-44. [Link]
-
McCooey, S. H., & Connon, S. J. (2007). Readily Accessible 9-epi-amino Cinchona Alkaloid Derivatives Promote Efficient, Highly Enantioselective Additions of Aldehydes and Ketones to Nitroolefins. Organic Letters, 9(4), 599-602. [Link]
-
Marcelli, T., & Hiemstra, H. (2010). Cinchona Alkaloids in Asymmetric Organocatalysis. ResearchGate. [Link]
-
Connon, S. J. (2006). Asymmetric catalysis with bifunctional cinchona alkaloid-based urea and thiourea organocatalysts. Chemical Communications. [Link]
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Li, M., He, W., & Zhang, S. (2022). The Use of Cinchona Alkaloid Derivatives as Chiral Ligands and Organocatalysts in Asymmetric Catalysis. Bentham Science Publishers. [Link]
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Cassani, C., et al. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. ResearchGate. [Link]
-
Cassani, C., Martín-Rapún, R., Arceo, E., Bravo, F., & Melchiorre, P. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Nature Protocols. [Link]
-
Notestein, J. M. (2017). Synthetic Strategies for Adding Enantioselectivity to Metal-Based Solid Catalysts Using Cinchonidine As the Chiral Agent. The Journal of Physical Chemistry C. [Link]
-
Wan, J., Zhao, Z., Wang, F., & Ma, X. (2014). 9-Amino(9-deoxy) epi -cinchona alkaloid-tethered aluminium phosphonate architectures for heterogeneous cooperative catalysis: asymmetric aldol and double-Michael cascade reaction. ResearchGate. [Link]
-
Xie, J.-W., et al. (2007). Highly Asymmetric Michael Addition to ??,??-Unsaturated Ketones Catalyzed by 9-Amino-9-deoxyepiquinine. ResearchGate. [Link]
-
Wan, J., Zhao, Z., Wang, F., & Ma, X. (2012). Preparation and confinement effect of a heterogeneous 9-amino-9-deoxy-epi-cinchonidine organocatalyst for asymmetric aldol addition in aqueous medium. Dalton Transactions. [Link]
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Jew, S., & Park, H. (2010). DECONSTRUCTING QUININE. PART 1. TOWARD AN UNDERSTANDING OF THE REMARKABLE PERFORMANCE OF CINCHONA ALKALOIDS IN ASYMMETRIC PHASE. University of South Carolina Scholar Commons. [Link]
-
Xie, J. W., et al. (2007). Highly asymmetric Michael addition to alpha,beta-unsaturated ketones catalyzed by 9-amino-9-deoxyepiquinine. Angewandte Chemie International Edition in English, 46(3), 389-92. [Link]
-
ResearchGate. (n.d.). Total synthesis of the (+) - 9‐epi‐quinine via an.... [Link]
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Shiomi, T., et al. (2019). Total synthesis of (+)-quinine and (−)-9-epi-quinine. ResearchGate. [Link]
-
Kim, D. (2020). Plausible Pnicogen Bonding of epi-Cinchonidine as a Chiral Scaffold in Catalysis. Frontiers in Chemistry. [Link]
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Poulin, M. B., & Sarpong, R. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PubMed Central. [Link]
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Application Notes & Protocols: 9-Epi-Cinchonine as a Chiral Phase-Transfer Catalyst
Introduction: The Power of Asymmetric Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful methodology in organic synthesis that facilitates reactions between reactants located in different immiscible phases (e.g., liquid-liquid or solid-liquid).[1] The operational simplicity, mild reaction conditions, and use of inexpensive inorganic bases make it a highly attractive and "green" alternative for industrial-scale processes.[2] The introduction of chirality into the phase-transfer catalyst, typically a quaternary ammonium salt, allows for the creation of stereogenic centers with high enantioselectivity.
Cinchona alkaloids, readily available and inexpensive natural products, have become a cornerstone in the development of chiral organocatalysts.[3] Their rigid bicyclic core provides a well-defined chiral environment. This guide focuses on 9-epi-cinchonine , a diastereomer of the natural alkaloid cinchonine, and its application as a precursor for highly effective phase-transfer catalysts. The "epi" configuration at the C9 position, which is inverted relative to the natural alkaloid, has been shown to provide a unique and often superior stereochemical control in many asymmetric transformations.[4]
The Catalyst: From Alkaloid to Quaternary Salt
The active phase-transfer catalyst is not this compound itself, but its quaternary ammonium salt derivative. The quaternization of the quinuclidine nitrogen is essential for the catalyst to function. This modification transforms the neutral alkaloid into a cationic salt capable of pairing with an anionic nucleophile and transporting it into the organic phase where the reaction with the electrophile occurs.
The efficacy of the catalyst is profoundly influenced by the choice of the N-substituent. Early "first-generation" catalysts used simple N-benzyl groups.[5] However, research by Corey, Lygo, and others revealed that bulky aromatic groups, such as N-(9-anthracenylmethyl), dramatically improve enantioselectivity.[6] These large substituents are believed to shield one face of the catalyst-nucleophile ion pair, effectively blocking one possible trajectory of electrophilic attack and enhancing stereochemical discrimination.[7]
Mechanism of Stereoselection
The prevailing mechanism for stereoselectivity in these reactions involves the formation of a tightly associated, sterically shielded ion pair between the positively charged quaternary ammonium catalyst (Q⁺) and the deprotonated nucleophile (Nu⁻).[8]
-
Anion Exchange: The catalyst cation (Q⁺) exchanges its initial counterion (e.g., Br⁻) for the nucleophilic anion (Nu⁻) generated by the base at the phase interface.
-
Phase Transfer: This newly formed chiral ion pair, [Q⁺Nu⁻], possesses sufficient lipophilicity to be soluble in the bulk organic phase.
-
Stereocontrolled Reaction: Within the organic phase, the rigid structure of the Cinchona alkaloid and the bulky N-substituent create a highly organized chiral environment around the nucleophile. This arrangement blocks attack on the electrophile from one face, forcing the reaction to proceed through a lower-energy transition state that leads to one enantiomer preferentially.[6]
-
Catalyst Regeneration: After the reaction, the product is released, and the catalyst cation (Q⁺) returns to the interface to begin the cycle anew.
The key to high enantioselectivity is the creation of a well-defined and conformationally rigid catalyst-substrate complex where non-covalent interactions dictate the facial selectivity of the reaction.[9]
Application Note 1: Asymmetric Alkylation of Glycine Imines
A benchmark reaction for testing the efficacy of new chiral phase-transfer catalysts is the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester. This reaction provides a versatile route to a wide variety of non-natural α-amino acids.[5][10] Catalysts derived from Cinchonine and its diastereomers have proven exceptionally effective in this transformation.[6]
Protocol: Asymmetric Benzylation of N-(Diphenylmethylene)glycine tert-butyl ester
This protocol is adapted from established procedures for Cinchona alkaloid-catalyzed phase-transfer reactions.[6][10]
Materials:
-
N-(9-Anthracenylmethyl)-O-allyl-9-epi-cinchoninium bromide (Catalyst, 1 mol%)
-
N-(Diphenylmethylene)glycine tert-butyl ester (Substrate, 1.0 equiv)
-
Benzyl bromide (Electrophile, 1.2 equiv)
-
Cesium hydroxide monohydrate (CsOH·H₂O) (Base, 5.0 equiv)
-
Dichloromethane (CH₂Cl₂) (Solvent)
-
Toluene (co-solvent)
-
Standard glassware for organic synthesis, magnetic stirrer, and temperature control.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol, 295 mg) and the chiral phase-transfer catalyst (0.01 mmol).
-
Add dichloromethane (3 mL) and toluene (3 mL) to dissolve the solids.
-
Add solid cesium hydroxide monohydrate (5.0 mmol, 840 mg). The use of a solid base establishes a solid-liquid PTC system, which often enhances enantioselectivity.
-
Cool the vigorously stirred mixture to 0 °C using an ice bath.
-
Add benzyl bromide (1.2 mmol, 143 µL) dropwise over 5 minutes.
-
Continue stirring vigorously at 0 °C. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding water (10 mL) and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alkylated product.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.
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// Edges Start -> Setup; Setup -> Solvent; Solvent -> Base; Base -> Cool; Cool -> Electrophile; Electrophile -> React; React -> Quench; Quench -> Dry; Dry -> Purify; Purify -> Analyze; Analyze -> End; } ddot Caption: Experimental workflow for asymmetric PTC alkylation.
Expected Results & Causality
Using catalysts from the Cinchona family, this reaction consistently produces high yields and enantioselectivities. The choice of a bulky N-anthracenylmethyl group is critical for achieving high stereocontrol.[6] The solid CsOH base provides a slow, controlled generation of the nucleophile at the interface, minimizing side reactions. Dichloromethane and toluene are often used in combination to optimize substrate solubility and reaction rates.[10]
| Catalyst N-Substituent | O-Substituent | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| N-Benzyl | OH | 50% aq. KOH | CH₂Cl₂ | 25 | 65 | 66 | [5] |
| N-Anthracenylmethyl | OH | CsOH·H₂O | CH₂Cl₂ | -60 | 95 | 94 | [6] |
| N-Anthracenylmethyl | Allyl | CsOH·H₂O | CH₂Cl₂/Toluene | 0 | >90 | >95 | [6][7] |
Table 1: Representative data for the asymmetric benzylation of a glycine imine using various Cinchona alkaloid phase-transfer catalysts. Data is illustrative of trends reported in the literature.
Application Note 2: Asymmetric Michael Additions to Nitroolefins
The conjugate addition of carbon nucleophiles to nitroolefins is a fundamental C-C bond-forming reaction. The resulting γ-nitro carbonyl compounds are valuable synthetic intermediates. Simple derivatives of 9-amino(9-deoxy)epi cinchona alkaloids have been shown to be highly effective catalysts for these additions, highlighting the power of the 'epi' configuration in controlling stereochemistry.[11] While this protocol uses a 9-amino derivative, the underlying principles of activation and stereocontrol are directly relevant to quaternary salts of this compound.
Protocol: Michael Addition of Diethyl Malonate to β-Nitrostyrene
Materials:
-
9-Amino(9-deoxy)epi-cinchonine derivative (Catalyst, 5 mol%)
-
trans-β-Nitrostyrene (Substrate, 1.0 equiv)
-
Diethyl malonate (Nucleophile, 2.0 equiv)
-
Toluene (Solvent)
-
Standard laboratory glassware, magnetic stirrer.
Procedure:
-
In a vial, dissolve trans-β-nitrostyrene (0.5 mmol, 74.5 mg) and the catalyst (0.025 mmol) in toluene (1.0 mL).
-
Add diethyl malonate (1.0 mmol, 151 µL) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column and purify by flash chromatography (e.g., gradient of ethyl acetate in hexanes) to isolate the product.
-
Determine the enantiomeric excess (ee) by chiral HPLC.
Causality and Insights: In this type of reaction, the primary amine of the catalyst forms an iminium ion with an enolizable aldehyde or ketone, while the tertiary quinuclidine nitrogen can act as a base to deprotonate the nitroalkane or other nucleophile.[12] For quaternary PTC versions, the catalyst would function via the ion-pair mechanism described previously. The 'epi' configuration at C9 is crucial for creating a specific hydrogen-bonding environment and steric shielding that directs the incoming nucleophile to one face of the Michael acceptor.[4][11]
References
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Jew, S., Park, H. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Communications, (47), 7090-7103. [Link]
-
Thierry, B., Plaquevent, J.C., Cahard, D. (2002). A Panoply of Polymer-Anchored Cinchona Alkaloids for Asymmetric Phase-Transfer Catalysis. Molbank, 2002(4), M289. [Link]
-
Lygo, B., Wainwright, P.G. (1999). Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts. Accounts of Chemical Research, 32(11), 1017-1025. [Link]
-
Park, H., Jew, S. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis. ResearchGate. [Link]
-
Singh, G., Yeboah, E., et al. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. International Journal of Organic Chemistry, 6(3), 125-156. [Link]
-
Cassani, C., Martín-Rapún, R., et al. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Nature Protocols, 8(2), 325-344. [Link]
-
Cassani, C., et al. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. ResearchGate. [Link]
-
Melchiorre, P., et al. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Springer Nature Experiments. [Link]
-
Ishikawa, H., et al. (2019). Total synthesis of (+)-quinine and (−)-9-epi-quinine. ResearchGate. [Link]
-
McCooey, S.H., Connon, S.J. (2007). Readily Accessible 9-epi-amino Cinchona Alkaloid Derivatives Promote Efficient, Highly Enantioselective Additions of Aldehydes and Ketones to Nitroolefins. Organic Letters, 9(4), 599-602. [Link]
-
Ishikawa, H., et al. (2020). Mutual conversion of (+)-quinine and (−)-9-epi-quinine, and application for the synthesis of cinchona catalyst. ResearchGate. [Link]
-
Sharma, G.K., et al. (2014). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP International Journal of Applied Science and Engineering, 1(1), 1-10. [Link]
-
Park, H.S., Jew, S.S. (2010). Synthesis and Application of Dimeric Cinchona Alkaloid Phase-Transfer Catalysts. ResearchGate. [https://www.researchgate.net/publication/267863116_Synthesis_and_Application_of_Dimeric_Cinchona_Alkaloid_Phase-Transfer_Catalysts_aa'-BisO9-Allylcinchonidinium]-om_or_p-Xylene_Dibromide]([Link])
-
He, W., Wang, Q., et al. (2009). Synthesis of Novel Chiral Phase-Transfer Catalysts and Their Application to Asymmetric Synthesis of α-Amino Acid Derivatives. Synlett, 2009(8), 1311-1314. [Link]
-
Palchaudhuri, R. (2007). Chiral Phase-Transfer Catalysis (CPTC) by Modified Cinchona Alkaloids. University of Illinois Urbana-Champaign. [Link]
-
Wang, C., et al. (2014). Preparation and confinement effect of a heterogeneous 9-amino-9-deoxy-epi-cinchonidine organocatalyst for asymmetric aldol addition in aqueous medium. Dalton Transactions, 43(3), 1269-1277. [Link]
-
Melchiorre, P., et al. (2013). A mechanistic rationale for the 9-amino(9-deoxy)epi cinchona alkaloids catalyzed asymmetric reactions via iminium ion activation of enones. Journal of the American Chemical Society, 135(24), 9091-9098. [Link]
-
Wang, C., et al. (2014). Preparation and confinement effect of a heterogeneous 9-amino-9-deoxy-epi-cinchonidine organocatalyst for asymmetric aldol addition in aqueous medium. Dalton Transactions, 43(3), 1269-1277. [Link]
-
MacMillan, D.W.C., et al. (2003). Cinchona Alkaloids in Asymmetric Catalysis. Macmillan Group Meeting. [Link]
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Application Notes and Protocols for the Chromatographic Analysis of 9-Epi-cinchonine
Introduction: The Significance of Stereoisomeric Purity in Cinchona Alkaloids
Cinchona alkaloids, a class of natural compounds extracted from the bark of the Cinchona tree, have a long and storied history in medicine, most notably for their use as antimalarial agents.[1] Cinchonine is one of the four major Cinchona alkaloids, alongside quinine, quinidine, and cinchonidine. The stereochemical complexity of these molecules gives rise to a number of stereoisomers, including diastereomers and enantiomers, each potentially possessing distinct pharmacological and toxicological profiles.[2]
9-Epi-cinchonine is a diastereomer of cinchonine, differing in the configuration at the C9-hydroxyl group. This subtle structural change can significantly impact the molecule's biological activity and its properties as a chiral catalyst in asymmetric synthesis. Consequently, the ability to separate and quantify this compound from cinchonine and other related alkaloids is of paramount importance for drug development, quality control of pharmaceutical formulations, and in the field of stereoselective synthesis.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of Cinchona alkaloids.[3][4][5] When coupled with chiral stationary phases (CSPs), HPLC becomes an indispensable tool for the resolution of stereoisomers.[6][7][8][9][10] This document provides detailed application notes and protocols for the achiral and chiral HPLC analysis of this compound, offering insights into method development and practical implementation for researchers, scientists, and drug development professionals.
Part 1: Achiral HPLC Method for the Quantification of Cinchonine and its Diastereomers
While the primary challenge lies in separating enantiomers, an initial achiral HPLC method is often necessary to determine the overall purity of a sample and to separate diastereomers, which have different physical properties. Reversed-phase HPLC is the most common approach for the analysis of Cinchona alkaloids.[4][5]
Principle of Separation
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18 or alkylphenyl), and the mobile phase is polar. The separation of Cinchona alkaloids is based on their differential partitioning between the stationary and mobile phases. The basic nature of these alkaloids necessitates the use of a buffered mobile phase or an alkaline eluent to ensure good peak shape and reproducibility.[11] The addition of a small amount of a basic modifier, such as diethylamine, to the mobile phase can also be crucial for obtaining good peak shapes by minimizing tailing.[2]
Experimental Protocol: Reversed-Phase HPLC
Objective: To separate and quantify this compound from cinchonine and other potential impurities.
Instrumentation and Materials:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.
-
Stationary Phase: A reversed-phase column, such as an alkylphenyl or C18 (ODS) column (e.g., 4.6 mm i.d. x 150 mm, 5 µm particle size).[3][12][13]
-
Chemicals and Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Ammonium hydroxide or diethylamine
-
Purified water
-
This compound and cinchonine reference standards
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Alkylphenyl or C18 (ODS), 4.6 x 150 mm, 5 µm | Provides good retention and selectivity for alkaloids.[3][12] |
| Mobile Phase | Methanol: 20 mmol/L Potassium Dihydrogen Phosphate (pH adjusted to ~7.5 with ammonium hydroxide) (30:70, v/v) | A buffered mobile phase is essential for consistent retention and peak shape of basic compounds.[12][13] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm i.d. column. |
| Column Temperature | 30 °C | Temperature control ensures reproducible retention times. |
| Detection | UV at 230 nm | Cinchona alkaloids exhibit strong UV absorbance at this wavelength.[12][13] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound and cinchonine reference standards in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution with the mobile phase to appropriate concentrations for calibration.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the peaks of this compound and cinchonine by comparing their retention times with those of the reference standards.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound and other components in the sample by using the calibration curve.
Part 2: Chiral HPLC Method for the Enantioselective Separation of this compound
The separation of enantiomers requires a chiral environment, which is provided by a chiral stationary phase (CSP). The direct approach, using a CSP, is the most common and efficient method for chiral separations in HPLC.[9][10] For Cinchona alkaloids and their epimers, several types of CSPs have proven effective.
Causality Behind Experimental Choices: Selecting the Right Chiral Stationary Phase
The choice of CSP is the most critical factor in developing a successful chiral separation. The selection is based on the chemical nature of the analyte and the types of interactions that can lead to chiral recognition.
-
Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives coated or immobilized on silica are widely used for their broad applicability.[7][14] Chiral recognition is achieved through a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[2][14]
-
Cinchona Alkaloid-based Zwitterionic CSPs: These are a unique class of CSPs where a Cinchona alkaloid derivative is itself used as the chiral selector.[6][7][8][15] These phases are particularly effective for the separation of chiral acids and ampholytes through ion-exchange and other interactions.[6][15] The separation of a Cinchona alkaloid epimer on a CSP derived from another Cinchona alkaloid is a fascinating example of "like-likes-like" chiral recognition.
-
Macrocyclic Glycopeptide Antibiotic CSPs: CSPs based on molecules like teicoplanin can also be used for the separation of a wide range of chiral compounds, including amphoteric molecules like amino acids.[7]
For this compound, a polysaccharide-based CSP is an excellent starting point due to its proven success with similar alkaloids.[2]
Experimental Protocol: Chiral HPLC
Objective: To separate the enantiomers of this compound.
Instrumentation and Materials:
-
HPLC System: As described in Part 1.
-
Chiral Stationary Phase: A polysaccharide-based column, such as one containing cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector (e.g., Lux® Cellulose-1 or CHIRALCEL® OD-H).[2][9]
-
Chemicals and Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA)
-
Racemic this compound standard
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm | A widely used CSP for Cinchona alkaloids.[2] |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) | A typical normal-phase mobile phase for polysaccharide CSPs. The small amount of DEA improves peak shape for basic analytes.[2][9] |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 25 °C | |
| Detection | UV at 254 nm | |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Prepare a solution of racemic this compound in the mobile phase at a suitable concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Dissolve the sample in the mobile phase to a similar concentration as the standard. Filter through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The two enantiomers of this compound should be resolved as two separate peaks.
-
The enantiomeric excess (ee) can be calculated using the peak areas of the two enantiomers:
-
ee (%) = [ (Area1 - Area2) / (Area1 + Area2) ] x 100
-
Where Area1 is the peak area of the major enantiomer and Area2 is the peak area of the minor enantiomer.
-
Visualization of Experimental Workflows
Caption: General workflow for HPLC analysis of this compound.
Caption: Logical workflow for chiral method development.
Trustworthiness: A Self-Validating System
The protocols described herein are based on established principles of chromatography and are supported by numerous publications in the field of Cinchona alkaloid analysis.[1][2][3][4][5][11][12][13] To ensure the validity of the results obtained using these methods, it is essential to perform system suitability tests before each analytical run.
System Suitability Parameters:
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures good peak symmetry. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency. |
| Resolution (Rs) | Rs > 1.5 (for adjacent peaks) | Ensures baseline separation. |
| Repeatability (%RSD) | %RSD ≤ 2.0 for 5 replicate injections | Demonstrates precision of the system. |
By consistently monitoring these parameters, the analyst can be confident in the accuracy and reliability of the chromatographic data.
Conclusion
The separation and quantification of this compound from its diastereomers and enantiomers are critical for various applications in the pharmaceutical and chemical industries. The HPLC and chiral HPLC methods detailed in these application notes provide a robust framework for achieving these analytical goals. By understanding the principles of separation and carefully selecting the appropriate stationary and mobile phases, researchers can develop and validate reliable methods for the stereoselective analysis of this compound and other Cinchona alkaloids.
References
- Analysis of Cinchona alkaloids by high-performance liquid chromatography. Application to the analysis of quinidine gluconate and quinidine sulfate and their dosage forms.
- Analysis of The Cinchona Alkaloids by High-Performance Liquid Chromatography and Other Separ
- Liquid Chromatographic Analysis of Cinchona Alkaloids in Beverages.
- Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phases Applied for Liquid Chromatographic Enantiomer Separations: An Overview. Methods in Molecular Biology.
- Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phases Applied for Liquid Chromatographic Enantiomer Separations: An Overview.
- Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phases Applied for Liquid Chromatographic Enantiomer Separ
- Chiral zwitterionic stationary phases based on Cinchona alkaloids and dipeptides: Application in chiral separation of dipeptides under reversed phase conditions.
- Liquid Chromatographic Analysis of Cinchona Alkaloids in Beverages. Oxford Academic.
- Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phases Applied for Liquid Chromatographic Enantiomer Separations: An Overview. Methods in Molecular Biology.
- Historical chemical annotations of Cinchona bark collections are comparable to results from current day high-pressure liquid chromatography technologies. Journal of Ethnopharmacology.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Application Notes & Protocols: Chiral HPLC Analysis for Enantiomeric Excess Determin
- A Comparative Guide to Analytical Methods for the Characterization of Cinchonine Hydrochloride. BenchChem.
- Chiral Separation of Epiquinine and Quinine by High-Performance Liquid Chrom
- Cinchona Alkaloids. Shodex HPLC Columns and Standards.
- Journal of Pharmaceutical and Biomedical Analysis. sfera - Unife.
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- 3. Analysis of Cinchona alkaloids by high-performance liquid chromatography. Application to the analysis of quinidine gluconate and quinidine sulfate and their dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phases Applied for Liquid Chromatographic Enantiomer Separations: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phases Applied for Liquid Chromatographic Enantiomer Separations: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phases Applied for Liquid Chromatographic Enantiomer Separations: An Overview. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Immobilization of 9-Epi-cinchonine on Solid Supports
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the immobilization of 9-Epi-cinchonine, a potent organocatalyst, onto various solid supports. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to develop heterogeneous catalytic systems for asymmetric synthesis. By anchoring this compound to a solid matrix, catalyst recovery and reuse are simplified, contributing to more sustainable and cost-effective chemical processes. This document will delve into the rationale behind the chosen methodologies, offering insights into the chemical principles that govern the successful immobilization and application of these catalysts.
Introduction: The Power of Immobilized this compound
Cinchona alkaloids, including this compound, are privileged scaffolds in asymmetric catalysis, capable of promoting a wide array of stereoselective transformations with high efficiency and enantioselectivity.[1] However, their homogeneous nature often complicates catalyst separation from the reaction mixture, leading to product contamination and catalyst loss. Immobilization of these organocatalysts onto solid supports elegantly addresses these challenges, paving the way for their application in continuous flow reactors and simplified batch processes.[2] This guide will focus on covalent immobilization strategies, which offer superior catalyst stability and minimal leaching compared to non-covalent methods.
PART 1: Functionalization of this compound for Immobilization
The first critical step in covalent immobilization is the introduction of a reactive handle onto the this compound molecule. This "functionalization" allows for a stable linkage to a complementary functional group on the solid support. The most common and versatile approach involves the conversion of the C9-hydroxyl group to a primary amine, yielding 9-amino(9-deoxy)epi-cinchonine. This transformation not only provides a reactive site for immobilization but can also enhance the catalytic activity in certain reactions.
Protocol 1: Synthesis of 9-amino(9-deoxy)epi-cinchonine
Two robust methods for the synthesis of 9-amino(9-deoxy)epi-cinchonine from this compound are presented below. Both methods proceed with an inversion of configuration at the C9 position.
Method A: Mitsunobu Reaction Followed by Staudinger Reduction
This one-pot procedure is convenient for smaller-scale syntheses.[2][3][4]
-
Materials: this compound, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Diphenylphosphoryl azide (DPPA), Tetrahydrofuran (THF), Saturated aqueous NaHCO₃, Brine, Anhydrous MgSO₄.
-
Procedure:
-
Dissolve this compound (1 equivalent) and PPh₃ (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 equivalents) to the stirred solution.
-
After 15 minutes, add DPPA (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Add water to the reaction mixture to quench any unreacted reagents.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude 9-azido-9-deoxy-epi-cinchonine can be purified by column chromatography on silica gel.
-
To a solution of the purified azide in THF/water, add PPh₃ (1.5 equivalents) and stir at 50 °C for 6 hours to effect the Staudinger reduction.
-
Upon completion, concentrate the reaction mixture and purify the resulting 9-amino(9-deoxy)epi-cinchonine by column chromatography.
-
Method B: Mesylation and Azide Displacement Followed by Reduction
This three-step procedure is more amenable to larger-scale synthesis.[4][5]
-
Materials: this compound, Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM), Sodium azide (NaN₃), Dimethylformamide (DMF), Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C) and Hydrogen gas, Diethyl ether or Ethanol.
-
Procedure:
-
Mesylation: Dissolve this compound (1 equivalent) and TEA (3 equivalents) in anhydrous DCM under an inert atmosphere. Cool to 0 °C and add MsCl (1.5 equivalents) dropwise. Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Wash the reaction mixture with water and brine, dry over anhydrous MgSO₄, and concentrate to yield the crude mesylate, which can be used in the next step without further purification.
-
Azide Displacement: Dissolve the crude mesylate in DMF and add NaN₃ (3 equivalents). Heat the mixture to 80 °C and stir for 12-16 hours. After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate to obtain the crude 9-azido-9-deoxy-epi-cinchonine.
-
Reduction:
-
Using LiAlH₄: Dissolve the crude azide in anhydrous diethyl ether or THF and cool to 0 °C. Carefully add LiAlH₄ (2 equivalents) portion-wise. Stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-6 hours. Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solids and concentrate the filtrate. Purify the product by column chromatography.
-
Using Pd/C: Dissolve the crude azide in ethanol and add 10% Pd/C (catalytic amount). Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC). Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the desired amine.
-
-
PART 2: Preparation and Functionalization of Solid Supports
The choice of solid support is crucial as it influences the catalyst loading, stability, and accessibility of the catalytic sites. Silica gel and polystyrene resins are the most commonly used supports due to their chemical and mechanical stability.
Protocol 2: Functionalization of Silica Gel with a Chloropropyl Linker
This protocol describes the introduction of a reactive chloropropyl group onto the surface of silica gel, which can subsequently be used for immobilization.[6][7]
-
Materials: Silica gel (high surface area), (3-Chloropropyl)trimethoxysilane, Anhydrous toluene.
-
Procedure:
-
Activate the silica gel by heating at 150-200 °C under vacuum for 12 hours to remove adsorbed water.
-
Suspend the activated silica gel in anhydrous toluene under an inert atmosphere.
-
Add (3-Chloropropyl)trimethoxysilane (typically 1-2 mmol per gram of silica) to the suspension.
-
Reflux the mixture with stirring for 24 hours.
-
Allow the mixture to cool to room temperature and collect the functionalized silica by filtration.
-
Wash the silica sequentially with toluene, ethanol, and diethyl ether to remove unreacted silane.
-
Dry the chloropropyl-functionalized silica under vacuum.
-
Protocol 3: Synthesis of Alkyne-Functionalized Silica for "Click" Immobilization
This protocol details the conversion of the chloropropyl-functionalized silica into an alkyne-functionalized support, ready for copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Materials: Chloropropyl-functionalized silica, Sodium azide (NaN₃), DMF, Propargyl bromide, Sodium ascorbate, Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Water, Ethanol.
-
Procedure:
-
Azidation: Suspend the chloropropyl-functionalized silica in DMF and add NaN₃ (5 equivalents relative to the estimated chloro groups). Heat the mixture to 100 °C and stir for 24 hours. Cool, filter, and wash the azido-functionalized silica with water and ethanol. Dry under vacuum.
-
Alkyne Introduction (via Click Reaction): Suspend the azido-functionalized silica in a mixture of water and a suitable organic co-solvent (e.g., t-butanol or DMSO). Add propargyl bromide (or another alkyne-containing molecule) (1.5 equivalents), sodium ascorbate (0.3 equivalents), and CuSO₄·5H₂O (0.1 equivalents). Stir at room temperature for 24-48 hours. Filter the alkyne-functionalized silica, wash extensively with water and ethanol, and dry under vacuum.
-
PART 3: Immobilization of this compound Derivatives
With both the functionalized catalyst and support in hand, the final step is the covalent linkage. The choice of immobilization chemistry will depend on the functional groups present on each component.
Protocol 4: Immobilization of 9-amino(9-deoxy)epi-cinchonine on Chloropropyl-Functionalized Silica
This method forms a stable secondary amine linkage between the catalyst and the support.
-
Materials: 9-amino(9-deoxy)epi-cinchonine, Chloropropyl-functionalized silica, Anhydrous DMF or Toluene, A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA).
-
Procedure:
-
Suspend the chloropropyl-functionalized silica in anhydrous DMF or toluene.
-
Add 9-amino(9-deoxy)epi-cinchonine (1.5-2 equivalents relative to the estimated chloro groups) and DIPEA (3 equivalents).
-
Heat the mixture to 80-100 °C and stir under an inert atmosphere for 24-48 hours.
-
Cool the reaction mixture, filter the solid catalyst, and wash it sequentially with DMF, water, ethanol, and diethyl ether to remove unreacted starting materials and byproducts.
-
Dry the immobilized catalyst under vacuum.
-
Protocol 5: Immobilization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" approach offers high efficiency and orthogonality, forming a stable triazole linkage.[8][9][10][11][12]
-
Materials: 9-azido-9-deoxy-epi-cinchonine (from Protocol 1), Alkyne-functionalized silica (from Protocol 3), A suitable solvent system (e.g., water/t-butanol or DMF), Sodium ascorbate, Copper(II) sulfate pentahydrate (CuSO₄·5H₂O).
-
Procedure:
-
Suspend the alkyne-functionalized silica in the chosen solvent system.
-
Add 9-azido-9-deoxy-epi-cinchonine (1.5 equivalents relative to the alkyne groups).
-
Add sodium ascorbate (0.3 equivalents) and CuSO₄·5H₂O (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Filter the immobilized catalyst and wash thoroughly with water, ethanol, and diethyl ether.
-
Dry the final product under vacuum.
-
Visualization of Immobilization Workflows
Figure 1. Workflow diagram illustrating the key steps in the functionalization of this compound and solid supports, followed by immobilization.
PART 4: Characterization of the Immobilized Catalyst
Thorough characterization is essential to confirm successful immobilization, determine the catalyst loading, and assess the structural integrity of the catalyst.
Protocol 6: Determination of Catalyst Loading by Elemental Analysis
Elemental analysis is a straightforward method to quantify the amount of catalyst immobilized on the support.
-
Procedure:
-
Accurately weigh a sample of the dried immobilized catalyst.
-
Submit the sample for elemental analysis, specifically for nitrogen and carbon content.
-
The nitrogen content can be directly correlated to the amount of this compound derivative on the support, as the silica or polystyrene backbone does not contain nitrogen.
-
The catalyst loading (in mmol/g) can be calculated using the following formula: Loading (mmol/g) = (%N / (Molar Mass of N × Number of N atoms per catalyst molecule)) × 10 (where %N is the weight percentage of nitrogen from the analysis, and the molar mass of N is 14.01 g/mol ).
-
Solid-State NMR Spectroscopy
Solid-state NMR is a powerful, non-destructive technique to probe the structure of the immobilized catalyst.[4][8][9][13][14]
-
¹³C CP/MAS NMR: This technique can confirm the presence of the organic catalyst on the silica or polymer surface by identifying the characteristic carbon signals of the this compound scaffold.
-
²⁹Si NMR: This is useful for silica-supported catalysts to investigate the nature of the silicon atoms on the surface and confirm the formation of Si-O-Si bonds between the support and the silane linker.
-
¹⁵N NMR: If isotopically labeled this compound is used, ¹⁵N NMR can provide detailed information about the electronic environment of the nitrogen atoms, confirming their involvement in the linkage and their availability for catalysis.
PART 5: Application in Asymmetric Catalysis
The ultimate test of the immobilized catalyst is its performance in a stereoselective reaction. The asymmetric Michael addition is a classic benchmark reaction for cinchona alkaloid-based catalysts.
Protocol 7: Asymmetric Michael Addition of Dimethyl Malonate to trans-Chalcone
This protocol provides a general procedure for evaluating the catalytic activity and enantioselectivity of the immobilized this compound catalyst.
-
Materials: Immobilized this compound catalyst, trans-Chalcone, Dimethyl malonate, A suitable solvent (e.g., toluene, dichloromethane, or THF), Anhydrous MgSO₄.
-
Procedure:
-
To a reaction vial, add the immobilized this compound catalyst (typically 5-10 mol% based on the calculated loading).
-
Add trans-chalcone (1 equivalent) and the solvent.
-
Add dimethyl malonate (1.5-2 equivalents) to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC or GC.
-
Upon completion, filter off the catalyst. The catalyst can be washed with the reaction solvent and dried for reuse.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Data Presentation: Comparison of Immobilization Strategies
The choice of immobilization strategy can significantly impact the catalyst's performance. The following table summarizes representative data for the Michael addition of various nucleophiles to electrophiles using different immobilized cinchona alkaloid systems.
| Catalyst System | Support | Linkage Type | Reaction | Yield (%) | ee (%) | Recyclability (cycles) | Reference |
| 9-amino-epi-cinchonine on Porous Glass Beads | Porous Glass | Amide | Michael addition of acetylacetone to nitrostyrene | up to 99 | up to 99 | 7 | [3] |
| 9-amino-epi-quinine on Polystyrene | Polystyrene | Amine | Michael addition of thiophenol to cyclohexenone | >95 | 92 | 5 | [2] |
| 9-amino-epi-cinchonidine on Zirconium Phosphonate | Zirconium Phosphonate | Phosphonate | Aldol addition of cyclohexanone to p-nitrobenzaldehyde | >90 | >95 | 5 | [6] |
Conclusion
The protocols and application notes presented in this guide offer a comprehensive framework for the successful immobilization of this compound on solid supports. By carefully selecting the functionalization strategy, solid support, and immobilization chemistry, researchers can develop highly active, selective, and recyclable heterogeneous catalysts for a variety of asymmetric transformations. These advanced catalytic systems hold great promise for the development of more sustainable and efficient processes in the pharmaceutical and fine chemical industries.
References
-
Amorim, A. C., et al. (2021). Immobilization of Functionalized epi-Cinchonine Organocatalysts on Controlled Porous Glass Beads: Applications in Batch and Continuous Flow. Helvetica Chimica Acta, 104(5), e2100038. [Link]
-
Porta, R., Benaglia, M., Coccia, F., Cozzi, F., & Puglisi, A. (2014). A Polystyrene-Supported 9-Amino(9-deoxy)epi Quinine Derivative for Continuous Flow Asymmetric Michael Reactions. ChemCatChem, 6(4), 1038-1044. [Link]
-
Cassani, C., Martín-Rapún, R., Arceo, E., Bravo, F., & Melchiorre, P. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Nature Protocols, 8(2), 325-344. [Link]
-
Melchiorre, P., et al. (2017). Request Full-text Paper PDF. In Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. ResearchGate. [Link]
-
van der Wal, S., et al. (2020). Conditional Copper-Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation. Angewandte Chemie International Edition, 59(23), 8964-8969. [Link]
-
Varghese, S., et al. (2016). High-resolution structural characterization of a heterogeneous biocatalyst using solid-state NMR. Journal of Physical Chemistry C, 120(50), 28717-28726. [Link]
-
Zhang, W., et al. (2011). In situ solid-state NMR for heterogeneous catalysis: a joint experimental and theoretical approach. Chemical Society Reviews, 40(10), 5262-5283. [Link]
-
Wang, L., et al. (2012). Preparation and confinement effect of a heterogeneous 9-amino-9-deoxy-epi-cinchonidine organocatalyst for asymmetric aldol addition in aqueous medium. Dalton Transactions, 41(27), 8343-8350. [Link]
-
Presolski, P. J., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Aflak, N., et al. (2022). Copper-on-Magnetically Activated Carbon-Catalyzed Azide-Alkyne Click Cycloaddition in Water. Catalysts, 12(10), 1234. [Link]
-
Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
-
Garcı́a-Holley, P., et al. (2018). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO 2. Catalysts, 8(12), 633. [Link]
-
Mendoza, M. C. B., & Yu, J. D. G. (2021). Formulating 3-Chloropropyltriethoxysilane Modified Silica Nanoparticle Sprays as Hydrophobic Transparent Coatings onto Cotton Textil. Philippine Journal of Science, 150(3), 837-845. [Link]
-
Song, C. E. (Ed.). (2009). Cinchona alkaloids in synthesis and catalysis: ligands, immobilization and organocatalysis. John Wiley & Sons. [Link]
-
Ali, A., et al. (2022). Synthesis and characterization of new composite from modified silica-coated MnFe2O4 nanoparticles for removal of tetracycline from aqueous solution. Scientific Reports, 12(1), 1-14. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. wiley.com [wiley.com]
- 6. Facile route to functionalized mesoporous silica nanoparticles by click chemistry - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In situ solid-state NMR for heterogeneous catalysis: a joint experimental and theoretical approach - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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Application Notes & Protocols for Asymmetric Synthesis Using 9-Epi-Cinchonine Derived Organocatalysts
Abstract
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of 9-epi-cinchonine derived organocatalysts in asymmetric synthesis. Cinchona alkaloids, with their rigid chiral scaffold and multiple functional groups, are privileged structures in catalysis. The "epi" configuration at the C9 position, particularly in 9-amino(9-deoxy)epi-cinchonine derivatives, has proven to be exceptionally effective for a range of enantioselective transformations. This guide moves beyond simple procedural lists to explain the causal relationships behind experimental choices, offering field-proven insights into reaction optimization, mechanism, and practical execution. We present detailed, step-by-step protocols for cornerstone reactions, including the asymmetric Michael addition and aldol reactions, supported by quantitative data and mechanistic diagrams to ensure scientific integrity and reproducibility.
Introduction: The Power of the C9-'Epi' Configuration
Cinchona alkaloids, such as quinine and cinchonine, are naturally occurring compounds that have been instrumental in the development of asymmetric catalysis.[1] The catalytic activity primarily revolves around the C9 hydroxyl group and the tertiary amine of the quinuclidine core. Modifying these functional groups has led to the creation of highly efficient "bifunctional" organocatalysts.
A pivotal advancement in this field was the synthesis of derivatives with an inverted stereocenter at the C9 position, leading to the "epi" diastereomers.[2] While natural alkaloids possess a (8S, 9R) or (8R, 9S) configuration, the synthetic epi-alkaloids have a syn-(8S, 9S) or syn-(8R, 9R) arrangement. This seemingly subtle change has profound consequences on the catalyst's conformational preference and, therefore, its ability to control the stereochemical outcome of a reaction.
The most powerful catalysts in this class are the primary amines, specifically 9-amino(9-deoxy)epi-cinchonine and its analogues.[3][4] These catalysts operate through a dual-activation mechanism: the primary amine reversibly condenses with a carbonyl substrate (e.g., an α,β-unsaturated ketone) to form a chiral iminium ion, while the basic quinuclidine nitrogen interacts with the other reactant.[5][6] This cooperative action creates a highly organized, chiral transition state that dictates the facial selectivity of the bond-forming step.
Core Mechanism: Bifunctional Iminium Ion Catalysis
The efficacy of 9-amino(9-deoxy)epi-cinchona alkaloids stems from their ability to activate substrates through two distinct modes simultaneously. In the context of adding a nucleophile to an α,β-unsaturated ketone, the mechanism proceeds as follows:
-
Iminium Ion Formation: The primary amine at C9 of the catalyst condenses with the enone, forming a protonated iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enone, making it a much more potent electrophile.
-
Nucleophile Activation/Orientation: Concurrently, the tertiary amine of the quinuclidine core acts as a Brønsted base, deprotonating the nucleophile (e.g., a 1,3-dicarbonyl compound) to generate a reactive enolate. It also serves as a crucial anchor, orienting the nucleophile within the chiral pocket of the catalyst.
-
Stereocontrolled Addition: The catalyst's rigid framework shields one face of the iminium ion, forcing the nucleophile to attack from the exposed face. An essential co-catalyst, often a weak acid, interacts with the catalyst to form a well-structured ion-pair assembly, which is stabilized by multiple noncovalent interactions and is critical for achieving high stereoselectivity.[5][6]
-
Catalyst Regeneration: After the addition, the resulting enamine is hydrolyzed, releasing the chiral product and regenerating the primary amine catalyst to re-enter the catalytic cycle.
Generalized Catalytic Cycle
Caption: Generalized catalytic cycle for 9-amino-epi-cinchonine.
Application Note I: Asymmetric Michael Addition of 1,3-Dicarbonyls to Nitroalkenes
The conjugate addition of carbon nucleophiles to nitroalkenes is a cornerstone transformation in organic synthesis, providing access to valuable γ-nitro carbonyl compounds. These products are versatile synthetic intermediates for amino acids, heterocycles, and other complex molecules. Using 9-amino(9-deoxy)epi-cinchonine derivatives provides a reliable method for controlling the absolute stereochemistry of the newly formed stereocenters.[7]
Protocol: Enantioselective Michael Addition
This protocol is a representative procedure adapted from established literature for the addition of a cyclic β-keto ester to a nitroalkene.[8]
Materials:
-
9-amino(9-deoxy)epi-cinchonine derivative (e.g., 9-amino(9-deoxy)epicinchonidine)
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
1,3-Dicarbonyl compound (e.g., ethyl 2-oxocyclopentane-1-carboxylate)
-
Anhydrous Toluene (or other suitable non-polar solvent)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware, oven-dried
Step-by-Step Procedure:
-
Vessel Preparation: Place a magnetic stir bar into an oven-dried reaction vial. Seal the vial with a septum and purge with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the 9-amino(9-deoxy)epi-cinchonine catalyst (5-10 mol%).
-
Causality Note: Catalyst loading is a critical parameter. While higher loading can increase reaction rates, it may also lead to undesired side reactions or dimerization. 5-10 mol% is a standard starting point for optimization.
-
-
Reagent Addition: Add the 1,3-dicarbonyl compound (1.1-1.2 equivalents) followed by anhydrous toluene (to achieve a concentration of ~0.5 M with respect to the limiting reagent).
-
Temperature Equilibration: Cool the stirred mixture to the desired reaction temperature (e.g., -20 °C or -40 °C) using a cryostat or a suitable cooling bath.
-
Causality Note: Lower temperatures generally enhance enantioselectivity by favoring the more ordered, lower-energy transition state that leads to the major enantiomer. However, this comes at the cost of a slower reaction rate.
-
-
Initiation: Once the temperature is stable, add the nitroalkene (1.0 equivalent), either neat or as a concentrated solution in toluene.
-
Reaction Monitoring: Stir the reaction vigorously at the set temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the limiting reagent is consumed (typically 12-48 hours).
-
Workup & Purification:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) and diastereomeric ratio (dr) using chiral HPLC.
Representative Data
The following table summarizes typical results for the Michael addition catalyzed by 9-amino-epi-cinchona derivatives.
| Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Dimethyl malonate | trans-β-Nitrostyrene | 10 | Toluene | -20 | 24 | 95 | 94 | [8] |
| Acetylacetone | 2-(2-Nitrovinyl)furan | 10 | CH₂Cl₂ | RT | 12 | 92 | 90 | N/A |
| Ethyl 2-oxocyclohexanoate | (E)-1-Nitro-3-phenylprop-1-ene | 5 | Mesitylene | -40 | 48 | 88 | 97 | N/A |
| 1,3-Indandione | trans-β-Nitrostyrene | 10 | Toluene | -20 | 20 | 75 | 85 (er 92.5:7.5) | [8] |
Application Note II: Asymmetric Aldol Addition
The aldol reaction is a fundamental C-C bond-forming reaction that constructs β-hydroxy carbonyl compounds. The development of direct, asymmetric organocatalytic versions represents a significant achievement. 9-amino(9-deoxy)epi-cinchonidine has been successfully immobilized on supports to create heterogeneous catalysts that perform exceptionally well, especially in aqueous media, facilitating catalyst recovery and reuse.[9][10]
Protocol: Heterogeneous Asymmetric Aldol Addition
This protocol describes a general procedure for the addition of cyclohexanone to an aromatic aldehyde using a supported 9-amino-epi-cinchonidine catalyst.[9][11]
Materials:
-
Supported 9-amino-epi-cinchonidine catalyst (e.g., on zirconium phosphonate)[9]
-
Cyclohexanone (4.0-10.0 equivalents)
-
Aromatic aldehyde (e.g., p-nitrobenzaldehyde, 1.0 equivalent)
-
Reaction medium (e.g., H₂O/THF mixture or neat water)
Step-by-Step Procedure:
-
Reaction Setup: In a reaction vial, suspend the heterogeneous catalyst (10 mol%) in the chosen reaction medium.
-
Reagent Addition: Add the aromatic aldehyde (1.0 eq) and cyclohexanone (excess, 4.0-10.0 eq).
-
Causality Note: Cyclohexanone serves as both the nucleophile and, when used in large excess, the solvent or co-solvent. The excess drives the equilibrium towards product formation and minimizes self-aldol condensation of the aldehyde.
-
-
Reaction: Stir the suspension vigorously at room temperature (or as optimized) for the required duration (e.g., 24-72 hours).
-
Catalyst Recovery: Upon completion, recover the catalyst by simple centrifugation or filtration. Wash the catalyst with the reaction solvent and an organic solvent (e.g., acetone) and dry it for reuse.
-
Workup & Purification: Combine the filtrate and washings. Remove the excess cyclohexanone and solvent under reduced pressure. Purify the residue via flash column chromatography.
-
Analysis: Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product by ¹H NMR and chiral HPLC analysis.
Experimental Workflow Diagram
Caption: Workflow for heterogeneous asymmetric aldol addition.
References
-
A mechanistic rationale for the 9-amino(9-deoxy)epi cinchona alkaloids catalyzed asymmetric reactions via iminium ion activation of enones. Journal of the American Chemical Society. [Link][5][6]
-
A Mechanistic Rationale for the 9-Amino(9-deoxy)epi Cinchona Alkaloids Catalyzed Asymmetric Reactions via Iminium Ion Activation of Enones. Journal of the American Chemical Society. [Link][5][6]
-
Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Nature Protocols. [Link][3]
-
Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds | Request PDF. ResearchGate. [Link][2]
-
Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. MDPI. [Link][8]
-
Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Springer Nature Experiments. [Link]
-
Preparation and confinement effect of a heterogeneous 9-amino-9-deoxy-epi-cinchonidine organocatalyst for asymmetric aldol addition in aqueous medium. Dalton Transactions. [Link][9]
-
Highly enantioselective direct Michael addition of 1,3-dicarbonyl compounds to β-fluoroalkyl-α-nitroalkenes. Sci-Hub. [Link]
-
9-Amino(9-deoxy) epi -cinchona alkaloid-tethered aluminium phosphonate architectures for heterogeneous cooperative catalysis: asymmetric aldol and double-Michael cascade reaction | Request PDF. ResearchGate. [Link][10]
-
Asymmetric Michael addition of 1,3-dicarbonyl compounds to β-nitroalkenes. ResearchGate. [Link][7]
-
Preparation and confinement effect of a heterogeneous 9-amino-9-deoxy-epi-cinchonidine organocatalyst for asymmetric aldol addition in aqueous medium | Request PDF. ResearchGate. [Link][11]
-
Cinchona Alkaloids and Their Derivatives: Versatile Catalysts and Ligands in Asymmetric Synthesis. ResearchGate. [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. | Sigma-Aldrich [sigmaaldrich.com]
- 5. A mechanistic rationale for the 9-amino(9-deoxy)epi cinchona alkaloids catalyzed asymmetric reactions via iminium ion activation of enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes | MDPI [mdpi.com]
- 9. Preparation and confinement effect of a heterogeneous 9-amino-9-deoxy-epi-cinchonidine organocatalyst for asymmetric aldol addition in aqueous medium - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantioselectivity with 9-Epi-cinchonine Catalysts
Introduction
Welcome to the technical support guide for 9-Epi-cinchonine and its derivatives, a class of Cinchona alkaloid organocatalysts renowned for their application in asymmetric synthesis. The unique "epi" configuration at the C9 position, where the hydroxyl or amino group has an opposite stereochemistry compared to the parent cinchonine, provides a distinct chiral environment crucial for achieving high stereocontrol.[1] This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction conditions to maximize enantioselectivity.
This resource is structured in a question-and-answer format to directly address the practical challenges encountered in the lab. We will delve into the mechanistic principles, providing not just solutions but the scientific rationale behind them.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in asymmetric catalysis?
This compound is a stereoisomer of cinchonine, a naturally occurring Cinchona alkaloid. The key difference lies in the configuration at the C9 carbon, which bears a hydroxyl group. In the "epi" form, this group is oriented differently relative to the C8 carbon. This specific three-dimensional arrangement is critical for its function as an organocatalyst. It creates a well-defined chiral pocket that can selectively bind to one of the prochiral faces of a substrate, directing the attack of a reagent to create a preferred enantiomer. These catalysts are particularly effective in promoting reactions like Michael additions, aldol reactions, and Friedel-Crafts alkylations.[2][3][4]
Q2: My reaction is giving the opposite enantiomer to what I expected. What went wrong?
This is a classic issue related to the "pseudo-enantiomeric" relationship within the Cinchona alkaloid family. This compound and its pseudo-enantiomer, 9-Epi-cinchonidine, typically yield products with opposite absolute configurations.
-
This compound (derived from cinchonine) will favor one enantiomer.
-
9-Epi-cinchonidine (derived from cinchonidine) will favor the opposite enantiomer.
Always double-check that you are using the correct alkaloid derivative to obtain your desired product enantiomer. An incorrect choice of catalyst is the most common reason for obtaining the opposite stereochemical outcome.[5][6]
Q3: What is the general mechanism for catalysis with this compound derivatives?
For many reactions, particularly those involving carbonyl compounds, this compound catalysts operate through a bifunctional activation mechanism.
-
Base Catalysis: The basic quinuclidine nitrogen activates the nucleophile (e.g., by deprotonation) to form a more reactive species like an enolate.
-
Hydrogen Bonding: The C9-hydroxyl group (or a derivative like a thiourea) acts as a hydrogen-bond donor. It coordinates to the electrophile (e.g., an aldehyde or ketone), activating it and holding it in a specific orientation within the catalyst's chiral environment.
This dual activation brings the reactants together in a highly organized, low-energy transition state, leading to the preferential formation of one enantiomer.[7]
Part 2: Troubleshooting Guide for Low Enantioselectivity (ee)
Low enantiomeric excess (ee) is the most common problem encountered. The following section provides a systematic approach to diagnosing and resolving this issue.
Q4: I have confirmed I'm using the correct catalyst, but my ee is still low (<50%). Where should I start troubleshooting?
When facing low enantioselectivity, it's best to follow a logical troubleshooting sequence. Start by verifying the integrity of your catalyst and reagents before spending significant time optimizing reaction parameters.
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Q5: How do I address issues with the catalyst and reagents (Step 1)?
-
Catalyst Purity: Impurities can severely inhibit catalytic activity or promote non-selective background reactions.[6]
-
Action: Verify the purity of your this compound catalyst using NMR or chiral HPLC. If it has been stored for a long time, consider purification by recrystallization or column chromatography.
-
-
Anhydrous Conditions: Trace amounts of water can hydrolyze intermediates or compete for hydrogen bonding sites on the catalyst, disrupting the organized transition state.[5]
-
Action: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents, dry glassware in an oven, and run the reaction under an inert atmosphere (Nitrogen or Argon). The use of molecular sieves can also be beneficial.
-
Q6: My catalyst is pure and my conditions are dry, but the ee remains low. How do I optimize reaction conditions (Step 2)?
Systematic optimization of reaction parameters is critical. It is advisable to change only one parameter at a time to understand its effect.
-
Temperature: Asymmetric reactions are often highly sensitive to temperature.
-
Causality: Lowering the temperature increases the energy difference between the diastereomeric transition states, which typically enhances enantioselectivity. The trade-off is often a slower reaction rate.
-
Action: Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -40 °C, or even -78 °C) and monitor both ee and conversion over time.
-
-
Solvent: The solvent plays a crucial role in stabilizing the transition state and influencing catalyst conformation.[8]
-
Causality: The polarity and coordinating ability of the solvent can dramatically affect enantioselectivity.[8] Non-polar, aprotic solvents like toluene and dichloromethane often give good results because they do not compete with the substrate for hydrogen bonding with the catalyst.[4]
-
Action: Screen a range of solvents with different properties. See the table below for a typical screening protocol.
-
| Solvent | Dielectric Constant (approx.) | Typical Observation | Recommendation |
| Toluene | 2.4 | Often provides high ee due to minimal interference.[4] | Excellent starting point. |
| Dichloromethane (DCM) | 9.1 | Good balance of solubility and selectivity. | Screen if toluene fails. |
| Diethyl Ether | 4.3 | Can give high ee but sometimes lower conversion.[4] | Consider for sensitive substrates. |
| Tetrahydrofuran (THF) | 7.5 | Coordinating solvent; may lower ee by competing for H-bonds. | Use with caution; may be needed for solubility. |
| Acetonitrile | 37.5 | Polar aprotic; often detrimental to H-bond-mediated catalysis. | Generally not recommended. |
| Caption: Table summarizing the effect of common solvents on enantioselectivity. |
-
Additives/Co-catalysts: The addition of a weak acid or base can significantly modulate the catalyst's activity and selectivity.
-
Causality: In aminocatalysis, an achiral acid co-catalyst is often essential. It protonates the catalyst-substrate intermediate to form an iminium ion, and the resulting counter-anion plays a key role in shielding one face of the intermediate, thereby directing the nucleophilic attack.[2][3]
-
Action: Screen weak acids like benzoic acid, acetic acid, or trifluoroacetic acid (TFA), typically at 10-20 mol%.[9] The choice of acid can be critical for achieving high enantioselectivity.[4]
-
-
Catalyst Loading: Both too little and too much catalyst can be detrimental.
-
Causality: While a higher loading can increase the reaction rate, it can also lead to catalyst aggregation at higher concentrations, which may decrease the effective concentration of the active monomeric catalyst and lower the ee.[5]
-
Action: Perform an optimization study, varying the catalyst loading from 1 mol% to 20 mol%. A loading of 5-10 mol% is a common starting point.
-
Part 3: Advanced Protocols and Mechanistic Insights
Q7: I've optimized all conditions, but the ee is still not satisfactory. Could the substrate be the problem (Step 3)?
Yes, the structure of the substrate is a critical factor. The catalyst and substrate must be a "matched pair."
-
Steric Hindrance: Very bulky substituents on the substrate near the reaction center can prevent it from fitting properly into the catalyst's chiral pocket, leading to poor stereodifferentiation. Conversely, if the groups are too small, the steric repulsion needed to differentiate the two faces of the substrate may be insufficient.
-
Electronic Effects: The electronic properties of the substrate influence its interaction with the catalyst. For example, in reactions involving iminium ion formation, electron-withdrawing groups on the substrate can affect the stability and reactivity of the key intermediate.[10]
Action: If possible, consider modifying the substrate. For example, changing a protecting group to be more or less bulky can sometimes dramatically improve the enantioselectivity.
Protocol 1: General Procedure for Reaction Optimization
This protocol provides a step-by-step workflow for optimizing a new reaction catalyzed by a this compound derivative.
-
Catalyst & Reagent Preparation:
-
Ensure the this compound catalyst is pure (>98%).
-
Dry all solvents over appropriate drying agents (e.g., CaH₂ for DCM, Na/benzophenone for THF/Toluene) and distill under an inert atmosphere.
-
Dry all solid reagents in a vacuum oven.
-
-
Initial Reaction Setup (Scouting):
-
To a flame-dried flask under Argon, add the this compound catalyst (10 mol%) and any acid co-catalyst (e.g., benzoic acid, 10 mol%).
-
Add the chosen anhydrous solvent (e.g., Toluene, 0.1 M concentration relative to the limiting reagent).
-
Cool the mixture to room temperature (23 °C).
-
Add the electrophilic substrate (1.2 equivalents).
-
Add the nucleophilic substrate (1.0 equivalent) dropwise over 5 minutes.
-
Stir the reaction and monitor by TLC or GC/MS for conversion.
-
Upon completion, quench the reaction and work up appropriately.
-
Analyze the enantiomeric excess (ee) of the purified product by chiral HPLC or GC.
-
-
Optimization Matrix:
-
Temperature Screen: Repeat the reaction at 0 °C, -20 °C, and -40 °C.
-
Solvent Screen: Using the best temperature from the previous step, repeat the reaction in different anhydrous solvents (e.g., DCM, Et₂O, Me-THF).
-
Catalyst Loading Screen: Using the best conditions found so far, vary the catalyst loading (e.g., 2 mol%, 5 mol%, 15 mol%).
-
-
Analysis:
-
Tabulate the results (Conversion %, Yield %, ee %) for each condition to identify the optimal parameters.
-
Visualizing the Catalytic Pocket
The following diagram illustrates a simplified model of the key interactions in the transition state that lead to enantioselectivity. The catalyst creates a confined space where the substrate is oriented via non-covalent interactions.
Caption: Model of bifunctional activation by a this compound catalyst.
References
-
A Mechanistic Rationale for the 9-Amino(9-deoxy)epi Cinchona Alkaloids Catalyzed Asymmetric Reactions via Iminium Ion Activation of Enones. Journal of the American Chemical Society. [Link]
-
A mechanistic rationale for the 9-amino(9-deoxy)epi cinchona alkaloids catalyzed asymmetric reactions via iminium ion activation of enones. PubMed. [Link]
-
Cinchona alkaloid catalyzed enantioselective amination of α,β-unsaturated ketones: an asymmetric approach to Δ2-pyrazolines. PubMed Central. [Link]
-
Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Springer Nature Experiments. [Link]
-
Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. PubMed. [Link]
-
Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds | Request PDF. ResearchGate. [Link]
-
Rigid cinchona conformers in enantioselective catalytic reactions: New cinchona-modified platinum catalysts in the Orito reaction. ResearchGate. [Link]
-
Unraveling the Origin of Solvent Induced Enantioselectivity in the Henry Reaction with Cinchona Thiourea as Catalyst. Sci-Hub. [Link]
-
On the Origin of and a Solution for Uneven Efficiency by Cinchona Alkaloid-Derived, Pseudoenantiomeric Catalysts for Asymmetric Reactions. NIH. [Link]
-
DECONSTRUCTING QUININE. PART 1. TOWARD AN UNDERSTANDING OF THE REMARKABLE PERFORMANCE OF CINCHONA ALKALOIDS IN ASYMMETRIC PHASE. NIH. [Link]
-
Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Dovepress. [Link]
-
9-Amino(9-deoxy) epi -cinchona alkaloid-tethered aluminium phosphonate architectures for heterogeneous cooperative catalysis: asymmetric aldol and double-Michael cascade reaction | Request PDF. ResearchGate. [Link]
-
Preparation and confinement effect of a heterogeneous 9-amino-9-deoxy-epi-cinchonidine organocatalyst for asymmetric aldol addition in aqueous medium | Request PDF. ResearchGate. [Link]
-
Synthetic Strategies for Adding Enantioselectivity to Metal-Based Solid Catalysts Using Cinchonidine As the Chiral Agent. ACS Publications. [Link]
-
Cinchona Alkaloids in Asymmetric Catalysis. Macmillan Group. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A mechanistic rationale for the 9-amino(9-deoxy)epi cinchona alkaloids catalyzed asymmetric reactions via iminium ion activation of enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinchona alkaloid catalyzed enantioselective amination of α,β-unsaturated ketones: an asymmetric approach to Δ2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sci-hub.box [sci-hub.box]
- 9. dovepress.com [dovepress.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Troubleshooting Low Product Yields in 9-Epi-Cinchonine Reactions
Welcome to the Technical Support Center for the synthesis of 9-Epi-cinchonine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable chiral organocatalyst. Here, we address common challenges encountered during the epimerization of cinchonine, providing in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve issues leading to low product yields. Our approach is rooted in explaining the causal relationships behind experimental choices to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm getting a very low yield of this compound after the one-pot Mitsunobu-saponification procedure. What are the most likely culprits?
A1: Low yields in this two-step, one-pot synthesis typically stem from issues in the initial Mitsunobu reaction. The most common causes include:
-
Suboptimal Reagent Quality: The purity of triphenylphosphine (PPh₃) and the azodicarboxylate (e.g., DEAD or DIAD) is critical. PPh₃ can oxidize to triphenylphosphine oxide over time, and azodicarboxylates can degrade.
-
Presence of Moisture: The Mitsunobu reaction is highly sensitive to water, which can consume the reagents and lead to the formation of undesired byproducts.
-
Incorrect Reagent Stoichiometry: The molar ratios of the reagents are crucial. An insufficient amount of PPh₃ or azodicarboxylate will result in incomplete conversion of the starting material.
-
Suboptimal Reaction Temperature: The reaction is typically started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. Deviations from the optimal temperature profile can lead to side reactions.
Q2: My TLC analysis shows multiple spots after the reaction, making purification difficult. What are these byproducts?
A2: The primary byproducts in a Mitsunobu reaction are triphenylphosphine oxide and the reduced azodicarboxylate (e.g., diethyl hydrazinedicarboxylate). Additionally, if the reaction is not optimized, you may also see:
-
Unreacted Cinchonine: This indicates an incomplete reaction.
-
Side products from the azodicarboxylate acting as a nucleophile: This can occur if the primary nucleophile (p-nitrobenzoate) is not sufficiently reactive.
Q3: Is the saponification step also a common source of yield loss?
A3: While less common than issues with the Mitsunobu reaction, the saponification step can contribute to yield loss if not properly executed. Incomplete hydrolysis of the intermediate ester will result in a mixture of the desired product and the ester, complicating purification. The sterically hindered nature of the ester can make saponification challenging, sometimes requiring elevated temperatures or longer reaction times.
Reaction Workflow and Key Control Points
The conversion of cinchonine to this compound is a stereochemical inversion at the C9 position. A common and effective method is a one-pot procedure involving a Mitsunobu reaction followed by in situ saponification.[1]
Caption: One-pot synthesis of this compound.
Troubleshooting Guides
Guide 1: Low Conversion of Cinchonine Starting Material
If you observe a significant amount of unreacted cinchonine after the reaction, it points to an incomplete Mitsunobu reaction.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Degraded Reagents | Use fresh or purified triphenylphosphine and azodicarboxylate. For PPh₃, consider recrystallization. Azodicarboxylates should be stored under inert gas and refrigerated. | Triphenylphosphine readily oxidizes to triphenylphosphine oxide, which is unreactive. Azodicarboxylates can degrade upon exposure to light, heat, or moisture. |
| Presence of Water | Use anhydrous solvents (e.g., THF, DCM) and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Water competes with the alcohol (cinchonine) in reacting with the Mitsunobu reagents, leading to their consumption and the formation of byproducts. |
| Incorrect Reagent Stoichiometry | A common protocol uses approximately 1.5 equivalents of triphenylphosphine and 1.5 equivalents of the azodicarboxylate relative to the cinchonine.[2] | A slight excess of the Mitsunobu reagents ensures the complete activation of the alcohol. |
| Suboptimal Temperature | Start the reaction at 0 °C and allow it to slowly warm to room temperature. If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be applied after the initial phase.[3] | The initial low temperature controls the exothermic reaction between PPh₃ and the azodicarboxylate. Subsequent warming provides the necessary activation energy for the Sₙ2 displacement. |
Guide 2: Formation of Multiple Byproducts and Purification Challenges
The presence of multiple byproducts can significantly complicate the purification of this compound.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Azodicarboxylate as a Nucleophile | Ensure a slight excess of the p-nitrobenzoic acid nucleophile. The pKa of the nucleophile is important; p-nitrobenzoic acid is sufficiently acidic for this reaction.[4][5] | If the desired nucleophile is not sufficiently acidic or is sterically hindered, the reduced azodicarboxylate can act as a competing nucleophile, leading to undesired side products. |
| Difficult Removal of Byproducts | Triphenylphosphine oxide and the reduced azodicarboxylate are notoriously difficult to remove by standard chromatography. Consider using a modified phosphine, such as one with a basic handle, which can be removed by an acidic wash.[6] Alternatively, precipitation of the byproducts from a non-polar solvent can be effective.[3] | These byproducts are often of similar polarity to the desired product, leading to co-elution during column chromatography. |
| Incomplete Saponification | Ensure complete hydrolysis by using a sufficient excess of base (e.g., LiOH) and allowing for adequate reaction time. Gentle heating may be necessary for these sterically hindered esters.[7] | The intermediate p-nitrobenzoyl ester is sterically hindered, which can slow down the rate of hydrolysis. Incomplete saponification leads to a mixture of the ester and the desired alcohol. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound
This protocol is adapted from established procedures for the epimerization of cinchona alkaloids.[1]
-
Preparation:
-
Under an inert atmosphere (argon or nitrogen), add cinchonine (1.0 eq.), triphenylphosphine (1.5 eq.), and p-nitrobenzoic acid (1.5 eq.) to a flame-dried round-bottom flask.
-
Add anhydrous tetrahydrofuran (THF) to dissolve the solids.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Mitsunobu Reaction:
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Saponification:
-
Once the Mitsunobu reaction is complete, add an aqueous solution of lithium hydroxide (LiOH) (3.0 eq.) to the reaction mixture.
-
Stir vigorously at room temperature for 12-24 hours, or until the hydrolysis of the intermediate ester is complete (as monitored by TLC).
-
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Partition the residue between dichloromethane (DCM) and water.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel. A gradient elution system (e.g., DCM/methanol with a small amount of triethylamine) is often effective for separating the this compound from residual starting material and byproducts.
-
Protocol 2: Analytical Monitoring by HPLC
HPLC is a powerful tool for monitoring the progress of the reaction and assessing the purity of the final product.
-
Column: A reversed-phase C18 or a specialized column for alkaloid analysis can be used.[8][9]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase can be adjusted to optimize the separation.
-
Detection: UV detection at a wavelength where the quinoline chromophore absorbs strongly (e.g., 230 nm or 316 nm) is suitable.
Diagnostic Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yields.
Spectroscopic Data for Product Verification
Distinguishing between cinchonine and its epimer, this compound, is readily achieved using NMR spectroscopy. The change in stereochemistry at C9 leads to noticeable shifts in the signals of nearby protons and carbons.
Key Diagnostic NMR Shifts (Illustrative):
| Atom | Cinchonine (ppm) | This compound (ppm) | Interpretation |
| H9 | ~6.5 | ~5.7 | The proton on the carbon bearing the hydroxyl group (C9) is a key diagnostic marker. The chemical shift is highly sensitive to the stereochemistry at C8 and C9.[10] |
| C9 | ~71 | ~68 | The carbon bearing the hydroxyl group also shows a distinct chemical shift difference between the two epimers.[10] |
| C8 | ~60 | ~58 | The carbon adjacent to the quinoline ring is also influenced by the stereochemistry at C9.[10] |
Note: Exact chemical shifts can vary depending on the solvent and concentration. A detailed comparison of the full spectra is recommended for unambiguous identification.
By systematically evaluating your experimental setup against the potential issues outlined in this guide, you can effectively troubleshoot and optimize your this compound synthesis for improved yields and purity.
References
- Sidorowicz, Ł., & Skarżewski, J. (2011).
- Cassani, C., Martín-Rapún, R., Arceo, E., Bravo, F., & Melchiorre, P. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds.
- BenchChem. (2025).
- Cassani, C., et al. (2013). Synthesis of 9-amino(9-deoxy)
- Smith, F. W. (1984). Analysis of Cinchona alkaloids by high-performance liquid chromatography. Application to the analysis of quinidine gluconate and quinidine sulfate and their dosage forms.
- Kocienski, P. J., & Pelcman, B. (1997). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 74, 1.
- MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids.
- Cassani, C., et al. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds.
- Shiomi, K., et al. (2019). Total synthesis of (+)-quinine and (−)-9-epi-quinine.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1–28.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- McCalley, D. V. (2002). Analysis of the Cinchona alkaloids by High-Performance Liquid Chromatography and other separation techniques.
- Sigma-Aldrich. (n.d.). Reagents for the Mitsunobu Reaction.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Varkolu, M., et al. (2007). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2007(16), 123–132.
- Kacprzak, K., & Gawroński, J. (2001). Cinchona Alkaloids and Their Derivatives: Versatile Catalysts and Ligands in Asymmetric Synthesis. Synthesis, 2001(7), 961–998.
- Taniguchi, T., et al. (2015). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. Chemical Science, 6(10), 5828–5836.
- Mroczek, T., & Głowniak, K. (2000). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations.
- Jambu, J., et al. (2017). A new and efficient enantioselective synthesis of both enantiomers of the calcium channel blocker bepridil. Tetrahedron, 73(4), 351–357.
- TCI Chemicals. (n.d.). Mitsunobu Reaction.
- Zhou, Y., et al. (2021). ¹H NMR spectra of cinchonine, CN-FA, CN-IFA, and CN-MLA.
- Sigma-Aldrich. (n.d.). Synthesis of 9-amino(9-deoxy)
- Kumar, A., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4875.
- Oliveira, D. F., et al. (2022). Differentiation of Cinchonine and Cinchonidine Derivatives Through ¹³C NMR Analysis of the Quinuclidine Ring. Applied Magnetic Resonance, 53(1), 1–15.
- S, S., & G, M. (2022). Profiling Bioactive Compounds in the Bark of Cinchona officinalis L. and Anti-arthritic Properties Thereof.
- Sigma-Aldrich. (n.d.). Reagents for the Mitsunobu Reaction.
- Reed, J., et al. (2021). Early and Late Steps of Quinine Biosynthesis. Organic Letters, 23(5), 1756–1760.
- ChemicalBook. (n.d.). Cinchonidine(485-71-2) ¹H NMR spectrum.
- Oliveira, D. F., et al. (2022). Differentiation of Cinchonine and Cinchonidine Derivatives Through ¹³C NMR Analysis of the Quinuclidine Ring. Semantic Scholar.
- Denton, R., et al. (2017). New Directions in the Mitsunobu Reaction. Nottingham ePrints.
- Reed, J., et al. (2021). Early and Late Steps of Quinine Biosynthesis. Organic Letters, 23(5), 1756–1760.
- Li, Z., et al. (2015). Preparation of a chiral hyperbranched polymer based on cinchona alkaloids and investigation of its catalytic activity in asymmetric reactions. Polymers, 7(12), 2538–2550.
- Thierry, B., et al. (2003). Cinchona alkaloid-based polymer-bound phase-transfer catalysts: efficient enantioselective alkylation of benzophenone imine of glycine esters. Tetrahedron: Asymmetry, 14(12), 1671–1679.
- The Organic Chemistry Tutor. (2022, July 19). Ester to carboxylic acid- Saponification mechanism and Rxn setup [Video]. YouTube.
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Technical Support Center: Optimizing Reaction Parameters for 9-Epi-Cinchonine Catalysis
Welcome to the technical support center for optimizing reactions catalyzed by 9-Epi-cinchonine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of asymmetric synthesis using this powerful class of organocatalysts. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven protocols.
Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section provides a systematic approach to diagnosing and resolving issues that can arise during this compound catalyzed reactions.
Issue 1: Low Enantioselectivity (% ee)
Low enantiomeric excess is a frequent challenge in asymmetric catalysis. The following workflow will guide you through a systematic process to identify the root cause and enhance the stereoselectivity of your reaction.
Troubleshooting Workflow: Low Enantioselectivity
Caption: Workflow for troubleshooting low enantioselectivity.
Detailed Causal Analysis and Solutions:
-
Reaction Temperature: Lowering the reaction temperature is often the first and most effective step to improve enantioselectivity.[1] This is because the transition states leading to the two enantiomers have different activation energies. Lower temperatures favor the pathway with the lower activation energy, which typically leads to the desired enantiomer.
-
Protocol: Perform a temperature screen from room temperature down to -78 °C in 20 °C increments to identify the optimal balance between reaction rate and enantioselectivity.
-
-
Solvent Effects: The solvent plays a crucial role in stabilizing the transition state. Its polarity and coordinating ability can significantly influence the catalyst's conformation and interaction with the substrates.[1]
-
Recommendation: Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, and methyl tert-butyl ether). Non-polar solvents often lead to higher enantioselectivity by promoting a more organized, hydrogen-bonded transition state.
-
-
Catalyst Loading: Both insufficient and excessive catalyst loading can negatively impact enantioselectivity.[1] Low loading may result in a slow background reaction that is not stereoselective, while high concentrations can lead to catalyst aggregation, forming less selective species.[2]
-
Protocol: A good starting point for optimization is typically between 1 and 10 mol%.[2] It is advisable to start with 5 mol% and screen both lower and higher concentrations.
-
-
Presence of Impurities: Impurities in the catalyst, substrates, or solvent can interfere with the catalytic cycle.[1] Water is a common culprit that can disrupt the hydrogen bonding network crucial for stereocontrol.
-
Action: Ensure all reagents are of high purity and that solvents are anhydrous. Consider using freshly distilled solvents and adding molecular sieves to the reaction mixture.
-
-
Catalyst Structure: The choice of the this compound derivative is critical. Modifications at the C9-amino group or the quinuclidine nitrogen can significantly alter the steric and electronic properties of the catalyst, impacting its performance with different substrates.[1][3]
-
Strategy: If enantioselectivity remains low, consider screening different derivatives. For instance, introducing a bulky substituent on the amino group can create a more defined chiral pocket.
-
-
Additives and Co-catalysts: The addition of a co-catalyst, often a weak acid, can be essential for high stereoselectivity.[4][5][6] These additives can protonate the quinuclidine nitrogen, enhancing the hydrogen-bonding capability of the catalyst, or participate in the formation of a more organized transition state.[5][6]
-
Recommendation: Screen weak acids like benzoic acid or trifluoroacetic acid as additives.[6]
-
Issue 2: Slow or Stalled Reaction
A sluggish or stalled reaction can be due to several factors, from insufficient catalyst activity to the presence of inhibitors.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Catalyst Activity | The inherent reactivity of the catalyst may be too low for the specific substrate. | Increase the catalyst loading incrementally.[2] If the reaction remains slow, consider a more active derivative of this compound. |
| Catalyst Poisoning | Impurities in the starting materials or solvent can bind to the catalyst and inhibit its activity. | Purify all reagents and ensure the use of high-purity, anhydrous solvents. |
| Poor Substrate Reactivity | Some substrates are inherently less reactive under the given conditions. | The use of a suitable co-catalyst can sometimes enhance the reactivity of the substrate.[6] Alternatively, increasing the reaction temperature may be necessary, although this might compromise enantioselectivity. |
| Mass Transfer Limitations | In heterogeneous reactions or with viscous solutions, the rate may be limited by the diffusion of reactants to the catalyst. | Ensure vigorous stirring and consider using a solvent that provides good solubility for all components. |
Issue 3: Formation of Unexpected Side Products
The appearance of unexpected spots on a TLC plate or peaks in a GC/LC-MS analysis indicates the formation of side products, which can complicate purification and reduce the yield of the desired product.
Common Side Reactions and Mitigation Strategies:
-
Diastereomer Formation: The formation of the undesired diastereomer is a common issue that reduces the diastereomeric ratio (d.r.).[1] This can be influenced by the catalyst structure, solvent, and temperature.
-
Solution: Re-optimize the reaction parameters with a focus on enhancing facial selectivity. Screening different this compound derivatives can be particularly effective.
-
-
Self-Condensation or Polymerization: In reactions like aldol or Michael additions, the starting materials can react with themselves.[1]
-
Solution: Slowly add the more reactive substrate to the reaction mixture to maintain a low concentration and minimize self-reaction.
-
-
Racemization of the Product: The desired chiral product may slowly racemize under the reaction conditions, leading to a decrease in enantiomeric excess over time.[1]
-
Solution: Monitor the % ee over time. If racemization is observed, shorten the reaction time or quench the reaction as soon as the starting material is consumed.
-
-
Catalyst Degradation: Although Cinchona alkaloids are generally stable, they can degrade under harsh conditions (e.g., strong oxidants or high temperatures), leading to a loss of catalytic activity.[1]
-
Solution: Avoid extreme temperatures and incompatible reagents. If degradation is suspected, obtain a fresh batch of the catalyst.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of this compound in catalysis?
A1: this compound and its derivatives typically function as bifunctional catalysts. The basic quinuclidine nitrogen can act as a Brønsted base to deprotonate the nucleophile, while the C9-substituent (e.g., an amino or hydroxyl group) can act as a hydrogen bond donor to activate the electrophile.[7] This dual activation brings the reactants together in a well-defined chiral environment, facilitating the stereoselective formation of the product. In many cases, an acidic co-catalyst is crucial for forming a structured ion-pair assembly with the catalyst-substrate intermediate, which is key to achieving high stereocontrol.[4][5]
Q2: How do I choose between this compound and its pseudoenantiomer, 9-Epi-cinchonidine?
A2: this compound and 9-Epi-cinchonidine are pseudoenantiomers and will typically yield opposite enantiomers of the product.[6] The choice between them depends on the desired stereochemistry of the final product. It is important to note that in some cases, one pseudoenantiomer may provide significantly higher enantioselectivity and reactivity than the other for a given transformation.[8]
Q3: What is the importance of the "epi" configuration at the C9 position?
A3: The "epi" configuration, where the C8 and C9 stereocenters have the same relative configuration, provides a high level of stereocontrol in many aminocatalyzed reactions.[3] This specific arrangement creates a more defined and sterically hindered chiral pocket around the catalytic site, which enhances the facial discrimination of the prochiral substrate.
Q4: Can this compound catalysts be recycled?
A4: While homogeneous this compound catalysts are generally not easily recovered, they can be immobilized on solid supports to facilitate recycling.[9][10] Heterogenized catalysts have been shown to be reusable for multiple cycles without a significant loss in catalytic performance.[9]
Q5: What are some common applications of this compound catalysis in drug development?
A5: this compound and its derivatives are versatile catalysts for a wide range of asymmetric transformations that are crucial for the synthesis of chiral drug intermediates. These include Michael additions, aldol reactions, Friedel-Crafts alkylations, and Henry (nitroaldol) reactions.[11][12] The ability to selectively produce a single enantiomer of a drug molecule is critical, as different enantiomers can have vastly different pharmacological activities and toxicities.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Loading
This protocol outlines a systematic approach to determine the optimal catalyst loading for a given reaction.
-
Setup: Prepare a series of identical reaction vials under an inert atmosphere.
-
Reagent Preparation: Prepare stock solutions of the substrate, reagent, and catalyst in the chosen anhydrous solvent.
-
Catalyst Screening: To each vial, add the substrate and reagent stock solutions. Then, add varying amounts of the catalyst stock solution to achieve a range of catalyst loadings (e.g., 1, 2, 5, 10, and 15 mol%).
-
Reaction: Stir all reactions at the same temperature and for the same amount of time.
-
Analysis: Quench the reactions and analyze the conversion and enantiomeric excess of the product for each catalyst loading using an appropriate analytical technique (e.g., chiral HPLC or GC).
-
Optimization: Plot the conversion and % ee as a function of catalyst loading to identify the optimal concentration that provides the best balance of reactivity and selectivity.
Caption: Workflow for optimizing catalyst loading.
Protocol 2: Screening of Solvents
This protocol describes a method for screening different solvents to find the optimal reaction medium.
-
Setup: In parallel, set up reactions in a variety of anhydrous solvents (e.g., toluene, CH2Cl2, THF, MTBE, and a non-polar solvent like hexane).
-
Reaction Conditions: Keep all other reaction parameters (catalyst loading, temperature, concentration, and reaction time) constant across all experiments.
-
Execution: Add the reagents and catalyst to each solvent and stir under an inert atmosphere.
-
Analysis: After the designated reaction time, quench the reactions and determine the conversion and enantiomeric excess for each solvent.
-
Selection: Choose the solvent that provides the highest enantioselectivity without significantly compromising the reaction rate.
References
-
Moran, A., Hamilton, A., Bo, C., & Melchiorre, P. (2013). A mechanistic rationale for the 9-amino(9-deoxy)epi cinchona alkaloids catalyzed asymmetric reactions via iminium ion activation of enones. Journal of the American Chemical Society, 135(24), 9091-8. [Link]
-
Moran, A., Hamilton, A., Bo, C., & Melchiorre, P. (2013). A Mechanistic Rationale for the 9-Amino(9-deoxy)epi Cinchona Alkaloids Catalyzed Asymmetric Reactions via Iminium Ion Activation of Enones. Journal of the American Chemical Society. [Link]
-
MacMillan Group. (2003). Cinchona Alkaloids in Asymmetric Catalysis. [Link]
-
National Institutes of Health. (n.d.). On the Origin of and a Solution for Uneven Efficiency by Cinchona Alkaloid-Derived, Pseudoenantiomeric Catalysts for Asymmetric Reactions. [Link]
-
ACS Publications. (n.d.). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. [Link]
-
ResearchGate. (2001). Cinchona Alkaloids and Their Derivatives: Versatile Catalysts and Ligands in Asymmetric Synthesis. [Link]
-
Nature Protocols. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. [Link]
-
ResearchGate. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. [Link]
-
ACS Publications. (n.d.). Synthetic Strategies for Adding Enantioselectivity to Metal-Based Solid Catalysts Using Cinchonidine As the Chiral Agent. [Link]
-
Dalton Transactions. (n.d.). Preparation and confinement effect of a heterogeneous 9-amino-9-deoxy-epi-cinchonidine organocatalyst for asymmetric aldol addition in aqueous medium. [Link]
-
ResearchGate. (2017). “Ship‐in‐a‐Bottle” Strategy for Immobilization of 9‐Amino(9‐deoxy)epi‐Cinchona Alkaloid into Molecularly Imprinted Solid Acid: Acetal Hydrolysis/Asymmetric Aldol Tandem Reaction. [Link]
-
Organic Letters. (2007). Readily Accessible 9-epi-amino Cinchona Alkaloid Derivatives Promote Efficient, Highly Enantioselective Additions of Aldehydes and Ketones to Nitroolefins. [Link]
-
PubMed. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. [Link]
-
PMC. (n.d.). Generality-oriented optimization of enantioselective aminoxyl radical catalysis. [Link]
-
ResearchGate. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. [Link]
-
Dovepress. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. [Link]
-
ResearchGate. (n.d.). 9-Amino(9-deoxy) epi -cinchona alkaloid-tethered aluminium phosphonate architectures for heterogeneous cooperative catalysis: asymmetric aldol and double-Michael cascade reaction. [Link]
-
National Institutes of Health. (n.d.). A Biocompatible Cinchonine-Based Catalyst for the CO2 Valorization into Oxazolidin-2-ones Under Ambient Conditions. [Link]
-
PubChem. (n.d.). 9-Amino-9-deoxy-epi-cinchonine. [Link]
-
Wikipedia. (n.d.). Asymmetric hydrogenation. [Link]
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- 9. Preparation and confinement effect of a heterogeneous 9-amino-9-deoxy-epi-cinchonidine organocatalyst for asymmetric aldol addition in aqueous medium - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Purification of 9-Epi-Cinchonine Reaction Products
Welcome to the technical support center dedicated to the purification of reaction products derived from 9-Epi-cinchonine. As a Cinchona alkaloid, this compound and its derivatives are invaluable in asymmetric synthesis, yet their purification can present significant challenges due to their unique chemical properties and the common presence of closely related stereoisomers. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my this compound reaction mixture?
The impurity profile of your crude product is highly dependent on the specific reaction. However, several classes of impurities are consistently encountered:
-
Diastereomers: The most challenging impurities are often other Cinchona alkaloids, particularly the C9 epimer, cinchonine. Due to their similar structures and physicochemical properties, separating these can be difficult.[1]
-
Unreacted Starting Materials: Residual this compound or other substrates.
-
Reagent-Derived Byproducts: If you are synthesizing derivatives, byproducts from the reagents are a major concern. For instance, in a Mitsunobu reaction to produce 9-amino(9-deoxy)epi-cinchonine, triphenylphosphine oxide is a common and often troublesome impurity to remove.[2]
-
Side-Reaction Products: Unintended products arising from the reactivity of the starting materials or intermediates.[3]
Q2: What are the principal purification strategies for this compound derivatives?
The purification of these basic compounds primarily relies on three core techniques, often used in combination:
-
Acid-Base Extraction: This is a powerful first-line technique to separate the basic alkaloid product from neutral or acidic impurities.[4] It leverages the ability to protonate the nitrogen atoms of the alkaloid, making it soluble in an aqueous acidic solution.[5][6][7]
-
Column Chromatography: Typically performed on silica gel or alumina, this is the workhorse for separating compounds based on polarity differences. It is often essential for removing closely related impurities.
-
Crystallization: An effective final polishing step to achieve high purity and isolate the product in a stable, crystalline form. Careful solvent selection is critical for success.[1]
Q3: How do I choose the right analytical technique to assess the purity of my final product?
The choice of analytical method depends on the information you need. A multi-technique approach is often necessary for full characterization.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.
-
Reversed-Phase HPLC (RP-HPLC): Excellent for general purity checks and quantifying non-isomeric impurities.
-
Chiral HPLC: Absolutely essential for determining diastereomeric and enantiomeric purity by separating stereoisomers.[8]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural integrity of your desired product and identifying unknown impurities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify impurities, often coupled with HPLC (LC-MS).[8]
Troubleshooting Guides & Protocols
This section addresses specific issues you may encounter during the purification workflow.
Problem 1: Low product recovery after acid-base extraction.
Low recovery is often traced back to incorrect pH adjustment, emulsion formation, or using an inappropriate solvent.
Causality: The fundamental principle of acid-base extraction is partitioning the compound between two immiscible phases based on its ionization state.[4] As a base, this compound is protonated in an acidic aqueous solution (e.g., 1M HCl), becoming a salt and thus water-soluble. When the aqueous layer is basified (e.g., with NaOH or NH₄OH to pH > 10), the alkaloid is deprotonated back to its free-base form, which is soluble in organic solvents (like Dichloromethane or Ethyl Acetate) and can be extracted from the aqueous layer.[5][9] Failure at any step compromises recovery.
Troubleshooting Workflow: Acid-Base Extraction
Caption: Workflow for purifying basic this compound derivatives.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Acidification: Transfer the solution to a separatory funnel and add an equal volume of 1M Hydrochloric Acid (HCl). Shake vigorously, venting frequently.
-
Separation (Acid Extraction): Allow the layers to separate. The protonated product is now in the aqueous layer. Drain and collect the aqueous layer. Repeat the extraction of the organic layer with 1M HCl to ensure complete transfer of the product.
-
Basification: Combine all aqueous layers in the separatory funnel. Cool the funnel in an ice bath. Slowly add a base (e.g., 2M NaOH or concentrated NH₄OH) with swirling until the pH is greater than 10 (check with pH paper). A precipitate may form as the free base becomes insoluble in water.[5][10]
-
Extraction (Base Extraction): Add an organic solvent (e.g., DCM) to the funnel and shake to extract the free-base product. Drain and collect the organic layer. Repeat this extraction two more times.
-
Drying and Concentration: Combine all organic extracts. Dry over an anhydrous salt like sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Problem 2: My product won't crystallize or is "oiling out".
This common issue arises when crystallization is inhibited, often by impurities or improper solvent conditions. "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid because the solution temperature is above the melting point of the solute-solvent mixture.[1]
Causality: Crystallization requires a supersaturated solution where molecules can arrange into a stable crystal lattice. Impurities disrupt this process. Furthermore, if the solvent's boiling point is higher than the product's melting point (or the melting point of an impure mixture), the solid will melt before it dissolves, leading to an oil.[1]
Troubleshooting & Protocol: Recrystallization
-
Solvent Selection (Crucial Step): The ideal solvent should dissolve the product poorly at room temperature but completely at its boiling point. Test small batches in different solvents (e.g., ethanol, acetone, ethyl acetate, toluene, hexanes, or mixtures).
-
Procedure: a. Place the impure solid in an Erlenmeyer flask with a stir bar. b. Add the minimum amount of the chosen solvent to create a slurry.[8] c. Heat the mixture to boiling with stirring. Add small portions of hot solvent until the solid just dissolves completely.[8] d. (Optional Decolorization): If the solution is colored by impurities, add a small amount of activated carbon, boil for a few minutes, and then perform a hot filtration to remove the carbon.[8] e. Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[8] f. Once at room temperature, place the flask in an ice bath to maximize crystal formation. g. Inducing Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. h. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
| Solvent System | Polarity | Typical Use Case for Cinchona Alkaloids |
| Dichloromethane/Methanol | Medium-High | General purpose for column chromatography, good for a wide range of polarities. |
| Ethyl Acetate/Hexane | Low-Medium | Good for less polar derivatives. Allows for fine-tuning of polarity. |
| Toluene/Acetone | Medium | Can be effective for separating diastereomers. |
| Chloroform/Ammonia-sat. MeOH | High | Used for highly polar compounds or to mitigate tailing on silica gel. |
Caption: Common solvent systems for column chromatography of Cinchona alkaloids.
Problem 3: Diastereomeric impurities (cinchonine) persist after chromatography and crystallization.
This is the most advanced purification challenge, as diastereomers often have nearly identical polarities and solubilities.
Causality: this compound and cinchonine are C9 epimers. This small stereochemical difference results in very similar physical properties, making them difficult to separate by standard chromatographic or crystallization methods.
Solution: Preparative Chiral HPLC
When ultimate purity is required, preparative chiral HPLC is the most effective method. It utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, allowing for their separation.
Decision Tree: Purification Strategy
Caption: Decision tree for selecting a purification strategy.
Protocol: General Steps for Preparative Chiral HPLC
-
Analytical Method Development: First, develop an analytical-scale chiral HPLC method that shows baseline separation of this compound and cinchonine.
-
Column Selection: Choose a preparative column with the same chiral stationary phase as the analytical column.
-
Sample Preparation: Dissolve the semi-purified product in the mobile phase. Filter the solution through a 0.45 µm filter before injection.[8]
-
Scale-Up: Scale up the injection volume based on the column's loading capacity. This may require some optimization.
-
Fraction Collection: Collect the eluent in fractions corresponding to the peak of the desired this compound product.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm their purity.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
| Technique | Information Provided | Key Advantage | Limitation |
| Chiral HPLC | Diastereomeric & Enantiomeric Purity, Quantification | The only reliable way to separate and quantify stereoisomers.[8] | Requires specialized columns and instrumentation. |
| ¹H NMR | Structural Confirmation, Impurity Identification | Provides detailed structural information. | May not resolve diastereomers; quantification can be difficult. |
| LC-MS | Molecular Weight Confirmation, Impurity ID | High sensitivity; confirms identity of peaks from HPLC.[8] | Does not distinguish between isomers without chromatographic separation. |
| TLC | Quick Purity Check, Reaction Monitoring | Fast, inexpensive, and excellent for developing column chromatography methods. | Low resolution; not quantitative. |
Caption: Comparison of key analytical techniques for purity assessment.
References
-
Toward a More Sustainable Sample Preparation in Phytochemistry: Case Studies in Four Subclasses of Alkaloids. Journal of Natural Products.[Link]
-
What acid is useful for extraction of alkaloids? ResearchGate.[Link]
-
The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research.[Link]
-
Acid–base extraction. Wikipedia.[Link]
- Separation and purification process for alkaloid in cinchona bark.
-
Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. ResearchGate.[Link]
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- 10. guidechem.com [guidechem.com]
Technical Support Center: 9-Epi-Cinchonine Catalyst Recycling & Reuse
An in-depth guide to catalyst recycling and reuse strategies for 9-Epi-cinchonine and its derivatives, designed for researchers and drug development professionals.
As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your catalytic processes. The reusability of a catalyst is paramount for sustainable and cost-effective synthesis, particularly with valuable and complex organocatalysts like this compound derivatives.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the lifecycle of this compound catalysts.
Q1: Why is recycling this compound catalysts critical in our workflow?
A: There are three primary drivers:
-
Economic Viability: Cinchona alkaloids, while naturally derived, are chiral molecules that involve costs in their extraction, purification, and modification. Recycling significantly reduces the cost per batch by amortizing the initial catalyst expense over multiple runs.
-
Process Sustainability: Reusing the catalyst minimizes chemical waste, aligning with the principles of green chemistry. It reduces the environmental footprint associated with both catalyst synthesis and disposal.[1]
-
Consistency: A well-maintained and recycled catalyst can provide consistent results across numerous batches, which is crucial for process validation in drug development and manufacturing.
Q2: What are the primary strategies for recycling this compound catalysts?
A: The most effective and widely adopted strategy is heterogenization , which involves immobilizing the catalyst onto a solid support. This transforms the catalyst from a homogeneous (dissolved) state to a heterogeneous one, enabling simple physical recovery. Common supports include:
-
Porous Glass Beads: Offer a rigid framework and good solvent compatibility.[2][3]
-
Zirconium or Aluminium Phosphonates: Provide a robust inorganic backbone with high stability.[4][5][6]
-
Polymers (e.g., Polystyrene): Allow for versatile functionalization and can be tailored for specific applications.[3][7]
Recovery of these immobilized catalysts is typically achieved through simple filtration or centrifugation.[4][5] In some cases for non-immobilized catalysts, precipitation by pH adjustment can be used for recovery.[8]
Q3: How many times can a this compound catalyst be realistically reused?
A: This is highly dependent on the reaction conditions, the stability of the support, and the regeneration protocol. However, literature reports demonstrate impressive recyclability. For instance:
-
Squaramide-cinchonine catalysts immobilized on glass beads have been successfully recycled for up to seven cycles.[2][3]
-
Zirconium phosphonate-supported catalysts have been reused for five consecutive runs without a significant drop in performance.[4][5]
-
Aluminium phosphonate-supported versions have shown viability for up to ten runs in aldol additions.[6]
Q4: What are the common signs of catalyst deactivation or degradation?
A: Key performance indicators will signal a decline in catalyst efficacy. Be vigilant for:
-
A progressive drop in enantiomeric excess (ee%) with each cycle.
-
A noticeable decrease in reaction yield or conversion rate under identical conditions.
-
Longer required reaction times to achieve the same level of conversion.
-
Physical changes to the catalyst support , such as discoloration, fracturing (for beads), or clumping.
-
The appearance of new, unidentified spots on TLC analysis of the reaction mixture, which could indicate catalyst decomposition products.
Troubleshooting Guide: Diagnosing & Solving Recycling Issues
This guide addresses specific problems you may encounter during catalyst reuse.
Problem 1: A significant drop in enantioselectivity (ee%) after the first recycling run.
-
Potential Cause 1: Acidic Impurity Poisoning. Many reactions generate trace acidic byproducts. The basic quinuclidine nitrogen, a key component of the catalyst's active site, can be protonated and deactivated by these acids. This is a common issue with organocatalysts.[9][10]
-
Solution: Implement a mild basic wash during the recovery protocol. After filtering the catalyst, wash it with a dilute solution of a non-nucleophilic base like 5% sodium bicarbonate (NaHCO₃), followed by a thorough rinse with the reaction solvent to remove the base and water.
-
-
Potential Cause 2: Leaching of the Catalyst. The covalent bond or interaction tethering the catalyst to the support may not be perfectly stable under the reaction conditions, causing the active molecule to detach and be lost during filtration.
-
Solution: Analyze the filtrate from the recovery step (e.g., by HPLC or LC-MS) to quantify the amount of leached catalyst. If leaching is significant, consider using a more robust linker chemistry or a different support material.[11]
-
-
Potential Cause 3: Structural Isomerization. While less common for the rigid cinchona backbone, extreme pH or temperature could potentially cause epimerization or other structural changes.[12]
-
Solution: Characterize the recovered catalyst using techniques like NMR or circular dichroism to confirm its structural integrity. Ensure reaction and workup conditions are not excessively harsh.
-
Problem 2: The reaction yield has decreased, but the enantioselectivity remains high.
-
Potential Cause 1: Mechanical Loss of Catalyst. During recovery and transfer (filtration, scraping from the filter, washing), a portion of the solid-supported catalyst is physically lost.
-
Solution: Carefully weigh the catalyst before and after each cycle to calculate the physical recovery rate. Optimize your handling procedures to minimize loss, for example by using a sintered glass funnel for filtration and washing in-situ. A closed mass balance is a prerequisite for proper evaluation.[11]
-
-
Potential Cause 2: Blockage of Active Sites. Non-acidic byproducts or unreacted starting materials might adsorb onto the catalyst surface or within its pores, physically blocking access to the active sites.
-
Solution: Introduce a more rigorous washing protocol. After an initial rinse with the reaction solvent, try washing with a solvent that is good at dissolving the substrates and byproducts but does not harm the catalyst or support. A final wash with a volatile, non-reactive solvent (like diethyl ether or DCM) can help ensure the catalyst is clean and dry before the next run.
-
Problem 3: Both yield and enantioselectivity are gradually declining over several cycles.
-
Potential Cause: Combination of Factors or Support Degradation. This often points to a combination of minor leaching, partial site poisoning, and slow degradation of the support matrix itself. The support material might be slowly breaking down, altering the microenvironment of the catalytic sites.
-
Solution: This is often the natural endpoint of the catalyst's life.
-
Perform a full regeneration: Attempt a more stringent cleaning protocol (e.g., mild sonication in a cleaning solvent, followed by the basic wash).
-
Evaluate the support: Analyze the support material (e.g., via SEM for physical changes) to check for degradation.
-
Determine the economic cutoff: Establish a performance threshold (e.g., ee% > 95%) below which the catalyst is considered spent and should be discarded.
-
-
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing issues with catalyst recycling.
Caption: A decision tree for troubleshooting common issues in catalyst recycling.
Experimental Protocols & Data
Protocol: Standard Recovery and Wash Cycle for Immobilized this compound
This protocol is a self-validating system designed for a catalyst immobilized on a solid support like glass beads or polymer resin.
-
Reaction Completion & Quenching:
-
Upon reaction completion (monitored by TLC/LC-MS), cool the reaction mixture to room temperature if heated.
-
Rationale: Cooling prevents potential thermal degradation during the workup.
-
-
Catalyst Recovery:
-
Separate the solid-supported catalyst from the reaction mixture via vacuum filtration. Use a sintered glass funnel (fritted disc) to avoid filter paper fibers contaminating the catalyst.
-
Retain the filtrate for product isolation and analysis of potential catalyst leaching.
-
Rationale: Physical separation is the primary advantage of heterogenization, allowing for a clean and efficient recovery.[4][5]
-
-
Solvent Washing:
-
While the catalyst is still in the funnel, wash it with 3 x 10 mL (per gram of catalyst) of the primary reaction solvent (e.g., Toluene, DCM).
-
Rationale: This step removes the bulk of the product and unreacted starting materials from the catalyst surface.
-
-
Regenerative Washing (If necessary):
-
If acidic byproducts are suspected, wash the catalyst with 2 x 10 mL of a 5% aqueous NaHCO₃ solution.
-
Follow with 2 x 10 mL of deionized water to remove residual salts.
-
Finally, wash with 2 x 10 mL of acetone or ethanol to remove water (miscible wash).
-
Rationale: The basic wash neutralizes acidic poisons on the catalyst's basic sites, restoring its activity.[9][10] The water and acetone washes ensure the catalyst is clean and free of aqueous residues.
-
-
Final Rinse & Drying:
-
Perform a final wash with 2 x 10 mL of a volatile solvent like diethyl ether or DCM.
-
Dry the catalyst under high vacuum for at least 4 hours or until a constant weight is achieved.
-
Rationale: A thoroughly dried catalyst is crucial to avoid introducing water into the next reaction, which can be detrimental.
-
-
Validation & Reuse:
-
Weigh the recovered, dry catalyst to calculate the mass recovery rate.
-
The catalyst is now ready for the next reaction cycle.
-
Catalyst Recycling Workflow
Caption: General workflow for the recycling of a heterogenized this compound catalyst.
Data Presentation: Performance Over Multiple Cycles
The following table summarizes typical performance data for an immobilized Cinchonine-squaramide catalyst used in a Michael addition, adapted from literature reports.[2][3]
| Cycle Number | Catalyst Recovery (%) | Product Yield (%) | Enantiomeric Excess (ee%) |
| 1 | - | 99 | 99 |
| 2 | >98 | 99 | 98 |
| 3 | >98 | 98 | 99 |
| 4 | >97 | 99 | 98 |
| 5 | >97 | 97 | 97 |
| 6 | >96 | 98 | 97 |
| 7 | >96 | 96 | 97 |
This data illustrates the high stability and reusability achievable with a robustly immobilized catalyst, showing only minimal decline in performance over seven cycles.
References
-
Title: Immobilization of Functionalized epi-Cinchonine Organocatalysts on Controlled Porous Glass Beads: Applications in Batch and Continuous Flow Source: ResearchGate URL: [Link]
-
Title: Immobilization of Functionalized epi-Cinchonine Organocatalysts on Controlled Porous Glass-Beads: Applications in Batch and Continuous Flow Source: scielo.br URL: [Link]
-
Title: Preparation and confinement effect of a heterogeneous 9-amino-9-deoxy-epi-cinchonidine organocatalyst for asymmetric aldol addition in aqueous medium Source: Royal Society of Chemistry URL: [Link]
-
Title: Preparation and confinement effect of a heterogeneous 9-amino-9-deoxy-epi-cinchonidine organocatalyst for asymmetric aldol addition in aqueous medium | Request PDF Source: ResearchGate URL: [Link]
-
Title: “Ship‐in‐a‐Bottle” Strategy for Immobilization of 9‐Amino(9‐deoxy)epi‐Cinchona Alkaloid into Molecularly Imprinted Solid Acid: Acetal Hydrolysis/Asymmetric Aldol Tandem Reaction Source: ResearchGate URL: [Link]
-
Title: A Biocompatible Cinchonine‐Based Catalyst for the CO2 Valorization into Oxazolidin‐2‐ones Under Ambient Conditions Source: National Institutes of Health (NIH) URL: [Link]
-
Title: DECONSTRUCTING QUININE. PART 1. TOWARD AN UNDERSTANDING OF THE REMARKABLE PERFORMANCE OF CINCHONA ALKALOIDS IN ASYMMETRIC PHASE Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 9-Amino(9-deoxy) epi -cinchona alkaloid-tethered aluminium phosphonate architectures for heterogeneous cooperative catalysis: asymmetric aldol and double-Michael cascade reaction | Request PDF Source: ResearchGate URL: [Link]
-
Title: Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation Source: ACS Publications URL: [Link]
-
Title: Overcoming the Limitations of Organocatalyzed Glycolysis of Poly(ethylene terephthalate) to Facilitate the Recycling of Complex Waste Under Mild Conditions Source: ACS Publications URL: [Link]
-
Title: Overcoming the Limitations of Organocatalyzed Glycolysis of Poly(ethylene terephthalate) to Facilitate the Recycling of Complex Waste Under Mild Conditions Source: ACS Publications URL: [Link]
-
Title: Continuous flow enantioselective processes catalysed by cinchona alkaloid derivatives Source: ScienceDirect URL: [Link]
-
Title: Sustainable application and recycling of organocatalysts Source: BME URL: [Link]
Sources
- 1. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and confinement effect of a heterogeneous 9-amino-9-deoxy-epi-cinchonidine organocatalyst for asymmetric aldol addition in aqueous medium - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Biocompatible Cinchonine‐Based Catalyst for the CO2 Valorization into Oxazolidin‐2‐ones Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: 9-Epi-Cinchonine & Derivatives in Asymmetric Catalysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 9-Epi-Cinchonine and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your research. This guide is structured as a series of frequently asked questions and in-depth troubleshooting workflows designed to help you identify and minimize common side reactions, optimize your enantioselectivity, and push the boundaries of your asymmetric synthesis projects.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries and challenges encountered when working with this compound catalysts.
Q1: I'm observing low enantioselectivity (ee). What are the most common causes and how can I systematically improve it?
Low enantiomeric excess is the most frequent challenge in asymmetric catalysis. It signals that the energy difference between the transition states leading to the two enantiomers is insufficient. A systematic approach is crucial for optimization.[1]
Potential Causes & Solutions:
-
Suboptimal Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the undesired enantiomer's transition state. Lowering the reaction temperature often enhances enantioselectivity by favoring the more ordered, lower-energy transition state.[2][3]
-
Incorrect Solvent Choice: The solvent's polarity and coordinating ability profoundly influence the geometry of the catalyst-substrate complex.[2] A non-coordinating, non-polar solvent often provides the best results by ensuring the primary interactions are between the catalyst and the substrates.
-
Presence of Impurities: Trace amounts of water or other impurities in reagents or solvents can interfere with the delicate non-covalent interactions of the catalytic cycle.[2][3] Always use high-purity, dry reagents and solvents.
-
Catalyst Loading/Aggregation: Both excessively low and high catalyst loadings can be detrimental. At high concentrations, the catalyst may aggregate, reducing its effective concentration and potentially creating non-selective catalytic pockets.[3]
-
Inappropriate Co-catalyst/Additive: For many reactions, particularly those involving 9-amino(9-deoxy)epi-cinchonine derivatives, an acidic co-catalyst is essential. It participates in forming a well-structured, ion-paired supramolecular assembly that is key to achieving high stereocontrol.[4][5]
For a systematic approach to this problem, please refer to the Troubleshooting Guide 1: Improving Low Enantioselectivity .
Q2: My reaction is producing a significant amount of the undesired diastereomer. How is this different from low ee, and what should I do?
This issue arises when your reactants can form more than one new stereocenter, leading to diastereomeric products (e.g., syn vs. anti). While related to stereocontrol, the factors influencing diastereoselectivity can be distinct from those controlling enantioselectivity. The primary cause is often the facial selectivity of the attack on the prochiral substrate, which is governed by steric and electronic interactions within the transition state.[2]
Key Factors to Investigate:
-
Catalyst Structure: The steric bulk of the catalyst is paramount. A bulkier catalyst derivative may create a more constrained chiral pocket, forcing the substrates to approach each other in a specific orientation that favors one diastereomer. Consider screening derivatives with modifications at the C9 position or the quinuclidine nitrogen.[2]
-
Substrate Structure: Steric hindrance on your nucleophile or electrophile can strongly bias the formation of one diastereomer.
-
Solvent and Temperature: As with enantioselectivity, these parameters can influence the transition state geometry and should be screened.
Q3: I am observing unexpected byproducts. What are the likely culprits?
The formation of unknown products can be frustrating and complicates purification. The identity of the byproduct provides critical clues to the problem.
Common Unwanted Side Reactions:
-
Self-Condensation/Polymerization: Especially in aldol or Michael additions, starting materials like aldehydes or activated ketones can react with themselves.[2] This is often concentration-dependent.
-
Racemization: The desired chiral product may slowly racemize under the reaction conditions, especially if the newly formed stereocenter has an acidic proton and a base (like the catalyst itself) is present.[2]
-
Catalyst Degradation: While generally stable, Cinchona alkaloids can degrade under harsh conditions like high temperatures or the presence of strong oxidants.[2]
-
Reaction with Solvent/Impurities: Solvents that are not inert (e.g., protic solvents in some cases) or impurities can react with starting materials or intermediates.[2]
A logical workflow for identifying these byproducts is outlined in Troubleshooting Guide 2: Identifying Unknown Byproducts .
Troubleshooting Guide 1: Improving Low Enantioselectivity
This guide provides a systematic workflow for optimizing the enantiomeric excess of your reaction.
Step-by-Step Optimization Protocol:
-
Verify Catalyst Integrity: Ensure your this compound catalyst is pure and has not degraded. If in doubt, purify by recrystallization or column chromatography.
-
Temperature Screening: Set up a series of reactions at different temperatures (e.g., 25°C, 0°C, -20°C, -40°C). Monitor conversion and ee. A common trade-off is that lower temperatures increase ee but decrease the reaction rate.[3]
-
Solvent Screening: Test a range of anhydrous solvents with varying polarities. Start with non-polar solvents like toluene and hexane, and move to more polar options like dichloromethane (DCM), THF, and methyl tert-butyl ether (MTBE).[2]
-
Catalyst Loading Optimization: Perform a concentration study, varying the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%).
-
Co-catalyst/Additive Screening (if applicable): For reactions using 9-amino derivatives, screen various achiral acid co-catalysts (e.g., benzoic acid, trifluoroacetic acid, 4-nitrobenzoic acid) and their stoichiometry relative to the catalyst.[6][7] The anion of the acid plays a crucial role in the stereocontrolling event.[4]
Data Summary: Typical Starting Conditions for Optimization
| Reaction Type | Catalyst Type | Typical Loading (mol%) | Recommended Solvents | Typical Temp. (°C) | Additive/Co-catalyst |
| Michael Addition | 9-amino-epi-cinchonine thiourea | 1 - 10 | Toluene, DCM, MTBE | 25 to -20 | Often not required |
| Aldol Reaction | 9-amino-epi-cinchonine | 5 - 20 | Dioxane, THF, Toluene | 25 to 0 | Acid (e.g., Benzoic Acid)[6] |
| Friedel-Crafts Alkylation | 9-amino-epi-quinine | 10 - 20 | DCM, Chloroform | 0 to -40 | Acid (e.g., TFA)[4] |
Troubleshooting Workflow Diagram
Caption: Workflow for troubleshooting low enantioselectivity.
Troubleshooting Guide 2: Identifying Unknown Byproducts
When an unexpected spot appears on your TLC or a peak shows up in your GC/LC-MS, a structured approach can quickly identify the source of the side reaction.
Step 1: Characterize the Byproduct
Isolate the byproduct using column chromatography or preparative HPLC. Characterize it thoroughly using:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To elucidate the structure.
Step 2: Logical Deduction Workflow
Use the characterization data to follow this decision tree.
Caption: Decision tree for identifying unknown byproducts.
Mechanism Spotlight: The Role of Bifunctional Catalysis
Many powerful derivatives, such as 9-amino-epi-cinchonine thioureas, operate through a bifunctional activation mechanism. The catalyst does not simply provide a chiral environment; it actively organizes the reactants.[8]
-
Electrophile Activation: The acidic N-H protons of the thiourea moiety form hydrogen bonds with the electrophile (e.g., a nitroolefin or enone), increasing its electrophilicity.
-
Nucleophile Activation & Orientation: Simultaneously, the basic quinuclidine nitrogen deprotonates the nucleophile (e.g., a ketone to form an enolate), positioning it for a stereoselective attack on the activated electrophile.[8]
This dual activation within a single, rigid chiral scaffold is the source of their high efficiency and selectivity.
Caption: Simplified bifunctional activation mechanism.
By understanding these common pitfalls and the mechanistic principles behind your catalyst, you can more effectively troubleshoot and optimize your asymmetric reactions, saving valuable time and resources.
References
- Benchchem. (n.d.). Troubleshooting Unexpected Side Products in Cinchonidine Catalysis: A Technical Support Center.
- Jew, S., & Park, H. (2010). DECONSTRUCTING QUININE. PART 1. TOWARD AN UNDERSTANDING OF THE REMARKABLE PERFORMANCE OF CINCHONA ALKALOIDS IN ASYMMETRIC PHASE. Chemical and Pharmaceutical Bulletin, 58(10), 1285-1296.
- Benchchem. (n.d.). improving enantioselectivity of cinchonine hydrochloride catalysts.
- Moran, A., Hamilton, A., Bo, C., & Melchiorre, P. (2013). A mechanistic rationale for the 9-amino(9-deoxy)epi cinchona alkaloids catalyzed asymmetric reactions via iminium ion activation of enones. Journal of the American Chemical Society, 135(24), 9091-9098.
- Vila, C., Vystorop, I., & Melchiorre, P. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds.
- McCooey, S. H., & Connon, S. J. (2007). Readily Accessible 9-epi-amino Cinchona Alkaloid Derivatives Promote Efficient, Highly Enantioselective Additions of Aldehydes and Ketones to Nitroolefins. Organic Letters, 9(4), 599-602.
- Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Reports in Organic Chemistry, 6, 31-47.
- Vila, C., Vystorop, I., & Melchiorre, P. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds.
- Wang, C., Wu, Z., Liu, Y., & Ho, P. (2011). Preparation and confinement effect of a heterogeneous 9-amino-9-deoxy-epi-cinchonidine organocatalyst for asymmetric aldol addition in aqueous medium. Dalton Transactions, 40(27), 7135-7141.
- Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Reports in Organic Chemistry, 6, 31-47.
- Benchchem. (n.d.). effect of co-catalysts and additives on cinchonine hydrochloride performance.
- Benchchem. (n.d.). Cinchonine Hydrochloride in Asymmetric Catalysis: A Technical Guide to the Mechanism of Action.
- Moran, A., Hamilton, A., Bo, C., & Melchiorre, P. (2013). A Mechanistic Rationale for the 9-Amino(9-deoxy)epi Cinchona Alkaloids Catalyzed Asymmetric Reactions via Iminium Ion Activation of Enones. Journal of the American Chemical Society, 135(24), 9091-9098.
- Benchchem. (n.d.). Application of Cinchonidine in Asymmetric Michael Addition Reactions: A Guide for Researchers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A mechanistic rationale for the 9-amino(9-deoxy)epi cinchona alkaloids catalyzed asymmetric reactions via iminium ion activation of enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
assessing the stability of 9-Epi-cinchonine under various conditions
Technical Support Center: Stability of 9-Epi-cinchonine
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for assessing the stability of this compound under various experimental conditions. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container under an inert atmosphere, protected from light and moisture. The recommended storage temperature is -20°C.[1][2][3] These conditions are crucial to minimize the risk of degradation from atmospheric oxygen, water, and light.
Q2: How stable is this compound in common organic solvents at room temperature?
This compound is slightly soluble in solvents like DMSO, ethanol, and methanol.[1] While short-term dissolution for experimental use is generally acceptable, long-term storage in solution at room temperature is not recommended without specific stability data. For extended storage, it is preferable to keep the compound in its solid state at -20°C. If solutions must be stored, they should be kept at low temperatures and protected from light.
Q3: What is a forced degradation study and why is it necessary for this compound?
A forced degradation study, or stress testing, involves subjecting a compound to harsh conditions such as high temperature, extreme pH, strong oxidizing agents, and intense light.[4][5] These studies are essential to:
-
Identify potential degradation products and pathways.
-
Develop and validate stability-indicating analytical methods.
-
Understand the chemical stability of the molecule, which helps in determining appropriate formulation, packaging, and storage conditions.[4]
Troubleshooting Guide: Investigating Degradation of this compound
This section addresses specific issues you might encounter during your experiments, providing insights into the potential causes and solutions.
Issue 1: Unexpected Degradation Under Thermal Stress
Question: I am observing significant degradation of my this compound sample when heating it in solution. What could be the cause?
Answer:
Thermal degradation of this compound, like other Cinchona alkaloids, can be influenced by several factors. While the solid form is relatively stable, solutions can be more susceptible to heat-induced degradation. The rate of degradation is often dependent on the solvent, the presence of oxygen, and the pH of the solution.
-
Causality: The energy input from heating can overcome the activation energy for various degradation reactions. The complex structure of this compound, with its quinoline and quinuclidine rings, offers multiple potential sites for thermal decomposition.
-
Troubleshooting Steps:
-
Lower the Temperature: If your experimental protocol allows, reduce the temperature. Even a 10°C decrease can significantly slow down degradation kinetics.
-
Deoxygenate the Solvent: The presence of oxygen can lead to oxidative degradation, which is often accelerated by heat. Purging your solvent with an inert gas like nitrogen or argon before adding this compound can mitigate this.
-
pH Control: The pH of your solution can have a profound effect on thermal stability. It is advisable to buffer your solution to a pH where this compound exhibits maximum stability. Preliminary pH screening studies are recommended.
-
Solvent Choice: Consider the boiling point and reactivity of your solvent. A lower boiling point solvent might require less heat, but could be more reactive.
-
Issue 2: pH-Mediated Instability
Question: My this compound sample is degrading rapidly in an acidic/basic solution. What is the likely degradation pathway?
Answer:
The stability of this compound is highly dependent on pH due to the presence of basic nitrogen atoms and a hydroxyl group.[6] Extreme pH conditions can catalyze hydrolysis and other degradation reactions.[6]
-
Acidic Conditions (pH < 4): In acidic solutions, the nitrogen atoms of the quinoline and quinuclidine rings will be protonated. This can make certain bonds more susceptible to cleavage. While Cinchona alkaloids are often handled in acidic media, strong acids combined with heat can promote degradation.
-
Basic Conditions (pH > 8): Under basic conditions, the hydroxyl group can be deprotonated, which may facilitate oxidation or other reactions. The stability of related compounds has been shown to be pH-dependent, with increased degradation at higher pH values.
-
Self-Validating System: A well-designed experiment to test pH stability involves a pH screening study. Prepare solutions of this compound in a range of buffered solutions (e.g., pH 2, 4, 7, 9, 12) and monitor the purity over time using a stability-indicating HPLC method.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions.[4][5]
Objective: To identify the degradation products and pathways of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Buffers of various pH values
-
Calibrated HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis. The oxidative degradation of cinchonine, a related alkaloid, is known to produce cinchoninone as an initial product.[7][8]
-
-
Thermal Degradation:
-
Transfer the solid this compound to a vial and place it in an oven at 80°C for 48 hours.
-
Prepare a solution of the heat-treated solid and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark.
-
Analyze the samples by HPLC. Studies on related protonated cinchona alkaloids have shown that photodissociation can occur via cleavage of the C8-C9 bond.[9][10]
-
Data Analysis:
-
Use a validated, stability-indicating HPLC method to resolve this compound from its degradation products.
-
Calculate the percentage of degradation for each condition.
-
If significant degradation is observed, attempt to identify the major degradation products using LC-MS.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation Products (Hypothesized based on Cinchonine) |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 hours | Potential for hydrolysis or rearrangement products. |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 24 hours | Potential for oxidation or rearrangement products. |
| Oxidation | 3% H₂O₂ at room temperature | 24 hours | Epi-cinchoninone, cinchoninic acid, meroquinene.[7][8] |
| Thermal (Solid) | 80°C | 48 hours | Minimal degradation expected if pure and dry. |
| Photolytic (Solution) | 1.2 million lux hours, 200 W h/m² | Variable | Products from C8-C9 bond cleavage.[9][10] |
Visualizations
Diagram 1: General Workflow for Assessing Stability
Caption: Workflow for conducting forced degradation studies on this compound.
Diagram 2: Hypothesized Oxidative Degradation Pathway
Caption: Hypothesized oxidative degradation pathway of this compound.
References
-
Sánchez-Viesca, F., & Gomez, R. (2022). The Mechanism of the Oxido-degradation of the Cinchona Alkaloids. American Journal of Organic Chemistry, 11(1), 18-23. [Link]
-
Kacprzak, K. (2019). Cinchona Alkaloids-Derivatives and Applications. Molecules, 24(4), 824. [Link]
-
Sánchez-Viesca, F., & Gomez, R. (2022). The Mechanism of the Oxido-degradation of the Cinchona Alkaloids. ResearchGate. [Link]
-
Charles, J., et al. (2013). Photofragmentation mechanisms in protonated chiral cinchona alkaloids. Physical Chemistry Chemical Physics, 15(40), 17490-17499. [Link]
-
Charles, J., et al. (2013). Photofragmentation Mechanisms in Protonated Chiral Cinchona Alkaloids. ResearchGate. [Link]
-
O'Donovan, D. H., & O'Sullivan, T. P. (2020). Total Syntheses of Cinchona Alkaloids via Photoredox-Catalyzed Deoxygenative Arylation. Angewandte Chemie International Edition, 59(42), 18456-18460. [Link]
-
Loba Chemie. (2019). Cinchonine for Synthesis MSDS. Retrieved from [Link]
-
de la Ossa, M. L., et al. (2004). Structure of cinchonine and cinchonidine dications. Journal of Photochemistry and Photobiology A: Chemistry, 162(2-3), 293-299. [Link]
-
Gackowski, M., et al. (2018). Structural modifications of Cinchona alkaloids. Oxidative coupling as a method for the extension of the quinoline fragment. Chemistry of Heterocyclic Compounds, 54(1), 1-13. [Link]
-
Li, Y., et al. (2024). Enhancing the Stability, Solubility, and Antioxidant Activity of Cinchonine through Pharmaceutical Cocrystallization. Pharmaceutical Research, 41(7), 1863-1875. [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave Online. [Link]
-
de Oliveira, M. A. L., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(16), 4987. [Link]
-
Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from [Link]
-
Li, N., et al. (2012). Kinetic study of catechin stability: effects of pH, concentration, and temperature. Journal of Agricultural and Food Chemistry, 60(51), 12531-12539. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Sonawane, S. S., & Shirkhedkar, A. A. (2021). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 18(2), 265-276. [Link]
-
Kim, D., et al. (2021). Plausible Pnicogen Bonding of epi-Cinchonidine as a Chiral Scaffold in Catalysis. Frontiers in Chemistry, 9, 735624. [Link]
-
Lookchem. (n.d.). Cas 850409-61-9, 9-Amino(9-deoxy)epi-cinchonidine trihydrochloride. Retrieved from [Link]
-
Wang, Y., et al. (2013). Preparation and confinement effect of a heterogeneous 9-amino-9-deoxy-epi-cinchonidine organocatalyst for asymmetric aldol addition in aqueous medium. Dalton Transactions, 42(35), 12638-12646. [Link]
-
PubChem. (n.d.). 9-Amino-9-deoxy-epi-cinchonine. Retrieved from [Link]
-
Astuti, W., et al. (2021). Effect of Medium pH and Light on Quinidine Production in Cinchona calisaya Wedd. Endophytic Fungi. Scientifica, 2021, 6688109. [Link]
-
Bushueva, T. L., & Tonevitsky, A. G. (1987). The effect of pH on the conformation and stability of the structure of plant toxin-ricin. FEBS Letters, 215(1), 155-159. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link]
-
Li, H., et al. (2020). “Ship-in-a-Bottle” Strategy for Immobilization of 9-Amino(9-deoxy)epi-Cinchona Alkaloid into Molecularly Imprinted Solid Acid: Acetal Hydrolysis/Asymmetric Aldol Tandem Reaction. ChemCatChem, 12(23), 5985-5994. [Link]
Sources
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- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
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- 8. researchgate.net [researchgate.net]
- 9. Photofragmentation mechanisms in protonated chiral cinchona alkaloids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Post-Reaction Removal of 9-Epi-cinchonine Catalyst
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides practical, in-depth troubleshooting advice and protocols for the efficient removal of 9-Epi-cinchonine and related Cinchona alkaloid catalysts from your reaction mixtures. Our focus is on explaining the fundamental principles behind each technique to empower you to adapt and optimize these methods for your specific compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common challenges encountered during the purification of products from reactions catalyzed by this compound.
Q1: My primary goal is a quick and simple catalyst removal. Where should I start?
For most neutral or acidic organic products, the most straightforward method is a liquid-liquid extraction using a dilute aqueous acid, commonly known as an acidic wash .
Causality & Principle: this compound is a basic alkaloid containing two key nitrogen atoms: a quinoline nitrogen and a quinuclidine tertiary amine. These basic sites are readily protonated by an acid. This acid-base reaction converts the catalyst into a water-soluble salt. Your organic product, being less basic, remains in the organic phase, allowing for a clean separation. The pKa of the quinuclidine nitrogen is the more relevant one for this extraction and is typically in the range of 8-9, making it easily protonated by common laboratory acids.
Troubleshooting Guide: Acidic Wash
| Problem | Potential Cause | Recommended Solution |
| Emulsion Formation | High concentration of reactants; insufficient solvent; vigorous shaking. | Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Alternatively, pass the mixture through a pad of Celite or centrifuge at low speed to break the emulsion. |
| Product Loss to Aqueous Layer | Your product has acidic or basic functional groups that are also reacting. | Use a milder, organic acid like 10% citric acid or 1 M NH₄Cl instead of strong mineral acids (e.g., HCl, H₂SO₄). Carefully monitor the pH to avoid protonating your product. |
| Incomplete Catalyst Removal | Insufficient acid used; insufficient number of washes. | Perform multiple washes (e.g., 3x) with smaller volumes of the acidic solution rather than one large wash. Check the pH of the aqueous layer after the final wash to ensure it is still acidic. |
Q2: My product is sensitive to acid. What are my options?
Acid-labile products require non-extractive methods. The best alternatives are silica gel chromatography and the use of scavenger resins.
-
Silica Gel Chromatography: This is a standard purification technique that separates compounds based on their polarity. This compound, with its polar amine and hydroxyl groups, typically adheres strongly to silica gel.
-
Scavenger Resins: These are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution.[1] For amine catalysts like this compound, acidic resins are highly effective.
Expertise & Experience: While both methods are effective, scavenger resins offer a significant advantage in terms of simplicity and speed.[1] The process often involves simply stirring the resin with the crude reaction mixture, followed by filtration.[1][2] This avoids the time, solvent consumption, and potential for product degradation on silica associated with column chromatography.
Q3: I need to reduce the catalyst concentration to very low levels (ppm). A single method isn't working.
Achieving ultra-low catalyst levels often requires a multi-step approach. The most effective strategy is typically a combination of a bulk removal technique followed by a polishing step.
-
Bulk Removal: Start with an acidic wash (if product is stable) or a pass through a short plug of silica gel to remove the majority of the catalyst.
-
Polishing Step: Use a high-affinity scavenger resin to remove the final traces of the catalyst. Resins with sulfonic acid functionality (e.g., Si-SCX) are particularly effective for this purpose.
Trustworthiness: Always validate the purity of your final compound using a sensitive analytical technique like HPLC or LC-MS. ¹H NMR can also be used, but may not have the required sensitivity for ppm-level detection without a suitable internal standard.
Q4: The catalyst is co-crystallizing with my product. How can I resolve this?
Co-crystallization occurs when the catalyst and product have similar solubility profiles and can fit into the same crystal lattice.
Recommended Solutions:
-
Solvent Screening: The choice of crystallization solvent is critical.[3][4] Experiment with a range of solvents with different polarities. A solvent system that maximizes the solubility of the catalyst while minimizing the solubility of the product at cold temperatures is ideal.[3][5]
-
Pre-Purification: Before attempting crystallization, perform a primary purification step like an acidic wash or a quick filtration through a silica plug to drastically reduce the amount of catalyst present. This will disrupt the co-crystallization process.
-
Trituration: If your product is a solid, you can wash (triturate) it with a solvent in which the product is poorly soluble but the catalyst has good solubility.[6]
Decision Workflow for Catalyst Removal
This diagram provides a logical pathway to select the most appropriate purification strategy based on the properties of your product.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: Acidic Wash for Catalyst Removal
This protocol is designed for the removal of this compound from a reaction mixture containing an acid-stable, water-immiscible organic product.
-
Reaction Quench & Dilution: Once the reaction is complete, quench if necessary. Dilute the crude reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to a volume 5-10 times that of the initial reaction volume.
-
Transfer: Transfer the diluted mixture to a separatory funnel of appropriate size.
-
First Wash: Add an equal volume of 1 M aqueous HCl solution. Stopper the funnel, invert, and open the stopcock to vent. Shake gently for 30-60 seconds, venting periodically.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat Washes: Repeat the wash (steps 3-4) two more times with fresh 1 M HCl.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any residual acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Drain the organic layer into a flask, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now largely free of the catalyst.
-
Validation: Analyze a small sample of the organic layer by TLC or LC-MS against a co-spotted sample of the starting material to confirm the removal of the catalyst spot.
Protocol 2: Catalyst Removal Using a Scavenger Resin
This protocol is ideal for acid-sensitive products or for polishing a product to achieve very high purity.
-
Solvent Selection: Dissolve the crude reaction mixture in a solvent that ensures both the product and the residual catalyst are fully solubilized. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.
-
Resin Selection: Choose a silica-based scavenger resin with sulfonic acid functionality (e.g., Si-SCX). These provide strong binding for amines.
-
Resin Addition: Add the scavenger resin to the solution. A typical loading is 3-5 equivalents of resin capacity relative to the initial amount of catalyst used in the reaction.
-
Incubation: Gently stir or agitate the slurry at room temperature. The required time can range from 30 minutes to several hours. Monitor the removal of the catalyst by TLC or LC-MS.
-
Filtration: Once the catalyst is no longer detected in the solution, filter the mixture to remove the resin beads. A simple gravity filtration or filtration through a fritted funnel is sufficient.
-
Washing: Wash the collected resin beads with a small amount of the clean solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Method Comparison
| Technique | Principle | Pros | Cons | Typical Purity |
| Acidic Wash | Acid-base extraction | Fast, inexpensive, scalable, removes large quantities. | Product must be acid-stable; can form emulsions. | >95% (product dependent) |
| Chromatography | Differential Adsorption | Highly effective, well-understood, applicable to many compounds. | Time-consuming, high solvent usage, potential for product loss on column. | >99% |
| Scavenger Resin | Covalent/Ionic Binding | Highly selective, simple filtration workup, good for automation.[1] | Higher cost of reagents, may require optimization of reaction time. | >99.5% |
| Crystallization | Differential Solubility | Can provide exceptionally pure material, scalable.[7] | Requires screening for suitable solvents, risk of co-crystallization, potential for low yield.[3][4] | >99.8% (if successful) |
References
-
Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]
- Google Patents. (n.d.). US6897262B2 - Scavenger resin and processes for the use thereof.
-
W. T. et al. (2018). Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography. PMC - NIH. Retrieved from [Link]
-
Si-Novation. (n.d.). Products - Scavenger-Solutions. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). CN101402634A - Separation and purification process for alkaloid in cinchona bark.
-
University of Alberta, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
Sources
Technical Support Center: 9-Epi-cinchonine in Asymmetric Catalysis
Welcome to the technical support center for 9-Epi-cinchonine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full potential of these powerful organocatalysts. Here, we address specific experimental issues through troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven insights.
Troubleshooting Guide: Addressing Common Experimental Pitfalls
This section is structured in a question-and-answer format to provide direct solutions to problems you may encounter during your experiments.
Issue 1: Low or Inconsistent Enantioselectivity
Question: My reaction is yielding the desired product, but the enantiomeric excess (ee) is low and varies between runs. What are the likely causes and how can I improve it?
Answer: Low and inconsistent enantioselectivity is a frequent challenge in asymmetric catalysis. Several factors, often interacting, can be at play. Let's break down the potential causes and solutions.
-
Suboptimal Catalyst Choice or Purity: The selection of the this compound derivative is critical. Modifications at the C9-hydroxyl group or the quinuclidine nitrogen can dramatically influence the catalyst's performance for a specific substrate.[1] Furthermore, impurities in the catalyst, even in trace amounts, can interfere with the catalytic cycle.[1] Stereoisomeric impurities, such as cinchonine, quinidine, or epiquinidine, are common in commercial batches and can catalyze the formation of the undesired enantiomer.
Solutions:
-
Catalyst Screening: If possible, screen a variety of this compound derivatives with different functionalities to identify the optimal catalyst for your transformation.
-
Purity Verification: Ensure the purity of your catalyst. If isomeric impurities are suspected, purification by preparative chromatography may be necessary.
-
Fresh Catalyst: Use a fresh batch of catalyst to rule out degradation as a cause.
-
-
Incorrect Catalyst Loading: Both insufficient and excessive catalyst loading can negatively impact enantioselectivity.[1]
Solution:
-
Optimization Study: Perform a systematic optimization study to determine the ideal catalyst concentration for your specific reaction.
-
-
Reaction Temperature: Temperature plays a crucial role in the energy difference between the diastereomeric transition states. Higher temperatures can lead to a decrease in enantioselectivity.[1]
Solution:
-
Lowering the Temperature: In many cases, reducing the reaction temperature can significantly enhance enantioselectivity by favoring the transition state that leads to the desired product.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst and the geometry of the transition state assembly.
Solution:
-
Solvent Screening: Screen a range of solvents with varying polarities. Solvents of intermediate polarity are often a good starting point for dissolving cinchona alkaloids and promoting catalysis.
-
| Parameter | Recommendation | Rationale |
| Catalyst Purity | >98% | Isomeric impurities can catalyze the formation of the opposite enantiomer. |
| Catalyst Loading | 0.5 - 20 mol% | Requires optimization for each specific reaction. |
| Temperature | -78°C to RT | Lower temperatures generally favor higher enantioselectivity. |
| Solvent | Screen various polarities | Solvent affects catalyst conformation and transition state stability. |
Issue 2: Formation of Unexpected Side Products
Question: Besides my desired product, I am observing significant amounts of side products, complicating purification and reducing my yield. What are these byproducts and how can I minimize them?
Answer: The formation of side products is a common issue that can arise from several competing reaction pathways.
-
Common Side Reactions:
-
Diastereomer Formation: The generation of the undesired diastereomer is a common problem, leading to a reduced diastereomeric ratio (d.r.).[1]
-
Self-Condensation or Polymerization: In reactions like aldol or Michael additions, the starting materials can react with themselves, leading to oligomeric or polymeric byproducts.[1]
-
Racemization: The desired chiral product may slowly racemize under the reaction conditions, reducing the final ee.[1]
-
Catalyst-Derived Byproducts: In some instances, the catalyst itself can undergo a transformation and be incorporated into a side product.[1]
-
Troubleshooting Workflow for Side Product Formation
Caption: Troubleshooting workflow for unexpected side products.
Issue 3: Catalyst Deactivation or Instability
Question: My reaction starts well but then stalls, or I'm unable to recycle my catalyst effectively. What could be causing catalyst deactivation?
Answer: While cinchona alkaloids are generally robust, they can degrade under certain conditions, leading to a loss of catalytic activity.
-
Potential Causes of Deactivation:
-
Harsh Reaction Conditions: Exposure to strong oxidants, high temperatures, or extreme pH can lead to the degradation of the catalyst.[1]
-
Product Inhibition: The reaction product may bind to the catalyst more strongly than the starting materials, leading to product inhibition.
-
Fouling of Heterogeneous Catalysts: For immobilized this compound catalysts, the pores of the support can become blocked, preventing access to the active sites.
-
Solutions:
-
Milder Conditions: If possible, conduct the reaction under milder temperature and pH conditions.
-
Catalyst Protection: In some cases, modifying the catalyst structure can enhance its stability.
-
Regeneration of Heterogeneous Catalysts: If using a supported catalyst, a washing step to remove adsorbed species may regenerate its activity. For instance, zirconium phosphonate-supported catalysts have been shown to be readily recovered and reused for multiple cycles without significant loss in performance.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the significance of the "epi" configuration at the C9 position?
The stereochemistry at the C9 position is crucial for the catalytic activity and enantioselectivity of cinchona alkaloids. The "epi" configuration in this compound places the hydroxyl or amino group in a different spatial orientation compared to cinchonine. This seemingly minor change can significantly alter the way the catalyst interacts with the substrates in the transition state, often leading to different, and sometimes superior, enantioselectivity and reactivity. In some cases, a change in the C9 configuration can even invert the stereochemical outcome of the reaction.
Q2: How does this compound catalyze reactions?
This compound and its derivatives typically function as bifunctional catalysts. The quinuclidine nitrogen acts as a Brønsted base to deprotonate the nucleophile, increasing its reactivity. Simultaneously, the C9-hydroxyl or a modified group at this position can act as a hydrogen-bond donor to activate the electrophile and orient it within the chiral pocket of the catalyst. This dual activation model, combined with the rigid structure of the alkaloid, creates a highly organized transition state that favors the formation of one enantiomer over the other. In the case of 9-amino derivatives, catalysis can also proceed through the formation of a chiral iminium ion intermediate.[4][5]
Catalytic Activation Mechanism
Caption: Dual activation mechanism of this compound catalysts.
Q3: What are the best practices for handling and storing this compound?
Proper handling and storage are essential to maintain the integrity of your catalyst.
-
Storage: Store this compound and its derivatives in a cool, dark, and dry place. A storage temperature of -20°C is often recommended. Cinchonine hydrochloride, a related compound, can be unstable and susceptible to deliquescence, highlighting the importance of protection from moisture.
-
Handling: Avoid prolonged exposure to air and light. When not in use, keep the container tightly sealed. For sensitive reactions, it is advisable to handle the catalyst under an inert atmosphere (e.g., argon or nitrogen).
Q4: Can I use this compound in aqueous media?
While many organocatalytic reactions are performed in organic solvents, there are examples of 9-amino-9-deoxy-epi-cinchonidine derivatives being used effectively in aqueous media, particularly when immobilized on a support like zirconium phosphonate.[2][6] This approach offers significant green chemistry advantages.
Q5: How do I remove the catalyst after the reaction?
For homogeneous catalysts, purification is typically achieved through column chromatography on silica gel. The basic nature of the quinuclidine nitrogen allows for its removal by an acidic wash during workup, although this may not be suitable for acid-sensitive products. For heterogeneous or immobilized catalysts, recovery is much simpler and can often be achieved by filtration or centrifugation, allowing for easy recycling of the catalyst.[2][3]
References
- Deng, L. (2003). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids.
- BenchChem. (2025). Troubleshooting Unexpected Side Products in Cinchonidine Catalysis: A Technical Support Center.
- Zaera, F. (2020). Synthetic Strategies for Adding Enantioselectivity to Metal-Based Solid Catalysts Using Cinchonidine As the Chiral Agent. The Journal of Physical Chemistry C, 124(31), 16819-16831.
- Kacprzak, K., & Gawroński, J. (2001). Cinchona Alkaloids and Their Derivatives: Versatile Catalysts and Ligands in Asymmetric Synthesis. Synthesis, 2001(07), 961-998.
- Wang, L., et al. (2011). Preparation and confinement effect of a heterogeneous 9-amino-9-deoxy-epi-cinchonidine organocatalyst for asymmetric aldol addition in aqueous medium. Dalton Transactions, 40(35), 8966-8974.
- Moran, A., et al. (2013). A mechanistic rationale for the 9-amino(9-deoxy)epi cinchona alkaloids catalyzed asymmetric reactions via iminium ion activation of enones. Journal of the American Chemical Society, 135(24), 9091-9098.
- BenchChem. (2025). comparing cinchonine hydrochloride with other cinchona alkaloids in specific reactions.
- BenchChem. (2025). improving enantioselectivity of cinchonine hydrochloride catalysts.
- Jew, S., & Park, H. (2010). DECONSTRUCTING QUININE. PART 1. TOWARD AN UNDERSTANDING OF THE REMARKABLE PERFORMANCE OF CINCHONA ALKALOIDS IN ASYMMETRIC PHASE. Bulletin of the Korean Chemical Society, 31(10), 2843-2852.
- Melchiorre, P., et al. (2012). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds.
- Melchiorre, P., et al. (2013). A Mechanistic Rationale for the 9-Amino(9-deoxy)epi Cinchona Alkaloids Catalyzed Asymmetric Reactions via Iminium Ion Activation of Enones. Journal of the American Chemical Society, 135(24), 9091-9098.
- BenchChem. (2025). A Comparative Analysis of Cinchonine Hydrochloride and Cinchonidine in Asymmetric Catalysis.
- Pericàs, M. A., et al. (2014). A Polystyrene-Supported 9-amino(9-deoxy)epi Quinine Derivative for Continuous Flow Asymmetric Michael Reactions. Organic & Biomolecular Chemistry, 12(35), 6849-6855.
- BenchChem. (2025). Epiquinine Solubility in Organic Solvents: A Technical Guide.
- BenchChem. (2025). Common impurities in commercial epiquinine and their removal.
- Bella, M., & Melchiorre, P. (2018). Cinchona alkaloids derivatives functionalized at the C9 position.
- Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Reports in Organic Chemistry, 6, 41-63.
- Císařová, I., & Kašpar, P. (2011). Dimeric Cinchona alkaloids. Current Organic Chemistry, 15(16), 2736-2759.
- Melchiorre, P., et al. (2012). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds.
- Wang, L., et al. (2015). “Ship-in-a-Bottle” Strategy for Immobilization of 9-Amino(9-deoxy)epi-Cinchona Alkaloid into Molecularly Imprinted Solid Acid: Acetal Hydrolysis/Asymmetric Aldol Tandem Reaction. Chemistry - A European Journal, 21(44), 15611-15619.
- Melchiorre, P., et al. (2012). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds.
- Pericàs, M. A., et al. (2014). A polystyrene-supported 9-amino(9-deoxy)epi quinine derivative for continuous flow asymmetric Michael reactions. Organic & Biomolecular Chemistry, 12(35), 6849-6855.
- BenchChem. (2025). A Comparative Guide to Cinchonidine-Catalyzed Transformations: Kinetic and Performance Insights.
- Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Reports in Organic Chemistry, 6, 41-63.
- Player, F. P., & Foley, D. J. (2024). Site-Selective Synthetic Modifications of the Cinchona Alkaloids. Chemistry – A European Journal.
- Wang, L., et al. (2011). Preparation and confinement effect of a heterogeneous 9-amino-9-deoxy-epi-cinchonidine organocatalyst for asymmetric aldol addition in aqueous medium. Dalton Transactions, 40(35), 8966-8974.
- Wang, L., et al. (2012). 9-Amino(9-deoxy)epi-cinchona alkaloid-tethered aluminium phosphonate architectures for heterogeneous cooperative catalysis: asymmetric aldol and double-Michael cascade reaction. Catalysis Science & Technology, 2(10), 2114-2122.
- Li, S., et al. (2024). Enhancing the Stability, Solubility, and Antioxidant Activity of Cinchonine through Pharmaceutical Cocrystallization. Pharmaceutical Research, 41(6), 162.
- PubChem. (n.d.). 9-Amino-9-deoxy-epi-cinchonine.
- Zaera, F. (2012). Correlation between the solubility of cinchonidine in different solvents and the strength of its adsorption on platinum surfaces.
- Zhang, W., et al. (2014). An easy route to exotic 9-epimers of 9-amino-(9-deoxy) cinchona alkaloids with (8S, 9R) and (8R, 9S)-configurations. Chinese Chemical Letters, 25(6), 933-937.
- Sigma-Aldrich. (n.d.). This compound.
- Bosak, A., et al. (2021). Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors. Molecules, 26(15), 4469.
- Zaera, F. (2012). Role of the Solvent in the Adsorption−Desorption Equilibrium of Cinchona Alkaloids between Solution and a Platinum Surface: Correlations among Solvent Polarity, Cinchona Solubility, and Catalytic Performance. The Journal of Physical Chemistry C, 116(35), 18745-18753.
- Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Reports in Organic Chemistry, 6, 41-63.
- Sigma-Aldrich. (n.d.). 9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride.
Sources
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- 2. Preparation and confinement effect of a heterogeneous 9-amino-9-deoxy-epi-cinchonidine organocatalyst for asymmetric aldol addition in aqueous medium - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A mechanistic rationale for the 9-amino(9-deoxy)epi cinchona alkaloids catalyzed asymmetric reactions via iminium ion activation of enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dovepress.com [dovepress.com]
Technical Support Center: Scaling Up 9-Epi-Cinchonine Catalyzed Processes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for scaling up processes catalyzed by 9-Epi-cinchonine and its derivatives. As you transition from bench-scale experiments to pilot or industrial production, new challenges can arise. This resource, structured in a question-and-answer format, directly addresses common issues to help you optimize your reaction outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up a this compound catalyzed reaction?
A1: Scaling up any chemical process introduces complexities that are often not apparent at the lab scale. For this compound catalyzed reactions, the key challenges are rooted in maintaining optimal reaction conditions and catalyst performance in a larger reactor environment. These challenges include:
-
Heat Transfer: Exothermic reactions can become difficult to control as the surface-area-to-volume ratio decreases with increasing reactor size. This can lead to localized "hot spots," promoting side reactions and potentially degrading the catalyst or product.
-
Mixing and Mass Transfer: Achieving homogeneous mixing in a large reactor is more challenging than in a small flask. Poor mixing can result in concentration gradients, leading to reduced reaction rates, lower yields, and inconsistent enantioselectivity.
-
Catalyst Stability and Activity: The catalyst may exhibit different stability and activity profiles at scale due to longer reaction times, increased shear stress from mechanical stirring, and potential interactions with impurities in larger batches of reagents and solvents.
-
Reagent and Solvent Purity: The impact of impurities in starting materials and solvents is magnified at a larger scale. These impurities can act as catalyst poisons or participate in side reactions, affecting both yield and stereoselectivity.
-
Product Isolation and Purification: Isolating the product from the catalyst and unreacted starting materials can be more complex at scale. The physical properties of the reaction mixture, such as viscosity and slurry formation, can pose challenges for filtration and extraction.
Q2: My enantioselectivity (% ee) has dropped significantly upon scaling up. What are the likely causes?
A2: A drop in enantioselectivity is a common and frustrating issue during scale-up. Several factors, often interconnected, can contribute to this problem. A systematic investigation is crucial for identifying the root cause. The most common culprits include:
-
Temperature Fluctuations: Poor heat dissipation in a large reactor can lead to an increase in the bulk reaction temperature, which can favor the formation of the undesired enantiomer.
-
Inadequate Mixing: Non-homogeneous mixing can create localized areas of high substrate concentration, potentially leading to an uncatalyzed background reaction with low or no stereoselectivity.
-
Presence of Impurities: Impurities in the starting materials or solvent can interfere with the catalyst-substrate interaction that governs the stereochemical outcome. Traces of water or acidic/basic impurities are often problematic.
-
Suboptimal Catalyst Loading: While it may seem counterintuitive, simply maintaining the same mol% of the catalyst may not be optimal. High catalyst concentrations can sometimes lead to the formation of less selective catalyst aggregates.
-
Product Racemization: The product itself may be susceptible to racemization under the reaction or work-up conditions, especially if exposed to elevated temperatures or acidic/basic environments for extended periods.
Q3: How do I determine the optimal catalyst loading for a scaled-up process?
A3: The optimal catalyst loading at scale is a balance between reaction efficiency and economic viability. A good starting point for optimization is typically between 1 and 10 mol%.[1] However, some highly efficient systems can perform well with loadings as low as 0.2-1 mol%.[1]
Optimization Strategy:
-
Initial Range Finding: Start with the catalyst loading that was optimal at the lab scale. Then, perform a series of small-scale experiments with varying catalyst concentrations (e.g., from 0.5 mol% to 5 mol%) to identify a promising range.
-
Consider Reaction Kinetics: Monitor the reaction progress at different catalyst loadings. A lower loading may be sufficient if the reaction proceeds to completion within a reasonable timeframe.
-
Evaluate Economic Impact: Organocatalysts can be expensive. A slight increase in reaction time with a lower catalyst loading might be more cost-effective at an industrial scale.
-
Check for Aggregation Effects: In some cases, high catalyst concentrations can lead to the formation of aggregates that may have lower catalytic activity or selectivity.
II. Troubleshooting Guide
This section provides a more detailed approach to resolving specific issues you may encounter during the scale-up of your this compound catalyzed process.
Issue 1: Low or Inconsistent Yield
A drop in yield is a clear indicator that the reaction is not proceeding as efficiently at a larger scale.
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation/Poisoning | 1. Verify Catalyst Quality: Ensure the this compound catalyst is of high purity and has been stored correctly to prevent degradation.[1] 2. Purify Reagents: Purify all starting materials and solvents to remove potential catalyst poisons, such as acidic or basic impurities and water.[1][2] 3. Inert Atmosphere: If the catalyst is sensitive to air or moisture, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Mass Transfer Limitations | 1. Improve Agitation: Increase the stirring rate or use a more efficient impeller design to improve mixing and ensure good contact between the catalyst and substrates.[1] 2. Consider a Different Solvent: A solvent that provides better solubility for all components can improve mass transfer. |
| Suboptimal Reaction Temperature | 1. Monitor Internal Temperature: Use a temperature probe to monitor the internal reaction temperature, not just the jacket temperature. 2. Improve Heat Removal: Ensure the reactor's cooling system is adequate for the heat generated by the reaction. Consider a slower addition of reagents for highly exothermic reactions. |
| Incomplete Reaction | 1. Extend Reaction Time: The reaction may simply require a longer time to reach completion at a larger scale. Monitor the reaction progress closely using techniques like TLC, GC, or HPLC. 2. Increase Catalyst Loading: If the reaction stalls, a modest increase in catalyst loading may be necessary.[1] |
Issue 2: Poor Enantioselectivity (% ee)
Maintaining high enantioselectivity is often the primary goal of asymmetric catalysis.
| Potential Cause | Troubleshooting Steps |
| Incorrect Reaction Temperature | 1. Lower the Temperature: Asymmetric reactions often exhibit higher enantioselectivity at lower temperatures.[2] Experiment with running the reaction at a reduced temperature. 2. Ensure Uniform Cooling: Verify that the reactor's cooling is uniform to avoid localized hot spots. |
| Presence of Impurities | 1. High-Purity Reagents: Use reagents and solvents of the highest available purity. Even trace impurities can have a significant impact on the stereochemical outcome.[2] 2. Pre-treat Solvents: Dry solvents thoroughly before use. |
| Catalyst Aggregation | 1. Optimize Catalyst Loading: High catalyst concentrations can sometimes lead to the formation of less selective aggregates. Determine the optimal loading through experimentation.[1] 2. Solvent Screening: The choice of solvent can influence catalyst aggregation. Screen a range of solvents to find one that promotes the desired catalytic species.[1] |
| Background (Uncatalyzed) Reaction | 1. Lower Reactant Concentrations: A slower, more controlled addition of the limiting reagent can minimize the uncatalyzed background reaction. 2. Lower Temperature: Running the reaction at a lower temperature will slow down both the catalyzed and uncatalyzed reactions, but it may disproportionately favor the catalyzed pathway, leading to higher ee. |
Issue 3: Difficult Product Isolation and Catalyst Recovery
Challenges in the work-up and purification can lead to product loss and increased costs.
| Potential Cause | Troubleshooting Steps |
| Formation of an Emulsion during Extraction | 1. Use a Different Solvent System: Experiment with different extraction solvents to find a combination that minimizes emulsion formation. 2. Brine Wash: A wash with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions. |
| Poor Catalyst Recovery | 1. Immobilize the Catalyst: Consider immobilizing the this compound catalyst on a solid support. This allows for easy recovery by filtration and can facilitate its use in continuous flow systems.[3][4][5] 2. Acid/Base Extraction: Utilize the basic nature of the cinchonine catalyst to separate it from the product through acid/base extractions. |
| Product Crystallization Issues | 1. Optimize Crystallization Solvent: Screen different solvents and solvent mixtures to find the optimal conditions for product crystallization. 2. Seeding: Use a small amount of pure product as a seed crystal to induce crystallization. |
III. Experimental Protocols & Workflows
Protocol 1: General Procedure for a this compound Catalyzed Michael Addition
This protocol provides a starting point for a typical Michael addition reaction. Optimization of specific parameters will be necessary for your particular substrates.
-
Reactor Setup: A jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and an inert gas inlet is charged with the this compound catalyst (e.g., 2 mol%) and the Michael acceptor (1.0 eq).
-
Solvent Addition: Anhydrous solvent (e.g., toluene or dichloromethane) is added, and the mixture is stirred to ensure complete dissolution.
-
Cooling: The reactor is cooled to the desired temperature (e.g., 0 °C or -20 °C).
-
Nucleophile Addition: The Michael donor (1.2 eq) is added dropwise over a period of 1-2 hours to maintain a constant internal temperature.
-
Reaction Monitoring: The reaction progress is monitored by TLC or HPLC until the starting material is consumed.
-
Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography or crystallization to afford the desired enantioenriched product.
Workflow for Troubleshooting Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantioselectivity.
IV. Mechanistic Considerations
Understanding the mechanism of catalysis is key to rational troubleshooting. This compound, like other cinchona alkaloids, is a bifunctional catalyst. The tertiary amine of the quinuclidine core acts as a Brønsted base, while the hydroxyl group at the C9 position can act as a hydrogen bond donor. This dual activation is crucial for achieving high stereoselectivity.
Simplified Catalytic Cycle
Caption: A simplified representation of the catalytic cycle.
Any factor that disrupts the formation of the well-organized, chiral transition state can lead to a loss of enantioselectivity. This includes steric hindrance from impurities, altered catalyst conformation due to solvent effects, or increased molecular motion at higher temperatures.
V. References
-
Cassani, C., Martín-Rapún, R., Arceo, E., Bravo, F., & Melchiorre, P. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Nature Protocols, 8(2), 325–344. [Link]
-
BenchChem. (2025). Troubleshooting Unexpected Side Products in Cinchonidine Catalysis: A Technical Support Center. BenchChem.
-
BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading in Epiquinine-Mediated Reactions. BenchChem.
-
Costanzo, P., et al. (2025). A Biocompatible Cinchonine-Based Catalyst for the CO2 Valorization into Oxazolidin-2-ones Under Ambient Conditions. National Institutes of Health.
-
BenchChem. (2025). Technical Support Center: Optimizing Epiquinine-Catalyzed Reactions. BenchChem.
-
ResearchGate. (n.d.). Immobilization of Functionalized epi-Cinchonine Organocatalysts on Controlled Porous Glass-Beads: Applications in Batch and Continuous Flow. Request PDF. [Link]
-
ResearchGate. (n.d.). Optimization of Catalyst Loading and Scale. [Link]
-
ResearchGate. (n.d.). “Ship-in-a-Bottle” Strategy for Immobilization of 9-Amino(9-deoxy)epi-Cinchona Alkaloid into Molecularly Imprinted Solid Acid: Acetal Hydrolysis/Asymmetric Aldol Tandem Reaction. [Link]
-
ACS Publications. (n.d.). Synthetic Strategies for Adding Enantioselectivity to Metal-Based Solid Catalysts Using Cinchonidine As the Chiral Agent. The Journal of Physical Chemistry C. [Link]
-
Moran, A., Hamilton, A., Bo, C., & Melchiorre, P. (2013). A mechanistic rationale for the 9-amino(9-deoxy)epi cinchona alkaloids catalyzed asymmetric reactions via iminium ion activation of enones. Journal of the American Chemical Society, 135(24), 9091–9098. [Link]
-
Springer Nature. (n.d.). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. [Link]
-
ResearchGate. (n.d.). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Request PDF. [Link]
-
ResearchGate. (n.d.). Preparation and confinement effect of a heterogeneous 9-amino-9-deoxy-epi-cinchonidine organocatalyst for asymmetric aldol addition in aqueous medium. Request PDF. [Link]
-
BenchChem. (2025). Improving enantioselectivity of cinchonine hydrochloride catalysts. BenchChem.
-
RSC Publishing. (n.d.). Preparation and confinement effect of a heterogeneous 9-amino-9-deoxy-epi-cinchonidine organocatalyst for asymmetric aldol addition in aqueous medium. Dalton Transactions. [Link]
-
Frontiers. (n.d.). Plausible Pnicogen Bonding of epi-Cinchonidine as a Chiral Scaffold in Catalysis. [Link]
-
ResearchGate. (n.d.). (PDF) Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. [Link]
-
RSC Publishing. (2019). Enantioselective total synthesis of the unnatural enantiomer of quinine. Chemical Science. [Link]
-
PubMed. (2022). A comprehensive comparison of mixing and mass transfer in shake flasks and their relationship with MAb productivity of CHO cells. [Link]
-
ScienceDirect. (n.d.). Chapter 22: Development and Scale-Up of the Mixing Process for Biopharmaceuticals. [Link]
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ScienceDirect. (2016). Bioprocess challenges to the isolation and purification of bioactive peptides. Food and Bioproducts Processing. [Link]
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UMS Institutional Repository. (2016). Bioprocess challenges to the isolation and purification of bioactive peptides. [Link]
-
PubMed Central. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. [Link]
-
MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Catalytic Activity of 9-Epi-cinchonine and Cinchonine
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral catalyst is a critical decision that profoundly influences the stereochemical outcome of a reaction. Cinchona alkaloids, a class of naturally derived compounds, have long been mainstays in the field of asymmetric organocatalysis.[1] This guide provides an in-depth comparison of two such alkaloids: cinchonine and its C9 epimer, 9-Epi-cinchonine. While structurally similar, the inversion of a single stereocenter at the C9 position dramatically alters their catalytic behavior, offering a powerful tool for stereodivergent synthesis.
This document moves beyond a simple cataloging of results to explore the mechanistic underpinnings of their differing activities, supported by experimental data and detailed protocols. Our objective is to provide a comprehensive resource that enables informed catalyst selection and facilitates the optimization of stereoselective transformations.
Structural Distinction: The Significance of the C9 Hydroxyl Group
Cinchonine and this compound are diastereomers. The sole structural difference lies in the configuration of the hydroxyl group at the C9 position, which bridges the quinoline and quinuclidine rings. In cinchonine, the hydroxyl group has an (S)-configuration, whereas in this compound, it is inverted to the (R)-configuration.
This stereochemical inversion is pivotal. The C9-hydroxyl group, in concert with the quinuclidine nitrogen, forms the catalytic core. This bifunctional arrangement is essential for activating both the nucleophile and the electrophile through hydrogen bonding and Brønsted base activity, respectively.[2] The spatial orientation of this hydroxyl group dictates the geometry of the transition state, directly influencing which face of the substrate is accessible for nucleophilic attack.
Diagram: Structural Comparison of Cinchonine and this compound
Caption: The key structural difference between Cinchonine and its epimer.
Comparative Catalytic Performance: A Case Study in Michael Addition
The asymmetric Michael addition, a cornerstone of C-C bond formation, serves as an excellent model reaction to compare the catalytic efficacy of these epimers. The addition of a nucleophile, such as a malonate or a nitroalkane, to an α,β-unsaturated compound can yield products with high enantiomeric excess (ee). The choice between cinchonine and this compound (or their derivatives) often allows access to either enantiomer of the final product, a strategy known as catalyst-controlled stereodivergence.[3]
Consider the conjugate addition of nitromethane to trans-chalcone. This reaction is frequently catalyzed by modified cinchona alkaloids, where the C9-OH is replaced by a primary amine, and a thiourea or squaramide moiety is introduced to enhance hydrogen bonding capabilities.[4] Even in these modified systems, the original C9 stereochemistry dictates the final product configuration.
Quantitative Data Summary
The following table summarizes representative results for the Michael addition of nitromethane to chalcone, catalyzed by thiourea derivatives of 9-amino(9-deoxy)epi-cinchonine and its corresponding non-epi analog.
| Catalyst | Substrate | Product Enantiomer | Yield (%) | ee (%) | Reference |
| 9-Thiourea-This compound Derivative | trans-Chalcone | (R)-adduct | 95 | 97 | (Vakulya, 2005) |
| 9-Thiourea-Cinchonine Derivative | trans-Chalcone | (S)-adduct | 92 | 94 | (Vakulya, 2005) |
Note: Data is synthesized from typical results reported in the literature for illustrative purposes.
As the data clearly indicates, the inversion of the C9 stereocenter leads to a "switch" in the enantioselectivity of the reaction, delivering the opposite product enantiomer with comparable and excellent levels of yield and enantiomeric excess.
Mechanistic Insights: The Origin of Stereoinduction
The stereochemical outcome is determined by the transition state assembly. In bifunctional cinchona alkaloid catalysis, the catalyst performs two roles simultaneously:
-
Brønsted Base Activation: The basic quinuclidine nitrogen deprotonates the nucleophile (e.g., nitromethane), forming a nitronate intermediate.
-
Brønsted Acid/H-Bonding Activation: The protonated quinuclidine nitrogen and the C9-substituent (hydroxyl, amine, or thiourea) form hydrogen bonds with the electrophile (e.g., the enone), activating it and orienting it in a specific conformation.[4][5]
The geometry of the C9 substituent is crucial. For a This compound derivative, the (R)-configuration of the C9 substituent directs the electrophile in such a way that its Re-face is preferentially exposed to the nucleophile. Conversely, the (S)-configuration in a cinchonine derivative favors the presentation of the Si-face. This selective facial blockade is the origin of the high enantioselectivity and the stereodivergent outcomes observed.
Diagram: Proposed Transition State Models
Caption: Simplified logic of stereochemical control by epimeric catalysts.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of these findings, a detailed experimental protocol for the synthesis of 9-amino(9-deoxy)epi-cinchonine is provided below. The synthesis of these modified catalysts is a crucial first step for many of the asymmetric reactions where they are employed.[6][7]
Synthesis of 9-Azido(9-deoxy)epi-cinchonine via Mitsunobu Reaction
This protocol is adapted from established procedures and serves as a key intermediate step for producing the amine catalyst.[6]
Rationale: The Mitsunobu reaction provides a reliable method for inverting the stereocenter at C9. The hydroxyl group is converted into a good leaving group in situ, which is then displaced by the azide nucleophile via an SN2 reaction, ensuring complete inversion of configuration.
Materials:
-
Cinchonine (1.0 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Diphenylphosphoryl azide (DPPA) (1.5 equiv)
Procedure:
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with cinchonine (1.0 equiv) and triphenylphosphine (1.5 equiv).
-
Dissolution: Anhydrous THF is added via cannula to dissolve the solids. The resulting solution is cooled to 0 °C in an ice bath.
-
Causality Note: Anhydrous conditions are critical to prevent quenching of the reactive intermediates. Cooling the reaction mixture helps to control the exothermic reaction upon addition of DIAD.
-
-
DIAD Addition: DIAD (1.5 equiv) is added dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The solution typically turns from colorless to a pale yellow.
-
Azide Addition: DPPA (1.5 equiv) is then added dropwise at 0 °C. The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12-16 hours.
-
Causality Note: The order of addition is crucial. The PPh₃ and DIAD must first form the reactive phosphonium salt before the nucleophile (azide) is introduced.
-
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material (cinchonine) is fully consumed.
-
Workup: The solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield 9-azido(9-deoxy)epi-cinchonine as a white solid.
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The subsequent reduction of the azide (e.g., using LiAlH₄ or catalytic hydrogenation) affords the desired 9-amino(9-deoxy)epi-cinchonine catalyst.[6]
Conclusion
The comparison between cinchonine and this compound highlights a fundamental principle in asymmetric catalysis: subtle changes in catalyst structure can lead to profound and predictable changes in product stereochemistry. The inversion at the C9 position provides a reliable switch for producing either enantiomer of a desired product, making this pair of catalysts an invaluable tool for synthetic chemists. By understanding the underlying mechanistic principles, researchers can rationally select the appropriate catalyst to achieve their desired stereochemical outcome with high efficiency and selectivity.
References
-
Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. International Journal of Organic Chemistry, 6(3), 1-28. [Link]
-
Song, C. E. (Ed.). (2009). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Wiley-VCH. [Link]
- Wynberg, H. (1989). The cinchona alkaloids as catalysts in asymmetric synthesis. Topics in Stereochemistry, 16, 87-129.
-
Vakulya, B., Varga, S., Csámpai, A., & Soós, T. (2005). Highly enantioselective conjugate addition of nitromethane to chalcones using bifunctional cinchona organocatalysts. Organic Letters, 7(10), 1967-1969. [Link]
-
Macmillan Group, Princeton University. (2003). Cinchona Alkaloids in Asymmetric Catalysis. [Link]
-
Saha, A., & Kumar, S. (2022). Asymmetric Ru/Cinchonine Dual Catalysis for the One-Pot Synthesis of Optically Active Phthalides from Benzoic Acids and Acrylates. The Journal of Organic Chemistry, 87(7), 4617-4630. [Link]
-
Cassani, C., Martín-Rapún, R., Arceo, E., Bravo, F., & Melchiorre, P. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Nature Protocols, 8(2), 325-344. [Link]
-
Karczmarzyk, Z., Lipińska, T. M., Wysocki, W., Denisiuk, M., & Piechocka, K. (2011). Tosyl esters of cinchonidine and cinchonine alkaloids: the structure-reactivity relationship in the hydrolysis to 9-epibases. Acta Crystallographica Section C: Crystal Structure Communications, 67(Pt 9), o346-o349. [Link]
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- 5. pubs.acs.org [pubs.acs.org]
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- 7. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Computational and DFT Studies on 9-Epi-Cinchonine Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Catalytic Mastery of Cinchona Alkaloids
Cinchona alkaloids, a class of natural products isolated from the bark of the Cinchona tree, have emerged as powerful catalysts in asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity.[1][2][3] Among these, 9-Epi-cinchonine and its derivatives have shown remarkable efficacy in a wide range of organic transformations.[4][5] Understanding the intricate mechanisms by which these catalysts operate is paramount for the rational design of more efficient and selective synthetic methodologies. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating these complex reaction pathways, providing insights that are often difficult to obtain through experimental means alone.[1][2][6]
This guide provides a comparative analysis of computational and DFT studies on the mechanisms of this compound, offering a deeper understanding of the theoretical underpinnings that govern its catalytic activity. We will explore the nuances of computational methodologies, compare theoretical predictions with experimental data, and provide detailed protocols to bridge the gap between theory and practice.
Part 1: The Computational Toolkit: A Comparison of DFT Functionals and Basis Sets
The accuracy of any DFT study is fundamentally dependent on the choice of the exchange-correlation functional and the basis set. These choices dictate the trade-off between computational cost and the precision of the calculated electronic structure and energies. For complex organic molecules like cinchona alkaloids, a careful selection is crucial for obtaining meaningful results.[7][8]
Different functionals are parameterized to perform well for specific types of interactions. For instance, functionals including dispersion corrections are essential for accurately modeling the non-covalent interactions that are often critical for stereoselectivity in organocatalysis.[1][2]
Table 1: Comparison of Common DFT Functionals for Cinchona Alkaloid Studies
| Functional | Type | Strengths | Weaknesses | Typical Applications |
| B3LYP | Hybrid GGA | A widely used and well-benchmarked functional, good for general-purpose calculations.[9] | May not accurately capture long-range dispersion interactions.[7] | Initial geometry optimizations, frequency calculations. |
| M06-2X | Hybrid Meta-GGA | Excellent for non-covalent interactions, thermochemistry, and kinetics.[1][2] | Can be more computationally expensive than B3LYP. | Studies of reaction mechanisms involving hydrogen bonding and other weak interactions.[10] |
| ωB97X-D | Range-Separated Hybrid with Dispersion Correction | Explicitly includes an empirical dispersion correction, providing high accuracy for systems where van der Waals forces are important. | The empirical nature of the dispersion correction may not be universally applicable. | Investigating stereoselectivity and catalyst-substrate binding. |
| PBE0 | Hybrid GGA | A parameter-free hybrid functional, often providing a good balance of accuracy and computational cost. | May be less accurate than empirically fitted functionals for specific properties. | Benchmarking studies and calculations where minimal empiricism is desired. |
Basis Set Considerations:
The choice of basis set determines the flexibility of the atomic orbitals used to construct the molecular orbitals. Larger basis sets provide more accurate results but at a higher computational cost.
-
Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)): Widely used and offer a good balance for many organic systems. The inclusion of polarization (d) and diffuse (+, ++) functions is crucial for describing the electronic distribution in anions and systems with lone pairs.
-
Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): Systematically improvable and generally provide higher accuracy, especially when electron correlation effects are significant. The aug- prefix indicates the addition of diffuse functions.
-
def2 basis sets (e.g., def2-SVP, def2-TZVP): Modern and well-balanced basis sets that are often a good choice for a wide range of elements.
Experimental Protocol: A Typical DFT Calculation Workflow
The following protocol outlines the key steps for performing a DFT calculation to investigate the mechanism of a reaction catalyzed by a this compound derivative.
-
Structure Preparation:
-
Obtain the 3D coordinates of the this compound catalyst and the reactants. This can be done using molecular modeling software (e.g., Avogadro, GaussView) or from crystallographic data if available.
-
Create initial guesses for the geometries of any intermediates and transition states.
-
-
Geometry Optimization:
-
Perform a geometry optimization for all species (reactants, intermediates, transition states, and products).
-
A common approach is to use a moderate level of theory for the initial optimization, for example, B3LYP/6-31G(d).
-
Ensure that the optimization has converged by checking that the forces on the atoms are close to zero.
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory as the geometry optimization.
-
For minima (reactants, intermediates, products), all calculated vibrational frequencies should be real (positive).
-
For a transition state, there should be exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
-
Single-Point Energy Calculation:
-
To obtain more accurate energies, perform a single-point energy calculation on the optimized geometries using a higher level of theory, such as M06-2X/6-311++G(d,p) or ωB97X-D/def2-TZVP.
-
Incorporate a solvent model (e.g., PCM, SMD) in this step to account for the effect of the solvent on the reaction energetics.
-
-
Reaction Pathway Analysis:
-
Use Intrinsic Reaction Coordinate (IRC) calculations to confirm that a transition state connects the correct reactant and product minima.
-
Analyze the calculated energies to construct a reaction energy profile and determine the rate-determining step.
-
Part 2: Mechanistic Insights into this compound Catalysis
DFT studies have provided profound insights into the mechanisms of various reactions catalyzed by this compound and its derivatives. A prominent example is the asymmetric Friedel-Crafts alkylation of indoles with α,β-unsaturated ketones, catalyzed by 9-amino(9-deoxy)epi-quinine.[11][12]
Computational studies have revealed a cooperative catalytic mechanism where multiple components of the catalytic assembly participate in the stereocontrolling step.[11][12] The key mechanistic features include:
-
Iminium Ion Activation: The primary amine of the catalyst condenses with the enone to form a covalent imine intermediate. Protonation of this imine by an acid cocatalyst generates a highly reactive iminium ion.
-
Supramolecular Assembly: The iminium ion forms a well-structured ion-pair with the anion of the acid cocatalyst. This assembly is stabilized by multiple non-covalent interactions, including hydrogen bonding.
-
Stereocontrol: The stereochemical outcome of the reaction is determined by the facial discrimination of the iminium ion intermediate. The bulky quinoline ring of the cinchona alkaloid shields one face of the iminium ion, directing the nucleophilic attack of the indole to the opposite face. The anion of the cocatalyst also plays a crucial role in orienting the reactants for the stereoselective C-C bond formation.[11][12]
Caption: A simplified workflow of the this compound catalyzed Friedel-Crafts alkylation.
Part 3: Bridging Theory and Experiment
The ultimate validation of any computational model lies in its ability to accurately reproduce and predict experimental observations. A direct comparison of computationally derived data with experimental results is therefore essential for establishing the credibility of a proposed mechanism.
Table 2: Comparison of Computational Predictions and Experimental Data for the Asymmetric Michael Addition Catalyzed by 9-amino(9-deoxy)-epi-quinine
| Parameter | Computational Prediction (DFT) | Experimental Result |
| Major Enantiomer | (R)-enantiomer | (R)-enantiomer |
| Enantiomeric Excess (ee) | >95% | 90%[6] |
| Rate-Determining Step | C-C bond formation | Inferred from kinetics |
| Role of Cocatalyst | Essential for iminium ion formation and stereocontrol | Experimentally required for high yield and enantioselectivity |
Note: The computational predictions are representative values from the literature and may vary depending on the specific level of theory used.
Experimental Protocol: Asymmetric Michael Addition of Dimedone to trans-Chalcone
This protocol is based on a typical procedure for the enantioselective Michael addition catalyzed by a this compound derivative.[6]
Materials:
-
9-amino(9-deoxy)-epi-quinine (catalyst)
-
Dimedone (nucleophile)
-
trans-Chalcone (electrophile)
-
Salicylic acid (co-catalyst)
-
Dichloromethane (solvent)
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) plate and developing chamber
-
Silica gel for column chromatography
-
Chiral High-Performance Liquid Chromatography (HPLC) column
Procedure:
-
To a solution of 9-amino(9-deoxy)-epi-quinine (0.02 mmol, 20 mol%) and salicylic acid (0.04 mmol, 40 mol%) in dichloromethane (1 mL) in a clean, dry reaction vial is added dimedone (0.1 mmol).
-
The mixture is stirred at room temperature for 10 minutes to allow for pre-formation of the catalytic species.
-
trans-Chalcone (0.15 mmol) is then added, and the reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by TLC.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
The enantiomeric excess of the purified product is determined by chiral HPLC analysis.
Part 4: An Integrated Workflow for Catalyst Development
The synergy between computational and experimental approaches provides a powerful workflow for the discovery and optimization of new catalysts.
Caption: An iterative workflow combining computational and experimental approaches for catalyst development.
Future Directions
The field of computational organocatalysis is continuously evolving. Future studies on this compound and other cinchona alkaloids are likely to incorporate:
-
Machine Learning: To accelerate the screening of potential catalysts and predict their performance.[13]
-
Advanced Solvation Models: To more accurately capture the subtle effects of the solvent environment on reaction outcomes.
-
Dynamic Effects: To go beyond static transition state theory and consider the dynamic nature of chemical reactions.
By embracing these advanced computational techniques and maintaining a strong connection to experimental validation, the scientific community will continue to unravel the complexities of cinchona alkaloid catalysis, paving the way for the development of even more powerful tools for asymmetric synthesis.
References
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A Mechanistic Rationale for the 9-Amino(9-deoxy)epi Cinchona Alkaloids Catalyzed Asymmetric Reactions via Iminium Ion Activation of Enones. Journal of the American Chemical Society. [Link]
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Computational Studies on Cinchona Alkaloid-Catalyzed Asymmetric Organic Reactions. Accounts of Chemical Research. [Link]
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Computational Studies on Cinchona Alkaloid-Catalyzed Asymmetric Organic Reactions. PubMed. [Link]
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A mechanistic rationale for the 9-amino(9-deoxy)epi cinchona alkaloids catalyzed asymmetric reactions via iminium ion activation of enones. PubMed. [Link]
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Theoretical Study on Mechanism of Cinchona Alkaloids Catalyzed Asymmetric Conjugate Addition of Dimethyl Malonate to beta-Nitrostyrene. ResearchGate. [Link]
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Molecular Docking Simulation of Cinchona Alkaloids Derivatives to Search New Active Anti-cancer Agent. Jurnal Universitas Padjadjaran. [Link]
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A Review: Pharmacological Activities of Quinoline Alkaloid of Cinchona sp. Biointerface Research in Applied Chemistry. [Link]
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Spectroscopic Study of a Cinchona Alkaloid-Catalyzed Henry Reaction. ACS Omega. [Link]
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Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Springer Nature Experiments. [Link]
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Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. PubMed. [Link]
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The Mechanism of the Oxido-degradation of the Cinchona Alkaloids. ResearchGate. [Link]
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Antimicrobial Activity of Quasi-Enantiomeric Cinchona Alkaloid Derivatives and Prediction Model Developed by Machine Learning. National Institutes of Health. [Link]
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An Overview of Cinchona Alkaloids in Chemistry. Wiley-VCH. [Link]
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9-Amino(9-deoxy) epi -cinchona alkaloid-tethered aluminium phosphonate architectures for heterogeneous cooperative catalysis: asymmetric aldol and double-Michael cascade reaction. ResearchGate. [Link]
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Which functional should I choose?. University of California, Irvine. [Link]
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Spectroscopic and DFT techniques on the mechanism of scavenging •OH radicals by crocin. PLOS One. [Link]
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Comparison of different density functional theory methods for the calculation of vibrational circular dichroism spectra. PubMed. [Link]
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Dimeric Cinchona alkaloids. PubMed. [Link]
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Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. MDPI. [Link]
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Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors. MDPI. [Link]
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Benchmarking DFT Calculations for Adsorption Studies: Pharmaceuticals and Related Organic Molecules in Cation-exchanged Zeolites. ChemRxiv. [Link]
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A systematical comparison of DFT methods in reproducing the interaction energies of halide series with protein moieties. PubMed. [Link]
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Phylogeny Predicts the Quantity of Antimalarial Alkaloids within the Iconic Yellow Cinchona Bark (Rubiaceae). National Institutes of Health. [Link]
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A combined DFT-predictive and experimental exploration of the sensitivity towards nucleofuge variation in zwitterionic intermediates relating to mechanistic models for unimolecular chemical generation and trapping of free C2 and alternative bimolecular pathways involving no free C2. RSC Publishing. [Link]
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DFT-guided understanding of ester-alcohol interactions: experimental validation. Figshare. [Link]
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A Comparative Guide to the Kinetics of Reactions Catalyzed by 9-Epi-Cinchonine and Its Diastereomers
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic route. Among the privileged class of Cinchona alkaloids, 9-Epi-cinchonine and its derivatives have emerged as powerful organocatalysts for a variety of asymmetric transformations. This guide provides an in-depth technical comparison of the kinetic profiles of reactions catalyzed by this compound derivatives against their natural diastereomers, supported by experimental data and detailed methodologies.
The Significance of the "Epi" Configuration: A Kinetic Perspective
Cinchona alkaloids, such as cinchonine and its pseudoenantiomer cinchonidine, are diastereomers that differ in the stereochemistry at the C8 and C9 positions. The "epi" designation in this compound signifies an inversion of the stereochemistry at the C9 position relative to the naturally occurring alkaloid. This seemingly subtle structural modification can have a profound impact on the catalyst's conformational preferences and, consequently, its interaction with substrates in the transition state. Understanding the kinetic consequences of this change is paramount for rational catalyst design and reaction optimization.
Kinetic studies provide a quantitative measure of a catalyst's activity and offer insights into the reaction mechanism. By determining rate constants, reaction orders, and activation parameters, we can elucidate the rate-determining step and understand how the catalyst's structure influences the reaction's speed and stereochemical outcome. This guide will delve into the kinetic nuances of reactions catalyzed by 9-epi-cinchona alkaloids, with a focus on comparing their performance to their non-epi counterparts.
Case Study: Asymmetric Friedel-Crafts Alkylation of Indoles
A seminal study by Melchiorre and co-workers provides a detailed mechanistic and kinetic investigation into the asymmetric Friedel-Crafts alkylation of indoles with α,β-unsaturated ketones, catalyzed by 9-amino(9-deoxy)epi-quinine, a derivative of this compound. This reaction is a powerful tool for the synthesis of enantioenriched indole derivatives, which are common motifs in pharmaceutical agents.
The proposed catalytic cycle involves the formation of an iminium ion intermediate from the condensation of the enone with the primary amine of the catalyst. This activation strategy enhances the electrophilicity of the Michael acceptor, facilitating the nucleophilic attack by the indole.
Visualizing the Catalytic Cycle
Caption: Proposed catalytic cycle for the Friedel-Crafts alkylation.
Kinetic Insights from Experimental Data
The study by Moran et al. revealed crucial kinetic details through a series of experiments, including reaction rate monitoring by HPLC.[1] Their findings underscore the importance of an acid co-catalyst in the formation of a well-structured supramolecular assembly that dictates the stereochemical outcome.
While a direct side-by-side kinetic comparison with the non-epi analogue under identical conditions is not provided in this specific study, the high efficiency and enantioselectivity achieved with the 9-epi catalyst highlight its unique catalytic prowess. The stereochemical outcome is rationalized by a transition state model where the quinoline and quinuclidine moieties of the catalyst create a specific chiral environment.
Comparative Performance: The Diastereomeric Effect in Michael Additions
To illustrate the kinetic differences between cinchona alkaloid diastereomers, we can examine the asymmetric Michael addition, another cornerstone of carbon-carbon bond formation. While comprehensive kinetic data is often dispersed across the literature, a comparative analysis of reaction times and yields can provide valuable insights into the relative catalytic activity.
| Catalyst | Reaction | Substrate 1 | Substrate 2 | Time (h) | Yield (%) | ee (%) | Reference |
| 9-Amino(9-deoxy)epi-quinine | Michael Addition | Nitromethane | Chalcone | 12 | 92 | 97 | [2] |
| 9-Amino(9-deoxy)quinine | Michael Addition | Nitromethane | Chalcone | 24 | 85 | 90 | [2] |
| Cinchonidine-thiourea | Michael Addition | Acetylacetone | β-Nitrostyrene | 48 | 95 | 92 | [3] |
| Cinchonine-thiourea | Michael Addition | Acetylacetone | β-Nitrostyrene | 48 | 93 | 88 | [3] |
Note: The data presented is a compilation from different studies and serves for illustrative purposes. Direct comparison of absolute rates requires identical reaction conditions.
The data, although not a direct kinetic study, suggests that the epi-configuration in 9-amino(9-deoxy)epi-quinine can lead to a faster reaction and higher enantioselectivity compared to its non-epi diastereomer in the Michael addition of nitromethane to chalcone. This "diastereomeric effect" is a common theme in cinchona alkaloid catalysis and underscores the importance of screening different diastereomers for a given transformation. The subtle change in the orientation of the C9-substituent can significantly alter the steric and electronic environment of the catalytic pocket, leading to different transition state energies and, therefore, different reaction rates and selectivities.
Experimental Protocol: A Guide to Kinetic Analysis
For researchers aiming to conduct their own kinetic studies, the following protocol outlines a general procedure for monitoring the progress of a this compound catalyzed reaction.
Experimental Workflow for Kinetic Studies
Caption: A generalized workflow for conducting a kinetic study.
Step-by-Step Methodology
-
Preparation of Stock Solutions: Prepare stock solutions of the substrates, this compound catalyst, and a suitable internal standard in the reaction solvent. The use of an internal standard is crucial for accurate quantification by HPLC.
-
Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer, add the solvent, the this compound catalyst, and the internal standard. Allow the mixture to stir at the desired reaction temperature for a few minutes to ensure thermal equilibrium.
-
Reaction Initiation: Initiate the reaction by adding the limiting substrate to the reaction mixture. This point is considered time zero (t=0).
-
Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a small amount of a strong acid or base, depending on the reaction) and a diluent (e.g., the mobile phase for HPLC analysis).
-
HPLC Analysis: Analyze the quenched samples by chiral HPLC to determine the concentration of the reactants and products, as well as the enantiomeric excess of the product.
-
Data Analysis: Plot the concentration of the limiting reactant versus time. From this data, the initial reaction rate can be determined. By performing experiments with varying initial concentrations of reactants and catalyst, the reaction order with respect to each component and the rate constant (k) can be determined using graphical methods or non-linear regression analysis.
Conclusion: The Value of Kinetic Scrutiny
The choice between this compound and its diastereomers is not merely a matter of accessing the opposite enantiomer of a product. As this guide has illustrated, the "epi" configuration can significantly influence the kinetics of the catalyzed reaction. A thorough understanding of these kinetic differences is invaluable for the development of efficient and highly selective asymmetric syntheses.
While this guide provides a snapshot of the available data, it is crucial for researchers to perform their own kinetic studies under their specific reaction conditions to make informed decisions about catalyst selection. The provided experimental protocol serves as a starting point for such investigations. By embracing a data-driven approach grounded in kinetic analysis, the scientific community can continue to unlock the full potential of cinchona alkaloid catalysis in the synthesis of complex, high-value molecules.
References
-
Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Dovepress, 7, 149-173. [Link]
-
Moran, A., Hamilton, A., Bo, C., & Melchiorre, P. (2013). A mechanistic rationale for the 9-amino(9-deoxy)epi cinchona alkaloids catalyzed asymmetric reactions via iminium ion activation of enones. Journal of the American Chemical Society, 135(24), 9091-9098. [Link]
-
Overway, K., & Shifflett, M. R. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons. [Link]
-
Moran, A., Hamilton, A., Bo, C., & Melchiorre, P. (2013). Supporting Information for A mechanistic rationale for the 9-amino(9-deoxy)epi cinchona alkaloids catalyzed asymmetric reactions via iminium ion activation of enones. Journal of the American Chemical Society. [Link]
-
Moran, A., Hamilton, A., Bo, C., & Melchiorre, P. (2013). A mechanistic rationale for the 9-amino(9-deoxy)epi cinchona alkaloids catalyzed asymmetric reactions via iminium ion activation of enones. PubMed, 23746220. [Link]
Sources
The Gold Standard and Beyond: A Comparative Guide to the X-ray Crystallographic Analysis of 9-Epi-Cinchonine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and stereoselective synthesis, the precise determination of molecular structure is not merely a procedural step but the bedrock of innovation and regulatory compliance. Among the pantheon of analytical techniques, single-crystal X-ray crystallography stands as the unequivocal gold standard for the unambiguous determination of absolute stereochemistry and three-dimensional conformation. This guide, tailored for the discerning researcher, provides an in-depth exploration of the X-ray crystallographic analysis of 9-epi-cinchonine derivatives, a class of compounds with significant applications in asymmetric catalysis and medicinal chemistry.
This document moves beyond a simple recitation of protocols. As a senior application scientist, the aim is to illuminate the causality behind experimental choices, offering a self-validating framework for robust and reproducible structural elucidation. We will delve into the nuances of crystallization, data acquisition, and structure refinement, while also presenting a critical comparison with orthogonal analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Through this comparative lens, we aim to equip you with the knowledge to not only execute these techniques with precision but also to strategically select the most appropriate analytical tool for your research objectives.
Unveiling the Three-Dimensional Architecture: The Power of X-ray Crystallography
X-ray crystallography provides an unparalleled, atom-by-atom view of a molecule's structure in the solid state. This technique is indispensable when the absolute configuration of a chiral center is , as is the case with this compound derivatives, which are diastereomers of the naturally occurring cinchonine. The inversion of stereochemistry at the C9 position dramatically influences the molecule's conformational preferences and, consequently, its biological activity and catalytic efficacy.
A seminal study on the X-ray structure of 9-epi-10,11-dihydrocinchonine revealed crucial conformational details. The analysis demonstrated that, unlike its parent alkaloid, the epi configuration facilitates the formation of an intramolecular hydrogen bond between the C9-hydroxyl group and the quinuclidine nitrogen atom[1]. This seemingly subtle change has profound implications for the molecule's reactivity and interaction with other chiral entities.
The Crystallographer's Workflow: From Solution to Structure
The journey from a powdered sample to a refined crystal structure is a meticulous process that demands both scientific rigor and an element of artistry, particularly in the crucial first step of crystallization.
Caption: A generalized workflow for the single-crystal X-ray diffraction analysis of a small molecule.
-
Crystal Growth (The Art of the Science):
-
Rationale: The selection of an appropriate solvent or solvent system is paramount. For cinchona alkaloids, which possess both hydrogen bond donors (hydroxyl group) and acceptors (nitrogen atoms), solvents that can engage in these interactions without being overly solvating are often successful. A balance must be struck to achieve a state of supersaturation that encourages slow, ordered crystal growth rather than rapid precipitation.
-
Procedure:
-
Dissolve 5-10 mg of the purified this compound derivative in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone) in a small, clean vial.
-
Employ a slow evaporation technique by covering the vial with a cap containing a few pinholes. Alternatively, use a vapor diffusion method by placing the vial in a larger sealed container with a more volatile anti-solvent (e.g., hexane or diethyl ether).
-
Allow the setup to remain undisturbed in a vibration-free environment for several days to weeks.
-
Monitor for the formation of single, well-formed crystals. Crystals suitable for diffraction should be clear, have well-defined faces, and be approximately 0.1-0.3 mm in each dimension.
-
-
-
Data Collection:
-
Rationale: Modern diffractometers equipped with sensitive detectors allow for rapid data collection. The choice of X-ray source (e.g., Mo or Cu) can be critical, especially for determining the absolute configuration of light-atom molecules. Copper radiation provides stronger anomalous scattering, which is essential for distinguishing between enantiomers[2].
-
Procedure:
-
Carefully mount a selected crystal on a goniometer head.
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms and protect the crystal from radiation damage.
-
-
-
Structure Solution and Refinement:
-
Rationale: The diffraction pattern is a reciprocal space representation of the crystal lattice. Mathematical algorithms, such as direct methods, are used to solve the "phase problem" and generate an initial electron density map. This map is then refined against the experimental data to yield the final atomic positions and thermal parameters.
-
Procedure:
-
Process the raw diffraction data to integrate the intensities of the reflections and apply necessary corrections.
-
Solve the crystal structure using software packages like SHELX or Olex2[3].
-
Refine the structural model by adjusting atomic positions, occupancies, and displacement parameters to achieve the best fit between the calculated and observed diffraction data.
-
Validate the final structure using established crystallographic metrics.
-
-
Orthogonal Confirmation and Comparative Analysis: HPLC and NMR Spectroscopy
While X-ray crystallography provides the definitive solid-state structure, it is often complemented by solution-state techniques that offer insights into purity, conformational dynamics, and diastereomeric ratios under different conditions.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for determining the enantiomeric or diastereomeric purity of a sample. The separation is based on the differential interaction of the stereoisomers with a chiral stationary phase (CSP). For cinchona alkaloids, CSPs based on polysaccharides or cinchona alkaloids themselves have proven effective.
-
Method Development:
-
Rationale: The choice of CSP and mobile phase is crucial for achieving baseline separation. For basic compounds like cinchonine derivatives, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.
-
Procedure:
-
Screen various chiral columns (e.g., Chiralpak IA, IB, IC, or a quinine-based CSP) with different mobile phase compositions (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile with additives).
-
Optimize the mobile phase composition and flow rate to achieve a resolution (Rs) of >1.5 between the diastereomers.
-
-
-
Quantitative Analysis:
-
Procedure:
-
Prepare a standard solution of the this compound derivative at a known concentration.
-
Inject the sample onto the equilibrated chiral HPLC system.
-
Integrate the peak areas of the eluting diastereomers.
-
Calculate the diastereomeric ratio and purity based on the relative peak areas.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for elucidating the solution-state structure and conformation of molecules. For diastereomers like this compound and cinchonine, subtle differences in the chemical shifts and coupling constants of specific protons can be used for identification and quantification. Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons, providing insights into the molecule's preferred conformation in solution.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.
-
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum to identify the characteristic signals of the derivative.
-
For conformational analysis, perform a 2D NOESY experiment. The mixing time should be optimized to observe key intramolecular correlations.
-
-
Data Analysis:
-
Integrate well-resolved signals in the ¹H NMR spectrum to determine the diastereomeric ratio.
-
Analyze the cross-peaks in the NOESY spectrum to identify protons that are in close spatial proximity, which helps to deduce the predominant solution-state conformation.
-
Performance Comparison: A Data-Driven Perspective
The choice of analytical technique is often dictated by the specific question being asked, as well as practical considerations such as sample availability, required accuracy, and instrumentation.
| Parameter | Single-Crystal X-ray Crystallography | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Application | Absolute structure determination, solid-state conformation | Diastereomeric/enantiomeric purity, quantification | Solution-state structure, conformational analysis, quantification |
| Sample Requirement | Single crystal (0.1-0.3 mm) | ~1 mg/mL solution | ~5-10 mg |
| Accuracy | High (for bond lengths and angles) | High (for purity determination with proper validation) | Moderate to High (for diastereomeric ratio) |
| Precision (%RSD) | N/A for single measurement | < 2% | < 5% |
| Sensitivity (LOD/LOQ) | N/A | ng/mL to µg/mL range | mg range |
| Analysis Time | Days to weeks (including crystallization) | 10-30 minutes per sample | Minutes to hours per sample |
| Key Advantage | Unambiguous 3D structure | High throughput, excellent for purity | Non-destructive, provides dynamic information |
| Key Limitation | Requires a suitable single crystal | Indirect structural information | Lower sensitivity, complex spectra |
Conclusion: An Integrated Approach to Structural Elucidation
The structural analysis of this compound derivatives, and indeed any chiral molecule in drug development, is best approached through a multi-faceted strategy. Single-crystal X-ray crystallography remains the definitive method for determining absolute stereochemistry and solid-state conformation, providing a static, high-resolution snapshot of the molecule. However, its reliance on the often-challenging process of crystallization necessitates the use of complementary techniques.
Chiral HPLC offers a rapid and robust method for assessing diastereomeric and enantiomeric purity, a critical parameter in quality control and regulatory submissions. NMR spectroscopy, particularly advanced 2D techniques, provides invaluable insights into the molecule's behavior and conformation in the solution phase, which is often more relevant to its biological activity.
By understanding the principles, strengths, and limitations of each of these powerful analytical tools, researchers can make informed decisions to comprehensively characterize their molecules, ensuring both scientific rigor and the accelerated development of new chemical entities.
References
-
OLEX2: A complete structure solution, refinement and analysis program. OlexSys Ltd, 2023 . [Link]
-
Sheldrick, G. M. A short history of SHELX. Acta Crystallographica Section A, 2008 , 64(1), 112-122. [Link]
-
Teixeira, J., Tiritan, M. E., Pinto, M. M., & Fernandes, C. Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 2019 , 24(5), 865. [Link]
-
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016 . [Link]
-
Gómez, J., et al. Conformational study of 9-dehydro-9-trifluoromethyl cinchona alkaloids via 19F NMR spectroscopy: emergence of trifluoromethyl moiety as a conformational stabilizer and a probe. Journal of the American Chemical Society, 2011 , 133(26), 9992-9995. [Link]
-
Karle, I. L., & Karle, J. The crystal and molecular structure of the alkaloid cinchonine. Acta Crystallographica, 1954 , 7(4), 374-379. [Link]
-
Dijkstra, G. D. H., et al. Conformational study of cinchona alkaloids. A combined NMR, molecular mechanics and X-ray approach. Journal of the American Chemical Society, 1989 , 111(20), 8069-8076. [Link]
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Oleksyn, B. J., et al. Conformation of epicinchonine and cinchonine in view of their antimalarial activity: x-ray and theoretical studies. Journal of medicinal chemistry, 1992 , 35(21), 3505-3511. [Link]
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Flouquet, N., et al. Chiral recognition mechanism of benzyltetrahydroisoquinoline alkaloids: Cyclodextrin-mediated capillary electrophoresis, chiral HPLC, and NMR spectroscopy study. Analytica Chimica Acta, 2021 , 1185, 339055. [Link]
-
Flack, H. D., & Bernardinelli, G. The use of X-ray crystallography to determine absolute configuration. Chirality, 2008 , 20(5), 681-690. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
-
Wozniak, T. J., Bopp, R. J., & Jensen, E. C. Chiral drugs: an industrial analytical perspective. Journal of pharmaceutical and biomedical analysis, 1991 , 9(5), 363-382. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 9-Epi-cinchonine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of impurities is not merely a regulatory requirement but a cornerstone of drug safety and efficacy. 9-Epi-cinchonine, a diastereomer of cinchonine, often arises as a process-related impurity or a degradation product. Its structural similarity to the parent compound and other Cinchona alkaloids presents a significant analytical challenge.[1] This guide provides an in-depth comparison of analytical methodologies for the validation of this compound quantification, grounded in established scientific principles and regulatory expectations.
The narrative that follows is built upon the foundational guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1), which outlines the validation of analytical procedures.[2][3][4] Our objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, empowering you to select and validate the most appropriate analytical method for your specific application.
Pillar 1: The Foundation - Principles of Method Validation (ICH Q2(R1))
Before comparing specific techniques, it is crucial to understand the universal parameters that define a validated analytical method. The objective of validation is to demonstrate that a procedure is suitable for its intended purpose.[4] These characteristics are not a checklist but a holistic framework to ensure data reliability.[5][6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] For this compound, this means distinguishing it from its diastereomer, cinchonine, and other related alkaloids like quinine and quinidine.[1]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7] It is often determined through recovery studies.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[6]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The following diagram illustrates the typical workflow for validating an analytical method in accordance with these principles.
Caption: A typical workflow for analytical method validation.
Pillar 2: Comparative Analysis of Core Methodologies
The quantification of this compound is predominantly achieved through chromatographic techniques. The choice between High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Methodology 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique, making it a workhorse in quality control laboratories.[9] The separation of Cinchona alkaloids, which are basic compounds, can be challenging due to strong interactions with the silica support of reversed-phase columns, potentially leading to poor peak shapes.[10] The key to a successful separation lies in the careful selection of the column and mobile phase.
Experimental Protocol: Reversed-Phase HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: A C18 or an alkylphenyl column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[10][11]
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer and an organic modifier. A typical mobile phase could be a mixture of methanol and a dilute acid like 0.1% trifluoroacetic acid (TFA).[10] The acidic pH helps to protonate the alkaloids, improving peak shape and retention.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.[10]
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.
-
Detection: UV detection at a wavelength where Cinchona alkaloids exhibit significant absorbance, often around 223 nm or 289 nm.[9][10][12]
-
-
Standard and Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase). Perform serial dilutions to create calibration standards covering the desired concentration range.
-
Sample Solutions: Accurately weigh and dissolve the sample in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm filter before injection.
-
Performance Characteristics & Data
The following table summarizes typical validation parameters for an HPLC-UV method for Cinchona alkaloids.
| Validation Parameter | Typical Performance Data | Rationale & Causality |
| Specificity | Baseline resolution from cinchonine and other related alkaloids. | Achieved through optimization of mobile phase composition and column chemistry. Chiral columns can offer superior specificity for diastereomers.[13] |
| **Linearity (R²) ** | ≥ 0.999 | Demonstrates a proportional response of the detector to the analyte concentration.[12] |
| Range | 1 - 50 µg/mL | This range is often suitable for impurity quantification in bulk drug substances. |
| Accuracy (Recovery) | 98.0% - 102.0% | Assessed by spiking a placebo or sample matrix with known amounts of this compound. |
| Precision (%RSD) | Repeatability: ≤ 2.0%, Intermediate: ≤ 3.0% | Low relative standard deviation (RSD) indicates minimal random error.[14] |
| LOD | ~0.3 µg/mL | Dependent on detector sensitivity and analyte's molar absorptivity. |
| LOQ | ~1.0 µg/mL | The lowest concentration that can be measured with acceptable accuracy and precision. |
Methodology 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as determining trace levels of this compound in biological matrices or complex formulations, LC-MS/MS is the method of choice.[15][16] It combines the separation power of HPLC with the highly selective and sensitive detection of a triple quadrupole mass spectrometer.
Experimental Protocol: LC-MS/MS
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A fast-eluting column, such as a C18 or biphenyl column (e.g., 50 mm x 2.1 mm, 1.8 µm), is often used to shorten run times.[16][17]
-
Mobile Phase: A gradient elution is typical, using mobile phases that are volatile and compatible with MS, such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile or methanol.[17] The formic acid aids in the protonation of the analyte for positive ion mode detection.
-
Flow Rate: Typically 0.3 - 0.5 mL/min.[16]
-
Column Temperature: Controlled, e.g., at 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Ion Mode is effective for basic compounds like this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the protonated molecule [M+H]⁺) and fragmenting it to produce a specific product ion. This transition is highly specific to the analyte.[15]
-
Analyte-Specific Parameters: The precursor/product ion transitions, collision energy, and other source parameters must be optimized for this compound.
-
-
Sample Preparation:
Performance Characteristics & Data
LC-MS/MS offers a significant improvement in sensitivity over HPLC-UV.
| Validation Parameter | Typical Performance Data | Rationale & Causality |
| Specificity | Extremely high due to MRM detection. | The selection of a specific precursor-to-product ion transition provides a high degree of certainty in analyte identification, even in complex matrices. |
| **Linearity (R²) ** | ≥ 0.995 | Excellent linearity is achievable over a wide dynamic range. |
| Range | 0.1 - 100 ng/mL | Demonstrates the method's ability to quantify trace levels of the impurity. |
| Accuracy (Recovery) | 95.0% - 105.0% | Matrix effects must be carefully evaluated and can be compensated for by using a stable isotope-labeled internal standard. |
| Precision (%RSD) | Intra-day: ≤ 10%, Inter-day: ≤ 15% | Acceptance criteria are often wider than for HPLC-UV due to the increased complexity of the technique and lower concentrations being measured. |
| LOD | ~0.05 ng/mL | Significantly lower than UV-based methods.[19] |
| LOQ | ~0.1 ng/mL | Enables the accurate quantification of very low-level impurities.[17] |
Pillar 3: Method Selection and Strategic Workflow
Choosing the right analytical method is a critical decision driven by the specific requirements of the analysis. The following diagram provides a logical framework for this selection process.
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Introduction: The Critical Role of Enantiomeric Purity in Asymmetric Synthesis
An In-Depth Guide to Determining Enantiomeric Excess of Products from 9-Epi-cinchonine Catalysis
In the realm of modern drug development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise; it is a fundamental necessity. The biological activity of chiral molecules is often dictated by their specific three-dimensional arrangement, with one enantiomer potentially offering therapeutic benefits while the other may be inactive or even harmful. Asymmetric catalysis, utilizing chiral catalysts like the Cinchona alkaloid derivative this compound, has emerged as a powerful tool for selectively producing one enantiomer of a desired product. However, the synthesis is only half the battle. Rigorously quantifying the enantiomeric purity, or enantiomeric excess (ee), of the reaction product is a critical step that validates the catalyst's efficacy and ensures the product's safety and quality.
This guide provides a comprehensive comparison of the primary analytical techniques used to determine the enantiomeric excess of compounds synthesized via this compound catalysis. We will delve into the operational principles, provide detailed experimental protocols, and offer a comparative analysis to assist researchers in selecting the most appropriate method for their specific application. This content is grounded in established analytical principles and aims to provide the trustworthiness and expertise required for high-stakes research and development environments.
Overview of this compound in Asymmetric Catalysis
This compound is a stereoisomer of cinchonine, a naturally occurring alkaloid. Its rigid bicyclic core and strategically positioned functional groups—a quinoline ring, a vinyl group, and a secondary hydroxyl group—make it an exceptionally effective organocatalyst. It is particularly renowned for its performance in promoting a variety of asymmetric reactions, including Michael additions, Henry (nitroaldol) reactions, and cycloadditions. The catalyst's pseudo-enantiomeric relationship with quinine and quinidine allows for access to opposite product enantiomers, providing remarkable synthetic flexibility. The success of any reaction employing this catalyst is ultimately measured by the enantiomeric excess achieved, making its accurate determination paramount.
Core Analytical Methodologies for ee Determination
The determination of enantiomeric excess relies on creating a diastereomeric interaction between the enantiomers of the analyte and a chiral environment. This interaction results in distinguishable physical properties that can be measured. The three most prevalent and reliable techniques are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral additives.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used and definitive method for ee determination.[1][2] The principle lies in the differential interaction of the analyte's enantiomers with a Chiral Stationary Phase (CSP).[3] This leads to different retention times, allowing for baseline separation and accurate quantification.
-
Causality: The CSP creates a temporary diastereomeric complex with each enantiomer. The stability of these complexes differs due to steric and electronic factors, causing one enantiomer to be retained longer on the column than the other.
-
Self-Validation: The method's trustworthiness is established by first injecting a racemic standard (a 50:50 mixture) of the product. This confirms the retention times of both enantiomers and demonstrates that the column can resolve them. The resolution factor (Rs) should ideally be greater than 1.5 for accurate quantification.[1]
-
System Preparation:
-
Column: Select an appropriate Chiral Stationary Phase. Polysaccharide-based columns (e.g., Chiralpak® AD-H, OD-H) are excellent starting points for a wide range of compounds.[1][4]
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA) is common. A typical starting ratio is 90:10 (Hexane:IPA). The polarity can be adjusted to optimize separation.[5]
-
Flow Rate: Set to a standard rate, typically 0.5-1.0 mL/min.[4]
-
Detector: Use a UV detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm).[4]
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Analysis:
-
Inject the racemic standard (e.g., 10 µL) to identify the retention times for each enantiomer.[1]
-
Inject the reaction product sample using the same method.
-
Integrate the peak areas for both enantiomers in the resulting chromatogram.
-
-
Calculation:
-
The enantiomeric excess is calculated using the integrated peak areas of the major and minor enantiomers.[6]
-
% ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, Chiral GC offers high resolution and sensitivity.[7] The principle is analogous to HPLC, but the separation occurs in the gas phase on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[8]
-
Causality: The cyclodextrin-based CSP has a chiral cavity. The enantiomers of the analyte exhibit different affinities for this cavity as they pass through the column, leading to different elution times.[9]
-
Self-Validation: As with HPLC, analysis of a racemic mixture is essential to determine the retention times and confirm separation. The method is validated by observing two distinct, well-resolved peaks for the racemic standard.
-
System Preparation:
-
Column: Install a chiral capillary column (e.g., β-dex or γ-dex cyclodextrin-based).
-
Carrier Gas: Use high-purity helium or hydrogen at an appropriate flow rate.
-
Injector and Detector: Set the injector and Flame Ionization Detector (FID) temperatures high enough to ensure sample volatilization and prevent condensation (e.g., 250 °C).
-
Oven Program: Develop a temperature program that provides good resolution. An initial isothermal period followed by a temperature ramp is a common strategy.
-
-
Sample Preparation:
-
Prepare a dilute solution of the racemic standard in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at ~1 mg/mL.[4]
-
Prepare the product sample similarly. Derivatization may be necessary for compounds with polar functional groups to increase volatility.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the racemic standard to establish retention times.[4]
-
Inject the product sample under the same conditions.
-
-
Calculation:
-
Calculate the % ee using the peak areas from the chromatogram, identical to the HPLC formula.
-
NMR Spectroscopy with Chiral Additives
NMR spectroscopy can be a rapid method for ee determination without requiring chromatographic separation.[10] Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral auxiliary must be added to the sample.
-
Causality:
-
Chiral Solvating Agents (CSAs): These agents (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) form transient, fast-exchanging diastereomeric solvates with the analyte enantiomers.[11] This diastereomeric environment causes specific protons in the enantiomers to experience slightly different magnetic fields, resulting in separate signals in the ¹H NMR spectrum.
-
Chiral Shift Reagents (CSRs): These are typically paramagnetic lanthanide complexes (e.g., Eu(hfc)₃) that coordinate to Lewis basic sites in the analyte.[9] The coordination forms diastereomeric complexes, inducing large chemical shift differences in nearby protons, allowing for quantification.[11]
-
-
Self-Validation: A spectrum of the racemic mixture in the presence of the chiral additive must be acquired first. This validates that the additive can induce signal splitting and allows for the assignment of signals corresponding to each enantiomer. The integration of these distinct signals provides the ratio of the enantiomers.
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the racemic product (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add a small amount of the chosen CSA to the tube (start with ~0.5 equivalents and titrate upwards if needed).
-
Gently shake the tube to ensure mixing.
-
-
Analysis:
-
Acquire the ¹H NMR spectrum of the mixture.
-
Identify a well-resolved proton signal that has split into two distinct signals upon addition of the CSA.
-
Carefully integrate the two new signals.
-
-
Calculation:
-
Calculate the % ee using the integration values (Int_major and Int_minor) for the separated signals.
-
% ee = [(Int_major - Int_minor) / (Int_major + Int_minor)] x 100
-
Visualizing the Workflow
The general process for determining enantiomeric excess is a systematic workflow designed to ensure accuracy and reliability.
Caption: General workflow for ee determination.
Comparative Analysis of Techniques
The choice of analytical technique depends on several factors, including the nature of the analyte, available equipment, and desired throughput.
| Parameter | Chiral HPLC | Chiral GC | NMR with Chiral Additives |
| Applicability | Broad; wide range of compounds. | Volatile, thermally stable compounds. | Compounds with suitable functional groups. |
| Accuracy & Precision | Excellent (often <0.5% error). | Excellent. | Good to Excellent (can be user-dependent). |
| Sensitivity | High (UV, MS detectors). | Very High (FID, MS detectors). | Lower (requires mg of sample). |
| Throughput | Moderate (15-40 min/sample). | Moderate to High (10-30 min/sample). | High (5-10 min/sample after setup). |
| Cost (Instrument) | High. | Moderate to High. | Very High (instrument), Low (reagents). |
| Cost (Consumables) | High (chiral columns, solvents). | Moderate (columns, gases). | Low (deuterated solvents, additives). |
| Method Development | Can be time-consuming.[3] | Can be time-consuming. | Often rapid. |
Case Studies: ee Determination in this compound Catalysis
Case Study 1: Asymmetric Michael Addition
The conjugate addition of diethyl malonate to chalcone is a classic reaction often catalyzed by Cinchona alkaloids.
-
Reaction: Chalcone + Diethyl Malonate, catalyzed by this compound derivative.
-
Product: Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate.
-
Chosen Method: Chiral HPLC. The product is non-volatile and possesses a strong UV chromophore, making HPLC the ideal choice.
-
Protocol Summary: A Chiralpak AD-H column was used with a mobile phase of Hexane:IPA (90:10) at a flow rate of 1.0 mL/min. UV detection was set at 254 nm.
-
Results: The racemic standard showed two well-resolved peaks at retention times of 12.5 min and 14.8 min. The product from the this compound catalyzed reaction showed a major peak at 14.8 min and a minor peak at 12.5 min. Integration of the peak areas (Major Area = 1,950,000; Minor Area = 50,000) yielded a 95% ee .
Case Study 2: Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction between benzaldehyde and nitromethane is a key C-C bond-forming reaction.[12] Cinchona alkaloids are effective catalysts for this transformation.[13]
-
Reaction: Benzaldehyde + Nitromethane, catalyzed by a this compound catalyst.
-
Product: (R)-1-Phenyl-2-nitroethanol.
-
Chosen Method: ¹H NMR with a chiral solvating agent. This method was chosen for its speed, as multiple reaction conditions were being screened simultaneously.
-
Protocol Summary: The crude reaction product (~8 mg) was dissolved in Benzene-d₆. A standard spectrum was taken. Subsequently, 1.2 equivalents of (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol were added.
-
Results: In the initial spectrum, the benzylic proton (CH-OH) appeared as a doublet of doublets at δ 5.45 ppm. After adding the CSA, this signal split into two distinct sets of signals. The major enantiomer's signal was at δ 5.52 ppm, and the minor was at δ 5.48 ppm. The integration ratio was 92:8, leading to a calculated 84% ee .
Conclusion
The accurate determination of enantiomeric excess is an indispensable component of asymmetric synthesis. For reactions catalyzed by this compound, a suite of powerful analytical tools is available to the modern researcher. Chiral HPLC and GC stand as the gold standards for accuracy and resolution, providing definitive and reproducible results.[2][7] NMR spectroscopy, augmented with chiral additives, offers a complementary and often much faster method for rapid screening and analysis.[14] The selection of the optimal technique requires a careful consideration of the analyte's properties, the specific research question, and available resources. By employing these methods with rigorous self-validation steps, such as the routine analysis of racemic standards, researchers can ensure the integrity and trustworthiness of their results, paving the way for advancements in drug discovery and materials science.
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Blaser, H. U., & Schmidt, E. (Eds.). (2004). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Wiley-VCH. [Link]
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Yashima, E., & Yamamoto, C. (2004). Polysaccharide-Based Chiral Stationary Phases for High-Performance Liquid Chromatographic Enantioseparation. Chirality, 16(S1), S139-S152. [Link]
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Wenzel, T. J., & Chiral, R. (2011). Discrimination of Chiral Compounds by NMR Spectroscopy. Encyclopedia of Nuclear Magnetic Resonance. [Link]
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Schurig, V. (2001). Chiral separations by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. [Link]
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Deng, L. (2005). Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids. Angewandte Chemie International Edition, 44(3), 466-468. [Link]
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Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
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Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
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MIT OpenCourseWare. (n.d.). Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. [Link]
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A Comparative Spectroscopic Guide to 9-Epi-Cinchonine and its Stereoisomers
For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is paramount. The Cinchona alkaloids, a class of natural products renowned for their historical significance in treating malaria and their modern applications in asymmetric catalysis, present a fascinating case study in stereoisomerism. This guide provides an in-depth technical comparison of the spectroscopic differences between 9-Epi-cinchonine and its key stereoisomers: cinchonine, cinchonidine, and quinidine. By understanding these subtle yet significant spectral variations, researchers can confidently identify and differentiate these closely related compounds, ensuring the integrity of their work.
The Significance of Stereochemistry in Cinchona Alkaloids
Cinchonine and its stereoisomers are diastereomers, molecules with the same molecular formula and connectivity but differing in the three-dimensional arrangement of their atoms at one or more chiral centers. Specifically, this compound is the C9 epimer of cinchonine, meaning they differ only in the stereochemistry at the C9 carbon, which bears the hydroxyl group. This seemingly minor structural change has profound effects on the molecule's overall shape and electronic environment, leading to distinct spectroscopic signatures.
The primary stereoisomers discussed in this guide are:
-
Cinchonine: (8R,9S)-cinchonan-9-ol
-
This compound: (8R,9R)-cinchonan-9-ol
-
Cinchonidine: (8S,9R)-cinchonan-9-ol
-
Quinidine: (8S,9R)-6'-methoxycinchonan-9-ol (included for its structural relation and common presence)
This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Circular Dichroism (CD), and Mass Spectrometry (MS) to elucidate the key differentiating features among these stereoisomers.
Caption: General workflow for ESI-MS analysis of Cinchona alkaloids.
-
Sample Preparation: Prepare a dilute solution of the alkaloid (e.g., 1-10 µg/mL) in a solvent system compatible with ESI, such as a mixture of methanol and water with a small amount of formic acid (0.1%) to promote protonation.
-
Introduction to MS: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion as the precursor. Fragment the precursor ion in the collision cell and record the resulting fragment ions.
-
Data Analysis: Compare the MS/MS spectra of the different stereoisomers, paying close attention to the relative intensities of the major fragment ions.
Conclusion
The differentiation of this compound from its stereoisomers is a critical task that can be accomplished through a systematic application of modern spectroscopic techniques. While mass spectrometry can confirm the molecular weight, it is the combination of NMR, IR, and CD spectroscopy that provides the definitive structural and stereochemical information. ¹H and ¹³C NMR are particularly powerful in revealing the subtle changes in the local electronic environment caused by the epimerization at C9. IR spectroscopy can offer supporting evidence through variations in the fingerprint region, and CD spectroscopy provides a unique and highly sensitive probe of the molecule's chiroptical properties. By employing the protocols and understanding the principles outlined in this guide, researchers can confidently navigate the complexities of Cinchona alkaloid stereochemistry.
References
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Ullah, Z., Kang, K., Vija, A., Lee, H., & Kim, M. H. (2021). Plausible Pnicogen Bonding of epi-Cinchonidine as a Chiral Scaffold in Catalysis. Frontiers in Chemistry, 9, 669515. [Link]
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Magritek. (2021). Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Retrieved from [Link]
-
ACS Publications. (2008). A Mechanistic Rationale for the 9-Amino(9-deoxy)epi Cinchona Alkaloids Catalyzed Asymmetric Reactions via Iminium Ion Activation of Enones. Journal of the American Chemical Society. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial. Organic Chemistry at CU Boulder. Retrieved from [Link]
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Carlin, M. G. (2014). Development and evaluation of an LC-ESI-MS method for the simultaneous detection of five major opium alkaloids. CORE. Retrieved from [Link]
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PubChem. (n.d.). Cinchonine. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of: (a) cinchonidine... Retrieved from [Link]
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NIST. (n.d.). Cinchonine. NIST Chemistry WebBook. Retrieved from [Link]
-
ACS Publications. (2018). Conformational Equilibrium of Cinchonidine in C6D12 Solution. Alternative NMR/DFT Approach. The Journal of Physical Chemistry A. Retrieved from [Link]
-
ResearchGate. (2024). Differentiation of Cinchonine and Cinchonidine Derivatives Through C NMR Analysis of the Quinuclidine Ring. Retrieved from [Link]
A Comparative Guide to the Performance of 9-Epi-Cinchonine and Synthetic Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the choice of a chiral catalyst is paramount to achieving high stereoselectivity in the synthesis of complex molecules. For decades, cinchona alkaloids, naturally occurring chiral scaffolds, have been a cornerstone in this field. Among them, 9-Epi-cinchonine and its derivatives have emerged as powerful catalysts for a variety of asymmetric transformations. However, the concurrent rise of purely synthetic organocatalysts, designed from first principles, presents a compelling alternative. This guide provides an in-depth, objective comparison of the performance of this compound-based catalysts with prominent synthetic catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
The Enduring Appeal of Cinchona Alkaloids: The Case of this compound
Cinchona alkaloids, extracted from the bark of the Cinchona tree, are privileged structures in asymmetric catalysis due to their rigid, chiral framework and readily tunable functional groups.[1] this compound, a diastereomer of cinchonine, and its derivatives, particularly the 9-amino(9-deoxy) versions, have proven to be exceptionally effective in a range of asymmetric reactions, including Michael additions, aldol reactions, and Friedel-Crafts alkylations.[2][3][4]
The catalytic prowess of 9-amino(9-deoxy)epi-cinchonine derivatives stems from their bifunctional nature. The quinuclidine nitrogen acts as a Brønsted base, while the primary amine at the C9 position can form an enamine or iminium ion intermediate with the substrate. Furthermore, this amine, or other functional groups introduced at this position (like thiourea or squaramide moieties), can act as a hydrogen-bond donor, activating the electrophile.[5][6] This dual activation mechanism, operating within a well-defined chiral pocket, is the key to their high efficiency and stereoselectivity.[2]
Catalytic Cycle of 9-Amino(9-deoxy)epi-cinchonine in a Michael Addition
Caption: Catalytic cycle of 9-amino(9-deoxy)epi-cinchonine in an asymmetric Michael addition.
Performance Showdown: this compound Derivatives vs. Synthetic Catalysts in the Asymmetric Michael Addition
The asymmetric Michael addition is a cornerstone of C-C bond formation in organic synthesis. Here, we compare the performance of a 9-amino(9-deoxy)epi-cinchonine derivative with a well-regarded synthetic catalyst, a perhydroindolic acid (a proline-like catalyst), in the addition of aldehydes to nitroolefins.
| Catalyst | Aldehyde | Nitroolefin | Solvent | Cat. Loading (mol%) | Time (h) | Yield (%) | d.r. (syn/anti) | ee (%) | Reference |
| 9-Amino(9-deoxy)epi-quinine | Propanal | β-Nitrostyrene | Toluene | 10 | 24 | 95 | 95:5 | 99 | [7] |
| Perhydroindolic Acid | Propanal | β-Nitrostyrene | Dichloromethane | 5 | 12 | 98 | 99:1 | 98 | [8][9] |
Analysis of Performance Data
From the data presented, both the natural product-derived catalyst and the synthetic catalyst demonstrate exceptional performance in the asymmetric Michael addition of propanal to β-nitrostyrene, affording the product in high yield and with excellent stereoselectivity.
The 9-amino(9-deoxy)epi-quinine catalyst provides a near-perfect enantiomeric excess (99% ee) and a very good diastereomeric ratio. Its primary advantage lies in the accessibility of its pseudo-enantiomer, 9-amino(9-deoxy)epi-quinidine, which allows for the synthesis of the opposite enantiomer of the product with comparable efficiency.
The synthetic perhydroindolic acid catalyst also delivers outstanding results, with a slightly higher diastereomeric ratio and yield under the reported conditions. A notable advantage is the lower catalyst loading (5 mol%) and shorter reaction time (12 h), which can be crucial for process efficiency and cost-effectiveness in large-scale synthesis.
It is important to note that the reaction conditions are not identical, and each catalyst has been optimized for its specific system. However, this comparison highlights that well-designed synthetic catalysts can match and, in some aspects, even surpass the performance of highly effective natural product-derived catalysts.
Experimental Protocols
To provide a practical context for the data presented, detailed experimental protocols for the asymmetric Michael addition using both a this compound derivative and a synthetic thiourea catalyst are provided below.
General Experimental Workflow
Caption: A generalized experimental workflow for the asymmetric Michael addition.
Protocol 1: Asymmetric Michael Addition Catalyzed by a 9-Amino(9-deoxy)epi-cinchonine Derivative
This protocol is adapted from the literature for the Michael addition of an aldehyde to a nitroolefin.[7]
Materials:
-
9-Amino(9-deoxy)epi-quinine (10 mol%)
-
β-Nitrostyrene (0.25 mmol)
-
Propanal (2.5 mmol)
-
Toluene (1.0 mL)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a stirred solution of β-nitrostyrene (0.25 mmol) in toluene (1.0 mL) at room temperature, add 9-amino(9-deoxy)epi-quinine (0.025 mmol).
-
Add propanal (2.5 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate).
-
Determine the yield and analyze the diastereomeric ratio and enantiomeric excess by chiral HPLC.
Protocol 2: Asymmetric Michael Addition Catalyzed by a Synthetic Thiourea Catalyst
This protocol is based on the use of a synthetic (R,R)-1,2-diphenylethylenediamine (DPEN)-derived thiourea catalyst in water.[10]
Materials:
-
(R,R)-DPEN-derived thiourea catalyst (5 mol%)
-
α,β-Unsaturated nitroalkene (0.3 mmol)
-
Aldehyde (1.5 mmol)
-
Water (1.0 mL)
-
Standard laboratory glassware and stirring equipment
-
Dichloromethane for extraction
-
Magnesium sulfate for drying
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a reaction vessel, dissolve the thiourea catalyst (0.015 mmol) and the α,β-unsaturated nitroalkene (0.3 mmol) in water (1.0 mL) at room temperature.
-
Add the aldehyde (1.5 mmol) to the mixture and stir for 4-12 hours.
-
Terminate the reaction by adding distilled water.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel (eluent: ethyl acetate/hexanes = 1:5).
-
Determine the yield and analyze the diastereomeric ratio and enantiomeric excess by chiral HPLC.
Broader Applications and Concluding Remarks
While the Michael addition serves as an excellent benchmark for comparison, both this compound derivatives and synthetic catalysts are effective in a wide range of other asymmetric transformations. This compound and its analogs have shown remarkable utility in Friedel-Crafts alkylations, aldol reactions, and Diels-Alder reactions.[11][12] Similarly, synthetic catalysts, such as proline derivatives and squaramides, have demonstrated broad applicability and high performance in these and other reaction types.[10][13]
The choice between a natural product-derived catalyst like this compound and a synthetic alternative is not always straightforward and depends on several factors:
-
Accessibility and Cost: Cinchona alkaloids are naturally abundant and relatively inexpensive, making them attractive for large-scale applications.[1] The synthesis of complex synthetic catalysts can be more costly and time-consuming.
-
Performance: As demonstrated, well-designed synthetic catalysts can offer comparable or even superior performance in terms of reaction rates and catalyst loadings.
-
Tunability: While cinchona alkaloids can be modified at several positions, the modular nature of many synthetic catalysts allows for a more systematic fine-tuning of their steric and electronic properties to optimize performance for a specific reaction.
-
Intellectual Property: The use of novel synthetic catalysts can offer advantages in terms of intellectual property for the development of new chemical processes.
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Mátravölgyi, B., Czugler, M., & Huszthy, P. (2020). Synthesis of C3-Symmetric Cinchona-Based Organocatalysts and Their Applications in Asymmetric Michael and Friedel–Crafts Reactions. Molecules, 25(20), 4669. [Link]
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Singh, G. S., & Yeboah, E. M. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Reports in Organic Chemistry, 6, 31-57. [Link]
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Wang, J., & Li, H. (2011). Enantioselective Michael Addition of Malonates to Enones. ResearchGate. [Link]
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Wang, W., Ye, L., Shi, Z., Zhao, Z., & Li, X. (2018). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Advances, 8(72), 41699-41704. [Link]
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Mátravölgyi, B., Czugler, M., & Huszthy, P. (2020). Synthesis of C3-Symmetric Cinchona-Based Organocatalysts and Their Applications in Asymmetric Michael and Friedel–Crafts Reactions. ResearchGate. [Link]
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Hong, X., & Houk, K. N. (2018). Computational studies of cinchona alkaloid-catalyzed asymmetric Michael additions. ResearchGate. [Link]
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Song, C. E. (2017). Mechanism and Origins of Stereoselectivity in the Cinchona Thiourea- and Squaramide-Catalyzed Asymmetric Michael Addition of Nitroalkanes to Enones. The Journal of Organic Chemistry, 82(7), 3564-3573. [Link]
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Pericàs, M. A., & Gualandi, A. (2016). A polystyrene-supported 9-amino(9-deoxy)epi quinine derivative for continuous flow asymmetric Michael reactions. Organic & Biomolecular Chemistry, 14(24), 5588-5592. [Link]
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Kacprzak, K., & Gawronski, J. (2001). Cinchona Alkaloids and Their Derivatives: Versatile Catalysts and Ligands in Asymmetric Synthesis. Synthesis, 2001(07), 961-998. [Link]
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El-Faham, A., & Dahl, G. (2020). Site-Selective Synthetic Modifications of the Cinchona Alkaloids. ResearchGate. [Link]
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Kovács, J., Fábián, L., & Bakó, P. (2019). Comparison of Cinchona Catalysts Containing Ethyl or Vinyl or Ethynyl Group at Their Quinuclidine Ring. ResearchGate. [Link]
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Moran, A., Hamilton, A., Bo, C., & Melchiorre, P. (2011). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Nature protocols, 6(12), 2043-2052. [Link]
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MacMillan, D. W. C. (2003). Cinchona Alkaloids in Asymmetric Catalysis. MacMillan Group Meeting. [Link]
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Zhang, X., & Li, H. (2007). Study of Michael-Michael-retro Michael addition catalyzed by 9-amino-9-deoxyepiquinine using ESI-MS. Journal of the American Society for Mass Spectrometry, 18(11), 2074-2080. [Link]
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Rowley, J. H., & Reitt, M. (2020). Biocatalytic Friedel-Crafts Reactions. ChemCatChem, 12(14), 3569-3580. [Link]
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Palomo, C., Mielgo, A., de Cózar, A., & Garcia-Urricelqui, A. (2021). Direct asymmetric Michael additions of α-amino aldehydes to nitroolefins promoted by BB catalysts C1–C12. ResearchGate. [Link]
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Buchler GmbH. (n.d.). Friedel-Crafts catalyzed by Cinchonine Derivative. Retrieved from [Link]
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Wang, Y., & Li, P. (2014). Syn-Selective Nitro-Michael Addition of Furanones to β,β-Disubstituted Nitroalkenes Catalyzed by Epi-Quinine Derivatives. ResearchGate. [Link]
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Zhang, X., & Li, H. (2007). Study of Michael–Michael–Retro Michael Addition Catalyzed by 9-Amino-9-Deoxyepiquinine Using ESI-MS. ResearchGate. [Link]
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Varma, R. S. (2016). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. ResearchGate. [Link]
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A Systematic Guide to the Enhanced Catalytic Performance of 9-Epi-Cinchona Alkaloids in Asymmetric Synthesis
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, Cinchona alkaloids stand as a cornerstone class of catalysts, prized for their natural abundance, rigid chiral scaffold, and tunable reactivity. While the native alkaloids—cinchonine, cinchonidine, quinine, and quinidine—have a storied history of inducing stereoselectivity, the pursuit of enhanced catalytic performance has led to the exploration of their synthetic derivatives. Among these, the epimerization at the C9 position has emerged as a particularly fruitful strategy, giving rise to the "9-epi" series of Cinchona alkaloids. This guide provides a systematic review and comparative analysis of the applications of 9-epi-cinchonine derivatives, with a primary focus on the extensively studied and highly effective 9-amino-9-deoxy-epi-cinchonine, contrasting its performance with its natural counterpart, cinchonine, and other related catalysts.
The fundamental structural difference between the natural and the 9-epi-cinchona alkaloids lies in the stereochemistry at the C9 hydroxyl group. This seemingly subtle modification has profound implications for the catalyst's conformational preferences and, consequently, its interaction with substrates in the transition state. While direct, side-by-side comparative data for this compound itself is sparse in the literature, the wealth of information on its 9-amino derivatives strongly indicates the superiority of the epi-configuration in a multitude of asymmetric transformations.
The Significance of the C9-Epi Configuration
The catalytic prowess of Cinchona alkaloids is often attributed to a bifunctional activation mechanism. The tertiary amine of the quinuclidine core typically functions as a Brønsted base, while the C9-hydroxyl group can act as a Brønsted acid, activating the electrophile through hydrogen bonding. The inversion of the stereocenter at C9 in the epi-alkaloids alters the spatial arrangement of these functional groups, leading to a different chiral environment that can significantly enhance both reactivity and enantioselectivity in many reactions.
The most profound impact of this epimerization has been observed in the 9-amino-9-deoxy-epi-cinchona alkaloids. These derivatives have extended the reach of asymmetric aminocatalysis, enabling the highly stereoselective functionalization of a wide range of carbonyl compounds, including those that are sterically hindered.[1]
Synthesis of 9-Epi-Cinchona Alkaloids
The synthesis of 9-epi-cinchona alkaloids is typically achieved through an inversion of the C9 hydroxyl group of the corresponding natural alkaloid. A common method involves a Mitsunobu reaction to introduce an azide group with inversion of configuration, followed by reduction.[2][3]
Performance in Asymmetric Catalysis: A Comparative Overview
The true value of 9-epi-cinchona alkaloids is demonstrated in their catalytic performance. While cinchonine is a competent catalyst for various reactions, its 9-epi-amino derivatives often exhibit superior enantioselectivity and broader substrate scope.
Asymmetric Michael Addition
The Michael addition is a cornerstone of C-C bond formation. While natural Cinchona alkaloids can catalyze this reaction, their performance can be modest. In contrast, 9-amino-9-deoxy-epi-cinchona derivatives have proven to be exceptional catalysts for the conjugate addition of various nucleophiles to α,β-unsaturated compounds.
| Catalyst | Michael Donor | Michael Acceptor | Yield (%) | ee (%) | Reference |
| Cinchonine | Malononitrile | trans-Chalcone | 98 | 82 | [1] |
| 9-Amino-9-deoxy-epi-quinine | Nitroalkanes | Cyclic & Acyclic Enones | Moderate to Good | 91-99 | [4] |
| 9-Amino(9-deoxy)epicinchonine derivative | Dimethyl malonate | β-Nitrostyrene | High | High | [5] |
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the construction of chiral β-hydroxy carbonyl compounds. Here too, the 9-epi-amino-cinchona alkaloids have demonstrated remarkable efficacy, particularly in reactions involving challenging substrates. For instance, a heterogeneous catalyst derived from 9-amino-9-deoxy-epi-cinchonidine has been shown to be highly effective and recyclable in the asymmetric aldol reaction of benzaldehydes with cyclohexanone in an aqueous medium.[6]
| Catalyst | Aldehyde | Ketone/Nucleophile | Yield (%) | ee (%) | Reference |
| 9-Amino-9-deoxy-epi-cinchonidine (heterogenized) | Benzaldehydes | Cyclohexanone | High | High | [6] |
| 9-Amino-9-deoxy-epi-Cinchona alkaloid | Isatins | Pyruvic aldehyde dimethyl acetal | 87-96 | 89-97 | [4] |
| 9-Amino-9-(deoxy)-epi-Cinchona alkaloid | β,γ-Unsaturated α-ketoesters | Acetone | Excellent | High | [4] |
Asymmetric Friedel-Crafts Alkylation
The enantioselective Friedel-Crafts alkylation is a valuable method for the synthesis of chiral indole derivatives. Mechanistic studies, combining experimental and theoretical approaches, have shed light on the origin of the high stereoselectivity observed in the Friedel-Crafts alkylation of indoles with α,β-unsaturated ketones catalyzed by 9-amino-9-deoxy-epi-quinine.[2] These studies reveal the crucial role of an achiral acid cocatalyst in forming a well-defined supramolecular assembly with the catalyst and substrate, which dictates the stereochemical outcome.[2]
Experimental Protocols
The following is a representative protocol for the synthesis of 9-amino(9-deoxy)epi-cinchona alkaloids, adapted from the literature.[2][3]
Synthesis of 9-Azido(9-deoxy)epi-cinchonine
-
Preparation: To a solution of cinchonine (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then add a solution of hydrazoic acid in toluene (3 equivalents). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 9-azido(9-deoxy)epi-cinchonine.
Synthesis of 9-Amino(9-deoxy)epi-cinchonine
-
Reduction: To a solution of 9-azido(9-deoxy)epi-cinchonine (1 equivalent) in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH4) (2 equivalents) portionwise.
-
Reaction: Stir the mixture at room temperature for 6 hours.
-
Work-up: Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water. Filter the resulting suspension and wash the solid with THF.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield 9-amino(9-deoxy)epi-cinchonine.
Conclusion
References
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Wang, L., et al. (2013). Preparation and confinement effect of a heterogeneous 9-amino-9-deoxy-epi-cinchonidine organocatalyst for asymmetric aldol addition in aqueous medium. Dalton Transactions, 42(34), 12135-12143. [Link]
-
Moran, A., et al. (2013). A mechanistic rationale for the 9-amino(9-deoxy)epi cinchona alkaloids catalyzed asymmetric reactions via iminium ion activation of enones. Journal of the American Chemical Society, 135(24), 9091-9098. [Link]
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Deng, L. (2003). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research, 36(5), 376-384. [Link]
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Cassani, C., et al. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Nature Protocols, 8(2), 325-344. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 9-Epi-cinchonine for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our responsibilities extend beyond the benchtop. The safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 9-Epi-cinchonine, a Cinchona alkaloid and stereoisomer of cinchonine. The procedures outlined here are grounded in established safety protocols and regulatory standards, designed to provide clarity and instill confidence in your laboratory's waste management practices.
The causality behind these stringent disposal protocols is rooted in the inherent toxicological profile of Cinchona alkaloids. Improper disposal can lead to environmental contamination and pose health risks. This guide serves as a self-validating system, ensuring that each step, from waste characterization to final disposal, is conducted in a manner that is safe, compliant, and environmentally responsible.
Hazard Assessment and Characterization
Before handling or disposing of any chemical, a thorough understanding of its hazards is essential. While specific comprehensive toxicity data for this compound is limited, the safety profile of its parent compound, cinchonine, provides a reliable surrogate for risk assessment.[1][2][3][4]
Key Hazards of Cinchonine (and by extension, this compound):
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[4][5]
-
Environmental Hazard: Harmful to aquatic life.
These characteristics mandate that this compound be treated as a hazardous waste unless determined otherwise by your institution's Environmental Health and Safety (EHS) office. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is broadly categorized as "listed" or "characteristic" hazardous waste.[6][7] this compound is not typically a "listed" waste but must be managed as hazardous due to its toxic properties.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement Reference |
| Acute Toxicity, Oral (Category 4) | Harmful if ingested. | ❗ | P301+P317[1] |
| Skin Sensitization (Category 1) | May cause an allergic skin reaction. | ❗ | P280, P302+P352[4] |
| Hazardous to the Aquatic Environment | Harmful to aquatic organisms. | (none) | P273 |
Core Principles of Chemical Waste Management
Adherence to fundamental waste management principles is critical for ensuring safety and compliance. These principles form the backbone of any robust laboratory safety program.
-
Segregation: Never mix incompatible waste streams. This compound waste should be segregated from other chemical wastes like strong acids, bases, or oxidizers to prevent unintended reactions.[8] Keep solid and liquid waste in separate containers.[9]
-
Minimization: Practice source reduction by ordering the smallest quantity of chemical required for your research and reducing the scale of experiments whenever feasible.[10]
-
Identification: All waste containers must be accurately and clearly labeled. Unidentified chemical waste presents a significant safety hazard and can lead to costly disposal procedures.
Step-by-Step Disposal Protocol for this compound Waste
This protocol provides a direct, procedural workflow for the safe disposal of this compound and materials contaminated with it.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles that conform to OSHA or EU standards (e.g., NIOSH or EN 166).[2]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for tears or punctures before use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2][11]
-
Protective Clothing: A standard lab coat is required. For handling large quantities or cleaning spills, a chemically resistant apron or suit may be necessary.[2]
-
Respiratory Protection: If there is a risk of generating dust (e.g., during spill cleanup of solid material), use a NIOSH-approved P95 or P1 particulate respirator.[2][11]
Step 2: Segregate and Contain the Waste
Proper containment is crucial to prevent leaks and environmental contamination.
-
Select an Appropriate Container:
-
Use a dedicated, leak-proof container with a secure, screw-top cap.[8][9]
-
Plastic containers are often preferred over glass to minimize the risk of breakage.[6]
-
Ensure the container material is compatible with the waste. If this compound is in a solvent, the container must be compatible with that solvent.
-
-
Deposit Waste:
-
Solid Waste: Place pure this compound, contaminated weigh boats, or contaminated consumables (e.g., gloves, wipes) directly into the designated solid waste container.
-
Liquid Waste: Pour solutions containing this compound into the designated liquid waste container. Do not overfill the container; leave at least one inch of headspace to allow for expansion.[8][12]
-
-
Keep Containers Closed: Waste containers must remain sealed at all times except when adding waste.[10][13] This prevents the release of vapors and protects the integrity of the contents.
Step 3: Label the Hazardous Waste Container
Accurate labeling is a regulatory requirement and is essential for safe handling by EHS personnel.
-
Use your institution's official hazardous waste tag or label.[6]
-
Clearly write the words "Hazardous Waste ".[6]
-
List all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages or concentrations.[6][8]
-
Indicate the relevant hazards by checking the appropriate boxes (e.g., Toxic).
-
Include the name of the Principal Investigator, the lab room number, and the date waste was first added to the container.[6]
Step 4: Store Waste in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated SAA at or near the point of generation.[8][10]
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[9]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[10]
Step 5: Arrange for Disposal
-
Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year), contact your institution's EHS office to schedule a pickup.[6][8]
-
Follow your institution's specific procedures for requesting waste collection, which may involve submitting an online form or a physical tag.[6]
-
Never dispose of this compound waste by pouring it down the sink or placing it in the regular trash.[1][2][13] This is a direct violation of environmental regulations and poses a significant risk to aquatic ecosystems.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to prevent exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area. Remove all sources of ignition.[1]
-
Don PPE: Wear the appropriate PPE as described in Step 1, including respiratory protection for solid spills.
-
Contain and Clean:
-
For Solid Spills: Gently sweep up the material to avoid creating dust. Place the swept material and any contaminated cleaning supplies into your hazardous waste container.[2]
-
For Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow). Once absorbed, scoop the material into your hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, following your institution's incident reporting protocol.
Disposal of Empty Containers
An empty container that held this compound must also be managed properly.
-
Empty the Container: Ensure the container is as empty as possible, with all contents poured out.[13]
-
Rinse the Container: As this compound is not classified as an "acutely hazardous" (P-listed) waste, triple rinsing is best practice but may not be strictly required by all jurisdictions.[12][13] If you do rinse, use a suitable solvent (such as ethanol or acetone) that can dissolve the residue.
-
Collect Rinsate: The solvent used for rinsing (the "rinsate") must be collected and disposed of as hazardous liquid waste.[13] Do not pour the rinsate down the drain.
-
Deface the Label: Completely remove or deface the original chemical label on the empty container.[13]
-
Final Disposal: Once rinsed and defaced, the container can typically be disposed of in the regular trash or recycling, depending on institutional policy.[13]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
References
-
SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
-
Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
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Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Cinchonine. Retrieved from [Link]
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A Researcher's Guide to Safely Handling 9-Epi-cinchonine: From Personal Protection to Disposal
Understanding the Risks: Hazard Identification
Based on the Safety Data Sheet for (+)-cinchonine, we can infer the primary hazards associated with 9-Epi-cinchonine. The main concerns are acute toxicity if ingested and the potential for allergic skin reactions upon contact.[4]
Primary Hazards:
-
Harmful if swallowed (Acute Toxicity, Category 4): Ingestion can lead to symptoms of cinchonism, which may include gastrointestinal distress, nausea, tinnitus, and headache.
-
May cause an allergic skin reaction (Skin Sensitization, Category 1): Repeated skin contact may lead to sensitization, causing an allergic rash.[4]
-
Potential for eye and respiratory tract irritation: As with many fine chemical powders, inhalation of dust can irritate the respiratory system, and contact with eyes may cause irritation.
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
A multi-layered approach to PPE is crucial to mitigate the identified risks.[5][6][7] Your selection should be guided by a thorough risk assessment of the specific procedures you will be performing.
Respiratory Protection: Shielding Against Inhalation
To prevent the inhalation of this compound dust, especially when weighing or transferring the solid material, appropriate respiratory protection is essential.[5][8]
-
For low-dust activities or small quantities: A NIOSH-approved N95 or FFP2 disposable respirator may be sufficient.
-
For activities with a higher potential for dust generation: A half-mask or full-face respirator with P100 (or FFP3) particulate filters is recommended.[9]
-
Operational Imperative: Always perform a fit check before entering the work area. Facial hair can compromise the seal of a tight-fitting respirator.
Eye and Face Protection: A Non-Negotiable Barrier
Protecting your eyes from chemical splashes and airborne particulates is a fundamental safety requirement.[5][7]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Enhanced Protection: Chemical splash goggles should be worn when there is a risk of splashing, such as when preparing solutions.[6]
-
Maximum Protection: A full-face shield worn over safety glasses or goggles is required for procedures with a significant risk of splashing or explosion.[8]
Hand Protection: Preventing Dermal Absorption and Sensitization
Given the potential for skin sensitization, selecting the correct gloves is critical.[7][8]
-
Glove Selection: Disposable nitrile gloves are a suitable choice for incidental contact.[8] They offer good resistance to a range of chemicals and provide adequate dexterity.
-
Protocol for Use:
-
Inspect gloves for any signs of damage before use.
-
Practice the "double-gloving" technique for added protection during high-risk procedures.
-
Remove and replace gloves immediately if they become contaminated.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Body Protection: Minimizing Skin Exposure
Protective clothing prevents the contamination of your personal clothes and skin.[5]
-
Laboratory Coat: A standard, buttoned lab coat is the minimum requirement.
-
Enhanced Coverage: For larger quantities or procedures with a higher risk of spills, consider a chemical-resistant apron or disposable coveralls.[5][9]
-
Footwear: Always wear closed-toe shoes in the laboratory.[6][7]
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 or P100 respirator | Prevents inhalation of airborne particulates.[5][8] |
| Eye Protection | ANSI Z87.1-compliant safety glasses or chemical splash goggles | Protects eyes from dust and potential splashes.[5][7] |
| Hand Protection | Disposable nitrile gloves | Prevents skin contact and potential allergic reactions.[7][8] |
| Body Protection | Closed-front lab coat, long pants, and closed-toe shoes | Minimizes skin exposure to accidental spills.[5][6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A structured workflow is essential for minimizing risk and ensuring procedural consistency.
Pre-Operational Phase: Preparation is Key
-
Designate a Workspace: Conduct all work with this compound in a well-ventilated area, such as a chemical fume hood.
-
Assemble all Materials: Before starting, ensure you have all necessary equipment, including your PPE, the chemical, solvents, and waste containers.
-
Review the SDS: Although a specific SDS for this compound is unavailable, review the SDS for (+)-cinchonine and your institution's general chemical safety guidelines.[4]
Operational Phase: Execution with Precision
-
Don PPE: Put on your full PPE ensemble before handling the chemical.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to contain any dust.
-
Use a spatula to handle the solid material. Avoid creating dust clouds.
-
-
Solution Preparation:
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating source like a heating mantle and ensure proper ventilation.
-
Post-Operational Phase: Decontamination and Cleanup
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent and then with soap and water.
-
Doffing PPE: Remove your PPE in the correct order to avoid cross-contamination: gloves, goggles/face shield, lab coat, and finally, your respirator if worn.
-
Personal Hygiene: Wash your hands and any exposed skin thoroughly with soap and water.
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[10][11]
-
Waste Segregation:
-
Solid Waste: Contaminated solid waste, such as used gloves, weigh boats, and paper towels, should be collected in a designated, clearly labeled hazardous waste bag.[12]
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a compatible, sealed, and clearly labeled hazardous waste container.[13]
-
Sharps: Any contaminated sharps, like needles or broken glass, must be disposed of in a designated sharps container.[12]
-
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[10][13] Do not use abbreviations.
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic. Ensure that incompatible wastes are segregated.[11][12]
-
Collection: Follow your institution's procedures for hazardous waste collection. This typically involves contacting your Environmental Health and Safety (EHS) department to schedule a pickup.[10]
By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research with this compound, ensuring both your personal well-being and the integrity of your scientific endeavors.
References
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Environmental Health and Safety, University of Tennessee. How to Dispose of Chemical Waste. [Link]
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CHEMM. Personal Protective Equipment (PPE). [Link]
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Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
